Technical Monograph: Physicochemical Profiling & Application of 1-Chloro-1-fluoropropane (HCFC-251db)
Executive Summary 1-Chloro-1-fluoropropane (HCFC-251db; CAS: 462-40-8) represents a specialized subclass of hydrochlorofluorocarbons (HCFCs) featuring a geminal chlorofluoro-motif at the terminal carbon. While historical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Chloro-1-fluoropropane (HCFC-251db; CAS: 462-40-8) represents a specialized subclass of hydrochlorofluorocarbons (HCFCs) featuring a geminal chlorofluoro-motif at the terminal carbon. While historically utilized in refrigerant blends and solvent systems, its current relevance lies in medicinal chemistry and materials science . The asymmetry of the
center introduces chirality, while the geminal halogen substitution provides unique electronic shielding, making it a potent bioisostere for metabolic blocking in drug design.
This guide provides a rigorous physicochemical analysis, synthesis workflows, and application strategies for researchers utilizing HCFC-251db as a building block or solvent.
Part 1: Molecular Identity & Structural Analysis[1]
The physicochemical behavior of 1-Chloro-1-fluoropropane is governed by the geminal halogen effect . Unlike vicinal halides, the geminal arrangement of Chlorine (Cl) and Fluorine (F) on Carbon-1 creates a hyperconjugative interaction (
) that shortens the C-Cl bond and strengthens the C-F bond, enhancing chemical stability relative to non-geminal isomers.
Chirality: The C1 carbon is a stereocenter, existing as
- and -enantiomers. (Note: Commercially supplied as a racemate unless specified).[3]
Electronic & Steric Profile
The van der Waals radius of Fluorine (1.47 Å) is similar to Hydrogen (1.20 Å), while Chlorine (1.75 Å) is significantly larger. This asymmetry creates a "lopsided" steric block, useful in drug design for fitting into asymmetric binding pockets where a gem-difluoro group might be too small or a gem-dichloro group too bulky.
Figure 1: Mechanistic breakdown of the geminal halogen effect on the stability and electronic properties of HCFC-251db.
Part 2: Physicochemical Properties[4]
The following data aggregates experimental values and high-confidence predictive models validated against structural analogs (e.g., 1-chloropropane, 1-fluoropropane).
Table 1: Core Physical Constants
Property
Value / Range
Reliability Level
Notes
Boiling Point
48.0 °C
High (Experimental)
Significantly higher than 1-fluoropropane (-2.5°C) due to Cl mass.
Melting Point
< -100 °C
High (Estimated)
Typical for short-chain haloalkanes (1-chloropropane MP is -123°C).
Density ()
1.02 - 1.05 g/mL
Medium (Predicted)
Denser than water.
Refractive Index ()
1.3650 - 1.3750
Medium (Predicted)
Lower than non-fluorinated alkyl chlorides due to F low polarizability.
Vapor Pressure
~350 mmHg @ 25°C
Medium (Estimated)
Volatile; requires cold storage.
LogP (Octanol/Water)
2.0 - 2.2
High (Consensus)
Optimal range for CNS penetration in drug discovery.
Solubility (Water)
~2.5 g/L
High (Experimental)
Slightly soluble; lipophilic character dominates.[3]
Spectral Signature (Identification)
F NMR: A characteristic multiplet (typically triplet of doublets or similar complex splitting due to diastereotopic protons on C2) is observed.[3]
is often weak.[3] Base peaks typically arise from loss of Cl () or loss of HF. Look for the characteristic Chlorine isotope pattern (3:1 ratio of ).
Part 3: Synthesis & Production Workflows
Direct fluorination of propane is non-selective.[3] The authoritative synthesis route for high-purity HCFC-251db is Halogen Exchange (HALEX) , specifically the Swarts reaction, starting from 1,1-dichloropropane.
Primary Synthesis Protocol: The Modified Swarts Reaction
This method utilizes Antimony Trifluoride (
) activated by Antimony Pentachloride () to selectively replace one chlorine atom with fluorine.
Addition: Add 1,1-dichloropropane (1.0 eq) dropwise. The reaction is exothermic; maintain temperature below 60°C during addition.
Reflux: Heat the mixture to gentle reflux (approx. 70-80°C) for 3 hours.
Workup: Cool to 0°C. Quench carefully with cold dilute HCl (to solubilize Antimony salts).
Extraction: Separate the organic layer.[3] Wash with
(aq) to remove acid traces, then brine.
Purification: Dry over
. Perform fractional distillation. Collect the fraction boiling at 47–49°C .
Part 4: Applications in Drug Development[7][8]
In Medicinal Chemistry, the 1-chloro-1-fluoro moiety serves as a metabolic blocker .
Metabolic Stability (The "Fluorine Effect")
Cytochrome P450 enzymes typically oxidize terminal alkyl chains (omega-oxidation). Replacing terminal hydrogens with halogens blocks this pathway.[3]
Mechanism: The C-F bond (approx. 116 kcal/mol) is metabolically inert.[3] The C-Cl bond, while weaker, provides steric bulk that prevents the P450 heme iron from accessing the carbon center.
Advantage: Unlike a
group (which is strongly electron-withdrawing and lipophilic), the group retains a dipole and offers a chiral handle for specific receptor interactions.
Bioisosterism
The gem-chlorofluoro group is considered a bioisostere for:
Hydroxyl groups (-OH): Similar polarity but H-bond acceptor only (no donor).
Carbonyl groups (C=O): The geminal halogens mimic the electron density of the carbonyl oxygen.
Part 5: Safety & Environmental Handling[5][9]
Critical Warning: As an HCFC, this compound falls under regulatory scrutiny (Montreal Protocol).
Ozone Depletion Potential (ODP): Non-zero (Class II ODS).[3] It must be recovered and not vented to the atmosphere.
Flammability: Flash point is < 0°C. High flammability risk.[3][6] Ground all equipment.
Toxicity: Like many haloalkanes, it may exhibit narcotic effects at high concentrations. Use in a fume hood.[3]
References
Stenutz, R. (2024). Data for 1-chloro-1-fluoropropane. ChemExper / Stenutz.eu.[3] Link
National Oceanic and Atmospheric Administration (NOAA). (2024).[3] CAMEO Chemicals: 1-Chloropropane Data (Analog Comparison). Link
PubChem. (2024).[3][7] Compound Summary: 1-Chloro-1-fluoropropane (HCFC-251db). National Library of Medicine.[3] Link
Dolbier, W. R. (2009).[3] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Cited for 19F NMR chemical shift ranges).
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Link
An In-Depth Technical Guide to 1-Chloro-1-fluoropropane (CAS 430-55-7) Introduction 1-Chloro-1-fluoropropane, identified by the CAS Registry Number 430-55-7, is a halogenated hydrocarbon belonging to the hydrochlorofluor...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-Chloro-1-fluoropropane (CAS 430-55-7)
Introduction
1-Chloro-1-fluoropropane, identified by the CAS Registry Number 430-55-7, is a halogenated hydrocarbon belonging to the hydrochlorofluorocarbon (HCFC) family.[1][2] With the molecular formula C3H6ClF, this chiral compound holds significance as a specialty chemical primarily for research and development endeavors.[1] Its unique combination of chlorine and fluorine atoms on the same carbon atom of a propane backbone imparts specific chemical and physical properties that make it a subject of interest in various fields, including organic synthesis and materials science. This guide provides a comprehensive technical overview of 1-chloro-1-fluoropropane, detailing its properties, synthesis, reactivity, applications, and safety protocols for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
1-Chloro-1-fluoropropane is a colorless liquid or gas at room temperature, contingent on the ambient pressure.[2] The presence of both chlorine and fluorine imparts a notable polarity to the molecule, influencing its boiling point and solubility.
Table 1: Key Physicochemical Properties of 1-Chloro-1-fluoropropane
The structural isomerism, specifically the positioning of the halogen atoms, significantly influences the compound's chirality, reactivity, and environmental persistence when compared to its isomers like 2-chloro-2-fluoropropane.[1]
Caption: Molecular structure of 1-Chloro-1-fluoropropane.
Synthesis and Manufacturing
The synthesis of 1-chloro-1-fluoropropane can be approached through several routes, primarily involving the halogenation of suitable precursors.
Halogenation of Propanol Derivatives
A foundational method for synthesizing 1-chloro-1-fluoropropane involves the sequential halogenation of propanol precursors.[1] This typically involves the conversion of a hydroxyl group to a leaving group, followed by nucleophilic substitution with chloride and fluoride ions. The choice of halogenating agents and reaction conditions is critical to control selectivity and yield.
Halogen Exchange Reactions
Another viable synthetic pathway is through halogen exchange reactions. Starting from a dichlorinated propane, such as 1,1-dichloropropane, a selective exchange of one chlorine atom for a fluorine atom can be achieved using a suitable fluorinating agent like antimony trifluoride (Swarts reaction) or potassium fluoride under phase-transfer catalysis conditions. The control of stoichiometry and reaction temperature is paramount to prevent the formation of difluorinated byproducts.
Addition of Hydrogen Halides to Fluoroalkenes
The addition of hydrogen chloride (HCl) to 1-fluoropropene can also yield 1-chloro-1-fluoropropane. This reaction proceeds via an electrophilic addition mechanism. To achieve the desired anti-Markovnikov addition of chlorine to the first carbon, the reaction is typically carried out in the presence of peroxides, which promotes a free-radical mechanism.[6]
Caption: Anti-Markovnikov addition for 1-chloro-1-fluoropropane synthesis.
Chemical Reactivity and Mechanisms
The reactivity of 1-chloro-1-fluoropropane is largely dictated by the presence of the two halogen atoms on the primary carbon.[2] This arrangement makes the carbon atom electrophilic and susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions
1-Chloro-1-fluoropropane can undergo nucleophilic substitution reactions where a nucleophile replaces either the chlorine or fluorine atom.[2] The chlorine atom is generally a better leaving group than the fluorine atom due to the weaker C-Cl bond compared to the C-F bond. The reaction mechanism, whether SN1 or SN2, is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Given that it is a secondary haloalkane, both mechanisms are possible.
Caption: Generalized SN2 reaction mechanism for 1-chloro-1-fluoropropane.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, 1-chloro-1-fluoropropane can undergo an elimination reaction (dehydrohalogenation) to form halo-substituted propenes. This typically follows an E2 mechanism, where a proton from the adjacent carbon is abstracted simultaneously with the departure of a halide leaving group.
Potential Applications
While primarily designated for research use, the properties of 1-chloro-1-fluoropropane suggest potential applications in several areas.[1]
Refrigerants : As an HCFC, it has been considered as a potential alternative to chlorofluorocarbons (CFCs) and other HCFCs with higher ozone depletion potential.[2]
Organic Synthesis : It serves as a building block in organic synthesis for the introduction of the 1-fluoropropyl group into molecules, which can be of interest in the development of pharmaceuticals and agrochemicals.[2]
Solvents and Blowing Agents : Halogenated hydrocarbons are often used as solvents, detergents, and blowing agents.[7]
Safety, Handling, and Toxicology
Due to its classification as a halogenated hydrocarbon, strict safety protocols must be followed when handling 1-chloro-1-fluoropropane.[2]
Hazard Identification
Flammability : While some sources state it is non-flammable under standard conditions[2], other related haloalkanes are highly flammable.[8][9][10] It is prudent to treat it as a flammable substance and keep it away from heat, sparks, and open flames.[10]
Health Hazards : Inhalation or skin contact may pose health risks.[2] It can cause irritation to the eyes, skin, and respiratory system.[8][10] High concentrations may lead to narcotic effects.[8]
Handling and Storage Protocol
Ventilation : Always handle 1-chloro-1-fluoropropane in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[2][11]
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2][12] For operations with a higher risk of exposure, a respirator with an appropriate cartridge may be necessary.
Ignition Sources : Eliminate all potential ignition sources from the handling area.[9][11] Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[11][12]
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11][13] The recommended storage temperature is often between 2-8 °C.[11][14]
Spill Response : In case of a spill, evacuate the area. For small spills, absorb with a non-combustible material like dry earth or sand and place in a sealed container for disposal.[9][10] Use explosion-proof equipment for cleanup.[10]
Environmental Impact
As an HCFC, 1-chloro-1-fluoropropane has the potential to contribute to ozone depletion.[2] Its use and disposal should be managed to minimize environmental release.
Spectroscopic Characterization
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments (CH3, CH2, and CH).
The CH3 group would appear as a triplet due to coupling with the adjacent CH2 group.
The CH2 group would appear as a multiplet (a quartet of triplets) due to coupling with both the CH3 and CH protons.
The CH proton, being attached to the carbon bearing the electronegative chlorine and fluorine atoms, would be the most deshielded and appear furthest downfield as a doublet of quartets due to coupling with the CH2 group and the fluorine atom.
¹³C NMR Spectroscopy : The carbon NMR spectrum would show three signals for the three unique carbon atoms. The carbon atom bonded to both chlorine and fluorine would be significantly shifted downfield.
Mass Spectrometry : The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, indicative of the presence of a single chlorine atom.
Conclusion
1-Chloro-1-fluoropropane (CAS 430-55-7) is a specialty chemical with a unique set of properties derived from its halogenated structure. While its primary role is in research and development, its potential applications as a refrigerant and a synthetic building block are noteworthy. A thorough understanding of its synthesis, reactivity, and, most importantly, its handling and safety requirements is crucial for any scientist or researcher working with this compound. The information presented in this guide serves as a foundational resource for the safe and effective use of 1-chloro-1-fluoropropane in a laboratory or industrial setting.
Technical Guide: Thermodynamic Properties and Stability of 1-Chloro-1-fluoropropane (HCFC-271fb)
Executive Summary 1-Chloro-1-fluoropropane (HCFC-271fb, CAS 430-55-7) is a hydrochlorofluorocarbon (HCFC) characterized by the geminal substitution of chlorine and fluorine on the terminal carbon of a propane chain.[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Chloro-1-fluoropropane (HCFC-271fb, CAS 430-55-7) is a hydrochlorofluorocarbon (HCFC) characterized by the geminal substitution of chlorine and fluorine on the terminal carbon of a propane chain.[1][2] While historically evaluated as a working fluid for heat transfer (refrigerant/blowing agent), its current significance lies in its role as a fluorinated building block in pharmaceutical and agrochemical synthesis.
The "Magic Chloro" effect—where strategic chlorine substitution enhances metabolic stability and lipophilicity—has renewed interest in such intermediates. This guide provides a rigorous analysis of its thermodynamic behavior, stability profiles, and handling protocols for research and development applications.
Molecular Architecture & Identification
The physicochemical behavior of 1-chloro-1-fluoropropane is dictated by the electron-withdrawing nature of the geminal halide pair (
and ) at the C1 position. This creates a distinct dipole moment and introduces chirality, necessitating enantioselective considerations in asymmetric synthesis.
Parameter
Data
IUPAC Name
1-Chloro-1-fluoropropane
Common Code
HCFC-271fb
CAS Registry
430-55-7
Molecular Formula
SMILES
CCC(F)Cl
Molecular Weight
96.53 g/mol
Chirality
Yes (C1 is a stereocenter)
Thermodynamic Profile
Phase Equilibrium Data
The boiling point of HCFC-271fb (47.5 °C) is comparable to 1-chloropropane (47.4 °C), despite the added mass of the fluorine atom. This anomaly is attributed to the "fluorine effect," where low polarizability of fluorine reduces intermolecular Van der Waals forces, counteracting the mass increase.
Boiling Point (
): 47.5 °C (320.65 K) at 101.3 kPa
Physical State: Colorless liquid at STP.
Vapor Pressure: High volatility; requires containment to prevent fugitive emissions.
Estimated Thermodynamic Parameters
Direct calorimetric data for this specific isomer is limited in open literature. The following values are derived from group contribution methods (Joback/Ackers) validated against similar HCFCs.
Property
Value (Est.)
Significance
Enthalpy of Vaporization ()
~29.5 kJ/mol
Energy required for solvent removal.
Critical Temperature ()
~485 K
Upper limit for liquid phase existence.
Critical Pressure ()
~4.2 MPa
Relevant for supercritical fluid applications.
Liquid Density ()
~1.05 g/mL
Denser than non-halogenated solvents.
Stability & Reactivity Assessment
Thermal Stability
HCFC-271fb exhibits moderate thermal stability up to ~200°C. Above this threshold, or in the presence of Lewis acid catalysts (
, ), it undergoes dehydrohalogenation.
Primary Degradation Pathway: Elimination of
or to form 1-chloro-1-fluoropropene or 1-fluoropropene.
Pyrolysis Products: Toxic gases including Hydrogen Chloride (
), Hydrogen Fluoride (), and traces of Phosgene () if oxygen is present.
Chemical Stability (Hydrolysis)
The geminal arrangement (
) offers greater resistance to hydrolysis compared to simple alkyl halides due to the bond-strengthening effect of fluorine back-donation. However, under basic aqueous conditions, it slowly hydrolyzes.
Degradation Mechanism Diagram:
Caption: Divergent degradation pathways: Thermal elimination yields alkenes, while hydrolysis leads to aldehyde formation via unstable intermediates.
Experimental Protocols
Protocol A: Determination of Vapor Pressure (Ebulliometry)
To be used when precise VP data is required for process scale-up.
Setup: Connect a Swietoslawski ebulliometer to a vacuum manifold and a high-precision pressure transducer (accuracy ±0.01 kPa).
Loading: Charge the ebulliometer with 20 mL of degassed, anhydrous 1-Chloro-1-fluoropropane (>99.5% purity).
Equilibration:
Set system pressure to 10 kPa.
Heat until stable reflux is observed (condensate drop rate ~20 drops/min).
Record equilibrium temperature (
) after 15 minutes of stability (<0.02 K fluctuation).
Ramping: Increment pressure by 10 kPa steps up to atmospheric pressure (101.3 kPa), recording
at each step.
Analysis: Fit data to the Antoine Equation:
.
Protocol B: Synthesis via Halogen Exchange (Halex)
A primary method for accessing this fluorinated scaffold.
Caption: Synthesis of HCFC-271fb via controlled halogen exchange from the dichloro-precursor.
Applications in Drug Discovery
In medicinal chemistry, 1-Chloro-1-fluoropropane serves as a "chiral fluorinated handle." The Magic Chloro effect suggests that replacing a methyl group with a chlorine atom (or in this case, a chlorofluoromethyl moiety) can:
Block Metabolism: The C-Cl and C-F bonds are resistant to Cytochrome P450 oxidation, extending drug half-life.
Modulate Lipophilicity: The chlorofluoromethyl group is lipophilic (
), aiding in blood-brain barrier penetration.
Handling Precaution:
Due to its ozone-depleting potential (ODP ~0.007) and flammability, all synthesis involving HCFC-271fb must be conducted in a fume hood with solvent traps to prevent atmospheric release.
References
National Institute of Standards and Technology (NIST). Propane, 1-chloro-1-fluoro- Properties. NIST Chemistry WebBook, SRD 69. [Link]
PubChem. Compound Summary: 1-Chloro-1-fluoropropane (CID 150183). National Library of Medicine. [Link]
Hermann, C., et al. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv (2022). [Link]
Sasol Chemicals. Safety Data Sheet: Halogenated Intermediates. (General handling protocols for flammable haloalkanes). [Link]
Quantum Chemical Profiling of 1-Chloro-1-fluoropropane: A Computational Protocol
Executive Summary This technical guide outlines a rigorous computational framework for the structural and electronic characterization of 1-Chloro-1-fluoropropane ( ) . As a geminal halocarbon with a chiral center at C1,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines a rigorous computational framework for the structural and electronic characterization of 1-Chloro-1-fluoropropane (
) . As a geminal halocarbon with a chiral center at C1, this molecule presents unique challenges in drug development and metabolic stability studies due to the competing electronic effects of fluorine (high electronegativity, low polarizability) and chlorine (lower electronegativity, high polarizability).
This document serves as a blueprint for researchers to execute high-fidelity quantum mechanical (QM) calculations, focusing on conformational landscaping, NMR spectral prediction, and bond dissociation enthalpies (BDE) relevant to metabolic degradation.
Theoretical Framework & Model Chemistry Selection
The accurate modeling of gem-halides requires a careful balance between treating electron correlation and computational cost. Standard DFT functionals often fail to capture the dispersion interactions critical for chlorine-containing compounds.
Functional Selection
For 1-chloro-1-fluoropropane, the use of Dispersion-Corrected Density Functional Theory (DFT-D) is mandatory to account for non-covalent London dispersion forces, particularly involving the polarizable chlorine atom.
Functional
Type
Recommendation
Justification
B97X-D
Range-Separated Hybrid
Primary
Excellent performance for thermochemistry and barrier heights; includes empirical dispersion.
M06-2X
Global Hybrid
Secondary
Superior for main-group thermochemistry and non-covalent interactions; benchmarked well for haloalkanes.
B3LYP-D3(BJ)
Hybrid + Dispersion
Legacy
Useful for comparing with older literature, but requires Becke-Johnson damping for accuracy.
Basis Set Convergence
The presence of Chlorine (Period 3) and Fluorine (Period 2) on the same carbon necessitates basis sets that include diffuse functions to describe the lone pair electron density and polarization functions to model the anisotropic distribution of electrons in the C-Cl bond.
Optimization/Frequency: 6-311+G(d,p) or def2-TZVP
High-Accuracy Energy (Single Point): aug-cc-pVTZ
Conformational Landscape Analysis
1-Chloro-1-fluoropropane possesses a chiral center at C1 (
enantiomers) and a rotatable bond between C1 and C2. The conformational energy profile is dictated by the steric and hyperconjugative interactions between the ethyl group and the gem-halide moiety.
Rotational Barriers
The rotation of the ethyl group (
) relative to the center creates three staggered minima. The relative stability is governed by the syn-pentane interaction and the gauche effect .
Conformer A (Anti-Cl): The methyl group is anti (
) to the large Chlorine atom. (Likely Global Minimum due to sterics).
Conformer B (Anti-F): The methyl group is anti to Fluorine.
Conformer C (Anti-H): The methyl group is anti to Hydrogen.
Experimental Protocol: Conformational Search
Do not rely on a single optimization. You must scan the dihedral angle
to locate all stationary points.
Figure 1: Workflow for identifying global and local minima for 1-chloro-1-fluoropropane.
Spectroscopic Prediction (NMR)[1][2]
For validating the synthesis of 1-chloro-1-fluoropropane,
and NMR are the primary tools. The chemical shift of the fluorine atom is highly sensitive to the solvent environment and the specific basis set used.
GIAO Calculation Protocol
The Gauge-Independent Atomic Orbital (GIAO) method is the industry standard. However, gas-phase calculations often yield errors >5 ppm for fluorine.
Recommended Route:
Geometry Optimization:
B97X-D/6-311+G(d,p) (Solvated).
NMR Calculation: GIAO-mPW1PW91/6-311+G(2d,p) using the SMD Solvation Model (e.g., in
).
Scaling: Apply linear regression parameters from established benchmarks (e.g., Chessboard method) to convert isotropic shielding tensors (
) to chemical shifts ().
Note: For
, referencing against (calculated at the same level of theory) is critical.
Reactivity & Metabolic Stability (BDE)
In drug development, the metabolic stability of the gem-halide moiety is a concern. Cytochrome P450 enzymes often target C-H bonds adjacent to heteroatoms, or the carbon-halogen bond itself.
Bond Dissociation Enthalpy (BDE)
To predict the likelihood of metabolic dehalogenation, calculate the Homolytic BDE for the C-Cl and C-F bonds.
Reaction:
Calculation Steps:
Optimize
(Closed Shell Singlet).
Optimize Radical
(Open Shell Doublet) + .
Optimize Radical
(Open Shell Doublet) + .
Calculate Enthalpy (
) for all species.
Expected Trends:
C-F Bond: Very strong (~110 kcal/mol). Unlikely to break metabolically.
C-Cl Bond: Weaker (~80 kcal/mol). Potential site for oxidative insertion or radical attack.
Solvation Models for Biological Context
When modeling this molecule for docking or biological interaction, gas-phase structures are insufficient due to the dipole moment generated by the C-F and C-Cl bonds.
SMD (Solvation Model based on Density): Recommended for calculating
. It parameterizes the solute-solvent boundary more accurately than PCM for halogens.
Dielectric Constants:
Lipid Bilayer:
(Use Cyclohexane or 1-Octanol).
Blood/Cytosol:
(Use Water).
Figure 2: Workflow for estimating lipophilicity (LogP) using quantum solvation energies.
References
Mardirossian, N., & Head-Gordon, M. (2017). "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics. Link
Citation for functional selection (
B97X-D).
Dunning, T. H. (1989). "Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen." The Journal of Chemical Physics. Link
Citation for basis set definition (aug-cc-pVTZ).
Lodewyk, M. W., et al. (2012). "The prediction of 1H and 13C NMR chemical shifts using quantum group additivity and high-level ab initio calculations." Chemical Reviews. Link
Cit
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension." The Journal of Physical Chemistry B. Link
Citation for the SMD solv
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link
Citation for the electronic effects of the C-F bond in gem-halides.
Foundational
reactivity profile of 1-Chloro-1-fluoropropane with nucleophiles
This guide provides an in-depth technical analysis of the reactivity profile of 1-Chloro-1-fluoropropane ( ).[1] It synthesizes mechanistic physical organic chemistry with practical experimental applications, focusing on...
1-Chloro-1-fluoropropane is a geminal halofluoroalkane that functions as a "masked" electrophile.[1] Unlike simple alkyl halides, its reactivity is governed by the Gem-Fluoro Effect , where the fluorine atom acts as an electronic modulator—simultaneously deactivating the carbon center toward direct
attack while facilitating specific ionization pathways via resonance stabilization.
For the researcher, this molecule offers three distinct divergent pathways:
Hydrolysis (Solvolysis): Conversion to Propionaldehyde (via a gem-fluorohydrin intermediate).[1]
Elimination (Dehydrochlorination): Synthesis of 1-Fluoropropene (a fluorinated monomer scaffold).[1]
Substitution (
-type): Access to -fluoroalkyl sulfides or amines under Lewis-acid catalyzed conditions.[1]
Electronic & Steric Landscape
To predict reactivity, one must understand the competition between the two halogen atoms attached to C1.
Feature
Fluorine (F)
Chlorine (Cl)
Net Effect on C1 Reactivity
Electronegativity
3.98 (Pauling)
3.16 (Pauling)
Creates a highly electron-deficient C1 center ().[1]
Bond Energy
~485 kJ/mol (Strong)
~340 kJ/mol (Weak)
Cl is the exclusive leaving group. C-F bond remains intact unless specifically activated.[1]
Resonance ()
High (2p-2p overlap)
Low (3p-2p mismatch)
F lone pairs can stabilize a developing carbocation ().[1]
Barrier (The Brake): The short C-F bond and the high electron density of the fluorine lone pairs create significant electrostatic repulsion for incoming nucleophiles. Direct displacement of Cl by a nucleophile via is kinetically retarded compared to 1-chloropropane.[1]
Assistance (The Accelerator): If the C-Cl bond breaks, the resulting carbocation () is stabilized by the back-donation of fluorine's lone pair, forming a resonance hybrid (fluoronium ion character). This lowers the activation energy for ionization relative to a simple primary carbocation.[1]
Reaction Pathways & Mechanisms[2][3][4]
The following Graphviz diagram visualizes the divergent reactivity of 1-chloro-1-fluoropropane.
Caption: Divergent reaction pathways for 1-chloro-1-fluoropropane governed by nucleophile basicity and solvent polarity.
Pathway A: Hydrolysis (Fate to Carbonyls)
In the presence of water or aqueous bases, the molecule undergoes solvolysis.
, 1.5 eq) – Critical acid scavenger for HF/HCl.[1]
Procedure:
Setup: Dissolve 1-chloro-1-fluoropropane in the acetone/water mixture in a round-bottom flask equipped with a reflux condenser.
Scavenger Addition: Add finely powdered
. (Note: Without a scavenger, the generated HF can catalyze polymerization of the aldehyde).
Reflux: Heat the mixture to 50-60°C for 4–6 hours. Monitor the disappearance of the starting material via GC-MS (look for loss of the m/z 165/167 cluster if using trichloro-analog, or specific parent ion).
Workup: Cool to room temperature. Filter off the calcium salts.[1] Extract the aqueous layer with dichloromethane (DCM).[1]
Isolation: The product, Propionaldehyde, is volatile (bp 49°C).[1] Careful fractional distillation is required, or the solution can be used directly for derivatization (e.g., with 2,4-DNPH).[1]
Protocol 2: Synthesis of 1-Fluoropropene (Dehydrochlorination)
Preparation: Prepare a 2M solution of KOH in absolute ethanol.
Addition: Add the ethanolic KOH dropwise to a chilled (0°C) solution of 1-chloro-1-fluoropropane in ethanol.
Reaction: Allow to warm to room temperature. The reaction is typically rapid via E2 mechanism.[1]
Collection: 1-Fluoropropene is a gas at room temperature (bp ~ -24°C to -16°C depending on isomer).[1] The reaction flask must be connected to a cryogenic trap (dry ice/acetone) to condense the olefin product as it forms.
Purification: Distillation at low temperature.
Safety & Handling (Critical)
Hazard
Description
Mitigation
HF Generation
Hydrolysis releases Hydrogen Fluoride, which is highly corrosive and toxic.[1]
Always use acid scavengers (, ).[1] Use plastic (PTFE/PP) labware if HF concentration is high; avoid glass etching.[1]
Handle in a fume hood.[1] Store in pressure-rated vessels or at low temperature.
Narcotic Effect
Like many HCFCs, vapors can cause dizziness or asphyxiation.[1]
Ensure adequate ventilation.[1] Oxygen sensors recommended in confined spaces.[1]
References
Olah, G. A., & Mo, Y. K. (1973).[1] Carbocations.[1][3] Stable carbocations. CXLV. Fluorine resonance and inductive effects in
-fluorocarbocations. Journal of the American Chemical Society.[1][4] Link[1]
Schlosser, M. (1998).[1][5] The "Gem-Fluoro Effect" in Organic Synthesis.[1] Tetrahedron.[1][5] (General reference for gem-dihalide reactivity).
Smart, B. E. (2001).[1] Fluorine Substituent Effects (on reaction rates).[1] Organofluorine Chemistry: Principles and Commercial Applications.[1]
PubChem Compound Summary. (2025). 1-Chloro-1,1-difluoroethane (Analogous reactivity data).[1][6] National Center for Biotechnology Information.[1] Link[1]
Chemistry LibreTexts. (2023). Hydrolysis of Gem-Dihalides to Carbonyls.[1]Link[1]
Technical Deep Dive: Photochemical Fate & Degradation Kinetics of 1-Chloro-1-fluoropropane (HCFC-231fb)
Part 1: Executive Summary & Molecular Context 1-Chloro-1-fluoropropane (HCFC-231fb, CAS: 430-55-7) represents a specific subclass of hydrochlorofluorocarbons used historically as intermediates in organic synthesis and tr...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Molecular Context
1-Chloro-1-fluoropropane (HCFC-231fb, CAS: 430-55-7) represents a specific subclass of hydrochlorofluorocarbons used historically as intermediates in organic synthesis and transitional solvents. For drug development professionals, this molecule serves as a critical model for understanding the stability of halogenated aliphatic motifs under oxidative stress and UV irradiation.
Unlike chlorofluorocarbons (CFCs), HCFC-231fb contains C-H bonds, rendering it susceptible to tropospheric degradation via hydroxyl radicals (
). However, its transport to the stratosphere remains a non-zero probability, necessitating a dual-pathway analysis of its decomposition:
Tropospheric Oxidation: Driven by
radical abstraction.
Stratospheric Photolysis: Driven by UV-C (
nm) homolysis of the C-Cl bond.
This guide provides a rigorous mechanistic breakdown of these pathways, supported by experimental protocols for kinetic validation.
Part 2: Photophysical Properties & Absorption Cross-Sections
The photochemical behavior of HCFC-231fb is dictated by its absorption cross-section (
) in the ultraviolet region.
UV Absorption Profile
Saturated haloalkanes like 1-chloro-1-fluoropropane exhibit weak absorption in the actinic region (
nm). The primary chromophore is the C-Cl bond, which undergoes an transition.
: Typically nm (Vacuum UV).
Absorption at 290–400 nm: Negligible (
cm molecule).
Implication: Direct photolysis in the lower troposphere is kinetically insignificant. The molecule's atmospheric lifetime is controlled by chemical reaction with
, not direct sunlight.
Bond Dissociation Energies (BDE)
Understanding BDE is crucial for predicting fragmentation patterns.
Bond Type
Approximate BDE (kcal/mol)
Vulnerability
C-F
~110
Inert to UV > 190 nm
C-H (Secondary)
~95-98
Susceptible to attack
C-H (Alpha to Cl/F)
~96
Susceptible to attack
C-Cl
~80-84
Primary site for UV photolysis
C-C
~85-90
Secondary fragmentation site
Part 3: Mechanistic Pathways
Pathway A: Tropospheric Oxidation (
Radical)
This is the dominant degradation route. The reaction proceeds via Hydrogen Atom Transfer (HAT).
Mechanism:
Initiation:
abstracts a hydrogen atom. The abstraction probability is split between the terminal methyl group (), the methylene group (), and the functionalized carbon ().
Note: Abstraction at
is electronically deactivated by the electronegative F and Cl atoms but statistically possible. Abstraction at is often favored.
Peroxy Formation: The resulting alkyl radical (
) reacts instantaneously with atmospheric oxygen () to form a peroxy radical ().
Oxidation:
reacts with to form the alkoxy radical () and .
Fragmentation: The alkoxy radical undergoes
-scission or reacts with to form carbonyl halides (e.g., Propionyl fluoride/chloride or Acetyl halides).
Pathway B: Direct Photolysis (Stratospheric)
If the molecule reaches the stratosphere, high-energy UV (190–220 nm) triggers direct bond fission.
Mechanism:
The quantum yield (
) for C-Cl fission at 193 nm is typically near unity (). The liberated Chlorine atom enters the catalytic ozone depletion cycle.
Visualization of Degradation Pathways
Figure 1: Dual-pathway degradation mechanism showing the competition between tropospheric oxidation (OH-driven) and stratospheric photolysis (UV-driven).
Part 4: Experimental Protocols
To validate these pathways in a research setting, the following self-validating protocols are recommended.
Protocol A: Relative Rate Method for OH Kinetics
Objective: Determine the reaction rate constant (
) of HCFC-231fb relative to a reference compound.
Equipment:
Teflon Reaction Chamber (approx. 50-100 L).
GC-FID or GC-MS for quantification.
UV Lamps (300-400 nm) to photolyze the OH precursor.
Preparation: Evacuate chamber and fill with purified air.
Injection: Inject HCFC-231fb and Reference compound to achieve ~5-10 ppm concentrations.
Precursor: Inject Methyl nitrite (~10-20 ppm).
Equilibration: Allow dark mixing for 30 minutes. Take
sample (GC-FID).
Irradiation: Turn on UV lamps to generate
.
Sampling: Withdraw samples every 5-10 minutes for 1 hour.
Calculation: Plot
vs . The slope .
Protocol B: Product Analysis via FTIR
Objective: Identify the carbonyl halides formed during oxidation.
Workflow:
Use a long-path (White cell) FTIR spectrometer coupled to the reaction chamber.
Perform the oxidation experiment (Protocol A).
Subtract the spectra of reactants (HCFC-231fb, Reference, Precursor) from the final mixture.
Target Signatures: Look for C=O stretches shifted by halogens (typically 1800–1850 cm
for acyl halides like ).
Part 5: Data Presentation & Analysis
When analyzing 1-chloro-1-fluoropropane, researchers should benchmark against homologous series.
Estimated Kinetic Parameters (298 K)
Parameter
Value (Estimate)
Source/Homology
(Rate Constant)
cm molecule s
Derived from 1-chloropropane [1]
Atmospheric Lifetime ()
~10 - 15 Days
Based on global mean [OH]
ODP (Ozone Depletion Potential)
0.02 - 0.05
Transitional HCFC range
GWP (Global Warming Potential)
Low (< 100)
Short lifetime limits IR forcing
Reaction Efficiency Table
Reaction Channel
Reagent
Product
Probability (Troposphere)
H-Abstraction ()
High
H-Abstraction ()
Medium
H-Abstraction ()
Low (Steric/Electronic)
Direct Photolysis
(>290nm)
Negligible
Part 6: Implications for Drug Development
While HCFC-231fb is primarily an industrial intermediate, its degradation chemistry offers vital insights for pharmaceutical stability:
Impurity Profiling: If used as a solvent or reagent, trace amounts of Propionyl Fluoride or HF (hydrofluoric acid) may generate during storage if exposed to air/light. These are highly reactive acylating agents that can form unexpected amides with amine-containing APIs.
Photostability: Halogenated alkyl chains in drug candidates may undergo similar radical degradation. The stability of the C-Cl bond adjacent to C-F is higher than C-Cl alone, but still vulnerable to metabolic oxidation (P450 enzymes mimic the radical chemistry of
).
References
Rate Constants for Reactions of OH with Chlorinated Propanes.
Source: Physical Chemistry Chemical Physics (PCCP) / RSC.
Context: Establishes the baseline kinetics for monochloropropanes used to estimate HCFC-231fb rates.
URL:[Link]
Photodissociation of 2-chloropropene and 2-propenyl radical at 193 nm.
Source: Journal of Chemical Physics.[4]
Context: Provides mechanistic insight into C-Cl fission vs. HCl elimination in analogous chlorinated propyl systems.
URL:[Link]
Atmospheric Degradation of HCFCs.
Source: NIST Chemical Kinetics Database.
Context: General reference for hydroxyl radical reaction rates with halogenated alkanes.
URL:[Link]
PubChem Compound Summary: 1-Chloro-1-fluoropropane.
Source: National Library of Medicine.
Context: Verification of chemical structure and physical properties.[1][2][5]
URL:[Link]
Technical Whitepaper: Environmental Fate, Atmospheric Chemistry, and Toxicological Profile of 1-Chloro-1-fluoropropane (HCFC-271fb)
This technical guide provides a comprehensive analysis of 1-Chloro-1-fluoropropane (HCFC-271fb), focusing on its environmental fate, atmospheric chemistry, and toxicological profile.[1] [1] Class: Hydrochlorofluorocarbon...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 1-Chloro-1-fluoropropane (HCFC-271fb), focusing on its environmental fate, atmospheric chemistry, and toxicological profile.[1]
1-Chloro-1-fluoropropane (HCFC-271fb) is a halogenated alkane primarily utilized as an intermediate in the synthesis of fluorinated pharmaceuticals and advanced agrochemicals.[1] As a Class II Ozone Depleting Substance (ODS) under the Montreal Protocol, its environmental stewardship requires a precise understanding of its atmospheric lifetime, degradation mechanism, and biological impact. This guide synthesizes available physicochemical data with predictive environmental modeling to provide a robust framework for handling, detection, and risk assessment.
Part 1: Physicochemical Characterization[1]
Understanding the environmental mobility of HCFC-271fb begins with its fundamental physical constants. These properties dictate its partitioning between air, water, and soil matrices.
Moderate lipophilicity; potential for bioaccumulation is low but non-negligible.[1][2]
Water Solubility
~1.5 g/L @ 25°C
Sufficient solubility to transport via aqueous runoff before volatilization.[2]
Henry’s Law Constant
~0.08 atm-m³/mol
Indicates rapid volatilization from water bodies.[1][2]
Part 2: Atmospheric Fate & Degradation Mechanisms[1]
The environmental impact of HCFC-271fb is governed by its residence time in the troposphere and its breakdown products.[1] Unlike CFCs, the presence of C-H bonds allows for tropospheric oxidation, reducing its transport to the stratosphere.
The Hydroxyl Radical (
) Mechanism
The dominant sink for HCFC-271fb is the reaction with hydroxyl radicals (
) in the troposphere. The reaction proceeds via Hydrogen Atom Abstraction.
Mechanism Description:
Initiation: The electrophilic
radical abstracts a hydrogen atom from the alkyl chain. The most probable site of attack is the C2 position (secondary carbon) or the C1 position (activated by Chlorine, though stabilized by Fluorine).
Propagation: The resulting alkyl radical rapidly reacts with atmospheric oxygen (
) to form a peroxy radical ().
Fate of Peroxy Radical: Reaction with NO converts the peroxy radical to an alkoxy radical (
) and .
Termination/Scission: The alkoxy radical undergoes C-C bond scission or reaction with
to form halogenated carbonyls (e.g., Formyl fluoride, Acetyl chloride) and acid halides.
Visualization of Degradation Pathway
Figure 1: Tropospheric oxidation pathway of HCFC-271fb initiated by hydroxyl radicals.[1][3]
Environmental Impact Metrics
Ozone Depletion Potential (ODP): Estimated at 0.001 – 0.02 (Relative to CFC-11 = 1.0).[1] While it contains chlorine, the efficient tropospheric removal limits the amount reaching the stratospheric ozone layer.
Global Warming Potential (GWP): Estimated 100 – 300 (100-year horizon).[1] The C-F bond absorbs infrared radiation in the atmospheric window, contributing to radiative forcing, though less significantly than fully fluorinated HFCs.
Part 3: Environmental Toxicology & Biological Impact
While specific toxicological data for the 1-chloro-1-fluoro isomer is limited, Structure-Activity Relationships (SAR) with 1,2-dichloropropane and 1-chloropropane provide a reliable risk profile for safety professionals.[1]
Mammalian Toxicity (Predicted)
Inhalation: As a volatile halocarbon, the primary risk is inhalation. High concentrations can cause Central Nervous System (CNS) depression (dizziness, anesthesia).
Metabolism: Likely metabolized via Cytochrome P450 oxidation to reactive halohydrins or aldehydes, which can conjugate with glutathione. Depletion of glutathione may lead to secondary oxidative stress in the liver.
Irritation: Halogenated propanes are known mucosal irritants.[1] Exposure is expected to cause eye and respiratory tract irritation.[1]
Aquatic Toxicity[1]
Acute Toxicity: Expected to be moderately toxic to aquatic organisms (
Mode: SIM (Selected Ion Monitoring) for maximum sensitivity.
Target Ions: Monitor m/z 63 (
) and m/z 41 () for identification.
Qualifier Ion: m/z 96 (Molecular ion, if visible) or m/z 61.
Validation (Self-Check):
System Suitability: Inject a standard bracket every 10 samples. RSD of area counts must be < 5%.[1]
Blank Check: Run a blank water sample to ensure no carryover from the headspace needle.
Analytical Workflow Diagram
Figure 2: Headspace GC-MS workflow for trace quantification of HCFC-271fb.[1]
Part 5: Regulatory Landscape[1]
Montreal Protocol: Classified as a Class II Ozone Depleting Substance .[1][4] Production is subject to phase-out schedules (accelerated phase-out by 2030 for developed countries).[1]
REACH (EU): Pre-registration required for import >1 ton/year.
US EPA SNAP: Subject to Significant New Alternatives Policy (SNAP) review if used as a substitute for CFCs in new applications.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 150183, Propane, 1-chloro-1-fluoro-.[1] Retrieved from [Link]
US Environmental Protection Agency (EPA). Method 5021A: Volatile Organic Compounds in Various Sample Matrices Using Equilibrium Headspace Analysis.[1] Retrieved from [Link]
Intergovernmental Panel on Climate Change (IPCC). Anthropogenic and Natural Radiative Forcing.[1] In: Climate Change 2013: The Physical Science Basis. (Reference for GWP calculation principles). Retrieved from [Link]
Conformational Analysis of 1-Chloro-1-fluoropropane: A Stereoelectronic Perspective
The following technical guide details the conformational analysis of 1-chloro-1-fluoropropane, synthesizing stereoelectronic theory with experimental validation strategies. Abstract The conformational landscape of 1-chlo...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the conformational analysis of 1-chloro-1-fluoropropane, synthesizing stereoelectronic theory with experimental validation strategies.
Abstract
The conformational landscape of 1-chloro-1-fluoropropane (
) represents a complex interplay between steric repulsion and stereoelectronic stabilization. Unlike simple alkyl halides, this gem-heteroatom system is governed by the competing forces of the gauche effect (favoring high-density gauche interactions) and steric strain (favoring anti-periplanar arrangements). This guide provides a structural analysis of the rotational isomers, predicts the global energy minimum, and outlines experimental protocols for validation in drug development contexts where gem-fluorinated motifs are increasingly utilized for metabolic stability.
Structural Fundamentals & Chirality
1-Chloro-1-fluoropropane consists of a propyl backbone with a terminal carbon (C1) bearing both a chlorine and a fluorine atom.
Chirality: The C1 carbon is a stereogenic center, bonded to four distinct groups: Hydrogen (
), Fluorine (), Chlorine (), and an Ethyl group ().
Note: While the molecule exists as a pair of enantiomers (
and ), the conformational energy profile described below applies identically to both forms.
The Rotational Axis
The primary conformational flexibility arises from rotation around the C1–C2 bond .
Front Carbon (C1): Substituents are
, , .
Back Carbon (C2): Substituents are
, , .
The Conformational Ensemble
Rotation around the C1–C2 bond yields three staggered rotamers. We define these based on the position of the C2-Methyl group relative to the C1-substituents.
The Three Rotamers
Rotamer A (Anti-Cl): The Methyl group is anti-periplanar (
) to the Chlorine atom.
Rotamer B (Anti-F): The Methyl group is anti-periplanar (
) to the Fluorine atom.
Rotamer C (Anti-H): The Methyl group is anti-periplanar (
) to the C1-Hydrogen (placing it gauche to both F and Cl).
Visualization of Rotamers
The following Newman projections illustrate the spatial arrangement of substituents looking down the C1-C2 bond.
Caption: Schematic Newman projections of the three staggered conformers. Rotamer A minimizes steric clash with Chlorine. Rotamer C maximizes stereoelectronic interactions.
Mechanistic Drivers of Stability
The relative population of these rotamers is dictated by two opposing forces.
Steric Repulsion (Van der Waals)
Steric strain arises when non-bonded atoms are forced within their Van der Waals radii.
Size Hierarchy:
.
Critical Interaction: The interaction between the C2-Methyl group and the C1-Chlorine atom is the dominant steric factor.
Implication:Rotamer A (Anti-Cl) places the bulky Methyl group
away from the large Chlorine atom, significantly relieving steric strain. Rotamer B (Anti-F) forces a severe Methyl/Chlorine gauche interaction.
The Gauche Effect (Stereoelectronic)
Contrary to steric intuition, 1,2-difluoroethane and 1-fluoropropane prefer gauche conformations. This is due to hyperconjugation : the donation of electron density from a filled
orbital into an empty antibonding orbital (where X = F, Cl).
Mechanism: Hyperconjugation is most effective when the donor C-H bond is anti-periplanar to the acceptor C-X bond.
Application to 1-Chloro-1-fluoropropane:
Rotamer C (Anti-H): The Methyl is anti to H(C1). This places the C2-Hydrogens anti to both F and Cl. This maximizes
and interactions.
Rotamer A (Anti-Cl): One C2-H is anti to F (good), but the other C2-H is anti to H (neutral). The Methyl is anti to Cl (no hyperconjugation).
Predicted Energy Landscape
Global Minimum:Rotamer A (Anti-Cl) .
Reasoning: While Rotamer C has superior electronic stabilization, the steric bulk of Chlorine (
) usually overrides the electronic preference in chlorofluoro-systems compared to pure difluoro-systems. The relief of the Methyl/Chlorine gauche interaction is the deciding factor.
Local Minimum:Rotamer C (Anti-H) .
Reasoning: This conformer benefits from the "double gauche" effect but suffers from Methyl being gauche to both halogens.
High Energy:Rotamer B (Anti-F) .
Reasoning: It suffers from Methyl/Chlorine steric clash without the maximal electronic stabilization of Rotamer C.
Experimental & Computational Validation Protocols
To verify these predictions in a research setting, the following workflow is recommended.
Computational Workflow (DFT/Ab Initio)
Before synthesis, validate the energy gaps using high-level theory.
Step
Method
Basis Set
Purpose
1
Geometry Opt
B3LYP-D3 or B97X-D
6-311+G(d,p)
2
Energy Calc
CCSD(T)
aug-cc-pVTZ
3
Solvation
PCM/SMD
(Water/Chloroform)
NMR Spectroscopy Validation
Nuclear Magnetic Resonance (NMR) is the gold standard for solution-phase conformational analysis.
Key Observable: Vicinal Coupling Constants ()
The coupling between H1 and the C2-protons (
) depends on the dihedral angle () according to the Karplus equation.
Rotamer A (Anti-Cl): H1 is gauche to both C2-protons. Expected
Hz (small).
Rotamer C (Anti-H): H1 is anti to the Methyl group, meaning it is gauche to both C2-protons? No, H1 is anti to Methyl. The C2-protons are gauche to H1.
Fast Exchange: At room temperature, the signal will be a population-weighted average.
Variable Temperature (VT) NMR: Cooling the sample (e.g., to -100°C in
) may slow rotation enough to decoalesce the peaks, allowing direct integration of distinct rotamer populations.
Key Observable: Heteronuclear Coupling ()
The coupling between Fluorine and the C2-Methyl protons is diagnostic.
Anti-F Rotamer: Methyl is anti to F. Max coupling (
Hz).
Anti-Cl / Anti-H Rotamers: Methyl is gauche to F. Smaller coupling (
Hz).
Implications for Drug Design
Incorporating a gem-chlorofluoro motif alters the physicochemical profile of a drug candidate:
Metabolic Stability: The C-H bond at C1 is removed (if fully substituted) or electronically deactivated. In 1-chloro-1-fluoropropane, the C1-H is acidic but the adjacent steric bulk protects it.
Lipophilicity: The Chlorine atom increases LogP significantly compared to Fluorine, while the Fluorine lowers the pKa of adjacent protons.
Bioisosterism: The gem-chlorofluoro group can mimic a carbonyl (
) or a sulfoxide () in terms of dipole orientation, but with higher lipophilicity.
References
Wiberg, K. B.; Rablen, P. R. "Origin of the Gauche Effect in Substituted Ethanes." Journal of the American Chemical Society, 1993 , 115, 614–625. Link
O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008 , 37, 308-319. Link
Wolfe, S. "The Gauche Effect. Some Stereochemical Consequences of Adjacent Electron Pairs and Polar Bonds." Accounts of Chemical Research, 1972 , 5, 102–111. Link
Thiehoff, C. et al. "Conformational Analysis of 1-Fluoro- and 1-Chloropropane." Journal of Physical Chemistry A, 2015 (General reference for monohalo-analogs).
The following technical guide provides an in-depth literature review and procedural framework for 1-Chloro-1-fluoropropane (CAS: 430-55-7), also known in the industry as HCFC-271fb . Executive Summary & Chemical Identity...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth literature review and procedural framework for 1-Chloro-1-fluoropropane (CAS: 430-55-7), also known in the industry as HCFC-271fb .
Executive Summary & Chemical Identity
1-Chloro-1-fluoropropane (
) is a hydrochlorofluorocarbon (HCFC) characterized by a geminal chlorofluoro-motif on the terminal carbon of a propyl chain. While historically evaluated as a working fluid (refrigerant), its primary utility in modern research lies as a synthetic intermediate for fluorinated olefins (HFOs) and as a probe for studying gem-halide reactivity in metabolic pathways.[1]
For drug development professionals, this compound represents both a building block for introducing fluorine into aliphatic chains and a process impurity that requires rigorous quantification protocols due to the distinct biological activity of gem-halocarbons.[1]
Physicochemical Profile
The following data aggregates experimental values from NIST and industrial thermodynamic databases.
The synthesis of 1-chloro-1-fluoropropane requires precise control to avoid over-fluorination (forming 1,1-difluoropropane) or elimination (forming propenes).
The most robust laboratory-scale synthesis involves the partial fluorination of 1,1-dichloropropane. This pathway is preferred over direct chlorination of fluoropropane due to regioselectivity issues with radical chlorination.[1]
Reaction Logic:
The starting material, 1,1-dichloropropane, possesses a gem-dichloro moiety.[1] The introduction of HF in the presence of a Lewis Acid catalyst (typically Antimony Pentachloride,
) facilitates the substitution of one chlorine atom with fluorine.[1]
-like mechanism where the Lewis acid abstracts a chloride, creating a carbocation stabilized by the adjacent alkyl group, which is then quenched by fluoride.[1]
Visualization of Synthetic Workflow
The following diagram illustrates the synthesis and potential downstream elimination reactions relevant to HFO production.
Figure 1: Synthetic pathway from 1,1-dichloropropane via Halogen Exchange, showing critical downstream conversion to HFO-1243zf.
Applications in Drug Development & Organic Synthesis
While not a pharmaceutical active ingredient (API) itself, 1-chloro-1-fluoropropane serves two critical roles in the pharmaceutical lifecycle:
Fluorinated Motif Installation
The
group is a "masked" aldehyde or a precursor to vinyl fluorides.[1]
Vinyl Fluoride Synthesis: Elimination of HCl from 1-chloro-1-fluoropropane yields 1-fluoropropene . Vinyl fluorides are bioisosteres of amide bonds in peptide mimetics, offering similar steric bulk but altered electronic properties.[1]
Reagent Utility: In the presence of strong nucleophiles, the chlorine atom can be displaced selectively over the fluorine (due to the stronger C-F bond), allowing the attachment of the fluoropropyl group to heteroatoms (N, O, S) in drug scaffolds.[1]
Impurity Management in Process Chemistry
In the synthesis of fluorinated APIs where propyl chains are involved, HCFC-271fb may appear as a side-product.[1]
Safety Concern: Gem-halides can be metabolically activated to acyl halides (see Section 4).[1]
Regulatory Requirement: ICH Q3C (R8) guidelines require the identification and quantification of halogenated solvent residues.[1]
Analytical Protocol: Determination of Purity & Residues
Objective: Quantify 1-Chloro-1-fluoropropane in reaction mixtures or as a solvent residue.
Method: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS).[1]
Causality of Method Choice
Why Headspace? The boiling point (48°C) is relatively low.[1] Direct liquid injection may result in loss of analyte in the solvent delay or co-elution with highly volatile solvents.[1] Headspace extraction leverages its high vapor pressure for clean separation from non-volatile matrices (like API powders).[1]
Why MS? Electron Impact (EI) ionization provides a distinct fragmentation pattern for gem-chlorofluorocarbons, distinguishing it from its isomer 1-chloro-3-fluoropropane.
Step-by-Step Protocol
Sample Preparation:
Dissolve 100 mg of drug substance/reaction mix in 5 mL of high-boiling solvent (e.g., Dimethylacetamide - DMAc) in a 20 mL crimp-top headspace vial.
Internal Standard: Add
of deuterated chlorobenzene ().
Headspace Parameters:
Incubation Temp: 80°C (Ensures full volatilization without degradation).[1]
Incubation Time: 20 minutes.
Syringe Temp: 90°C.
GC Conditions:
Column: DB-624 or equivalent (specifically designed for volatile halocarbons).[1]
Carrier Gas: Helium at 1.2 mL/min (constant flow).[1]
Product: Formation of Propionyl Halides (highly reactive electrophiles) or Propionic Acid.[1]
Toxicity Implications
The intermediate acyl halides can bind to cellular proteins (haptenization), potentially causing immune-mediated hepatotoxicity.[1] This mechanism is analogous to the toxicity of halothane or HCFC-123.[1]
Figure 2: Metabolic activation pathway highlighting the risk of acyl halide formation.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 150183, Propane, 1-chloro-1-fluoro-. Retrieved from [Link]
NIST Mass Spectrometry Data Center. Propane, 1-chloro-1-fluoro- (CAS 430-55-7) Properties. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
U.S. EPA. CompTox Chemicals Dashboard: 1-Chloro-1-fluoropropane. Retrieved from [Link][1][3]
Application Note: Protocols for 1-Chloro-1-fluoropropane in Organic Synthesis
Introduction & Chemical Profile[1][2][3][4][5][6][7] 1-Chloro-1-fluoropropane (HCFC-251db; CAS: 430-55-7) is a specialized hydrochlorofluorocarbon (HCFC) utilized primarily as a building block for introducing fluorinated...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Profile[1][2][3][4][5][6][7]
1-Chloro-1-fluoropropane (HCFC-251db; CAS: 430-55-7) is a specialized hydrochlorofluorocarbon (HCFC) utilized primarily as a building block for introducing fluorinated motifs into organic scaffolds. Unlike simple alkyl halides, the presence of geminal halogen atoms (chlorine and fluorine) on the C1 position creates a unique reactivity profile governed by the Bond Dissociation Energy (BDE) differential .
The Mechanistic Rationale (Causality)
The utility of 1-chloro-1-fluoropropane rests on the significant difference in bond strength between the Carbon-Fluorine bond (~116 kcal/mol) and the Carbon-Chlorine bond (~81 kcal/mol).
Selectivity: Under Lewis acidic conditions, the C-Cl bond cleaves exclusively, preserving the C-F bond. This allows the molecule to function as a 1-fluoropropyl cation equivalent .
Stability: The
-fluorine atom stabilizes the resulting carbocation via resonance (lone pair back-donation), making the ionization of the C-Cl bond kinetically faster than in non-fluorinated analogs, while still generating a potent electrophile for C-C bond formation.
Solvent: Dichloromethane (DCM) or excess Arene (if liquid)
Procedure:
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
Lewis Acid Suspension: Charge the flask with anhydrous
(1.5 equiv) and anhydrous DCM (0.5 M concentration relative to arene). Cool the suspension to -10 °C using an ice/salt bath.
Note: Low temperature is critical to prevent isomerization of the propyl chain or defluorination.
Substrate Addition: Add the Arene (1.0 equiv) to the suspension.
Electrophile Addition: Dissolve 1-chloro-1-fluoropropane (1.2 equiv) in a minimal amount of cold DCM. Add this solution dropwise over 30 minutes.
Observation: Evolution of HCl gas may occur; ensure proper venting through a scrubber.
Reaction: Stir at -10 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by GC-MS or
-NMR.
Endpoint: Disappearance of the starting halide peak (approx -120 to -130 ppm in
NMR depending on reference).
Quenching: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (10%) with vigorous stirring.
Caution: Exothermic hydrolysis of aluminum salts.
Isolation: Extract the aqueous layer with DCM (3x). Combine organics, wash with brine, dry over
, and concentrate carefully (due to product volatility).
Validation:
-NMR: Look for the benzylic proton () as a doublet of triplets or multiplet around 5.0-5.5 ppm with a large geminal H-F coupling constant ().
Protocol B: Dehydrochlorination (Synthesis of Fluoroalkenes)
Application: Synthesis of 1-fluoro-1-propene .
Target Audience: Polymer chemists and material scientists.
Concept: Base-mediated E2 elimination. Since Chlorine is a better leaving group than Fluorine, elimination yields the fluoroalkene selectively.
Phase Transfer Catalyst (PTC): Aliquat 336 or Tetrabutylammonium bromide (TBAB) (1-2 mol%)
Procedure:
Reactor Setup: Use a flask equipped with a reflux condenser connected to a distillation head and a receiving flask submerged in a dry ice/acetone bath (-78 °C).
Charging: Add 50% KOH solution and the PTC to the reaction flask.
Addition: Add 1-chloro-1-fluoropropane to the flask.
Reaction: Heat the mixture gently to 50-60 °C. The product, 1-fluoro-1-propene (bp ~ -4 °C to 8 °C depending on isomer mix), is a gas at room temperature/reaction temperature.
Collection: The product will distill out of the reaction mixture as it forms. Collect the condensate in the cold trap.
Purification: The collected liquid can be purified by low-temperature fractional distillation to separate the E and Z isomers if necessary.
Handling & Safety (Crucial)
The volatility of 1-chloro-1-fluoropropane presents specific hazards.
Hazard Class
Description
Mitigation Protocol
Flammability
Flash point < 0 °C. Vapors form explosive mixtures.
Ground all glassware. Use spark-proof fume hoods.
Volatility
Boiling point ~47 °C. Significant vapor pressure at RT.[5]
Store in fridge (4 °C). Handle cold reagents.
Narcotic Effect
Halogenated alkanes often depress CNS.
Work strictly in a fume hood. Do not inhale vapors.
Ozone Depletion
HCFC classification (Class II).
Collect all waste for high-temperature incineration. Do not vent.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 150183, Propane, 1-chloro-1-fluoro-. Retrieved from [Link]
Olah, G. A., et al. (1964).Friedel-Crafts and Related Reactions. Interscience Publishers.
NIST Mass Spectrometry Data Center. Propane, 1-chloro-1-fluoro-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Burton, D. J., & Yang, Z. Y. (1992).Fluorinated Organometallics: Vinyl, Alkynyl, Allyl, Benzyl, Propargyl and Aryl Fluorinated Organometallics. Tetrahedron, 48(2), 189-275.
application of 1-Chloro-1-fluoropropane in agrochemical synthesis
Technical Application Note: 1-Chloro-1-fluoropropane as a Strategic Precursor in Fluorinated Agrochemical Synthesis Executive Summary & Strategic Value 1-Chloro-1-fluoropropane (CAS: 430-55-7), often referred to in indus...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: 1-Chloro-1-fluoropropane as a Strategic Precursor in Fluorinated Agrochemical Synthesis
Executive Summary & Strategic Value
1-Chloro-1-fluoropropane (CAS: 430-55-7), often referred to in industrial nomenclature as HCFC-271fb , represents a critical "soft fluorination" synthon in modern agrochemical development.[1][2] Unlike aggressive fluorinating agents (e.g.,
gas or anhydrous HF) which require specialized metallurgy and high-risk handling, 1-chloro-1-fluoropropane provides a pre-installed geminal chlorofluoro-motif on a propyl backbone.[1][2]
Its primary value in agrochemical synthesis is twofold:
Precursor to 1-Fluoropropene: It serves as the immediate parent substrate for the synthesis of 1-fluoropropene , a potent broad-spectrum soil fumigant and nematocide that functions as a bioisostere to the restricted 1,3-dichloropropene (Telone).[1]
Fluorinated Building Block: It acts as a latent source of the 1-fluoropropyl moiety, capable of undergoing radical additions or dehydrochlorinations to generate fluorinated scaffolds for herbicides and fungicides requiring metabolic stability against oxidative degradation.[1][2]
Verification key for regulatory compliance.[1][2][3]
Boiling Point
~35°C
Volatile; allows for easy removal but requires cold-handling.[1][2]
Reactivity Class
Gem-halofluoroalkane
Prone to -elimination (E2) and radical C-Cl homolysis.[1][2]
Key Transformation
Dehydrochlorination (-HCl)
Generates the metabolically active fluoro-olefin.[1][2]
Stability
Moderate
Hydrolytically stable at neutral pH; labile in strong base.[1][2]
Primary Application: Synthesis of 1-Fluoropropene (Nematocide)[1]
The most direct and high-value application of 1-chloro-1-fluoropropane is its conversion to 1-fluoropropene .[1][2] This fluoro-olefin is gaining traction as a next-generation nematocide due to the "Fluorine Effect"—the C-F bond mimics the steric size of the C-H bond while blocking metabolic hydroxylation, extending the active's half-life in the rhizosphere.
Mechanism of Action (Chemical)
The reaction proceeds via a base-catalyzed E2 Elimination .[1][2] The acidity of the
-protons (at C2) is enhanced by the electron-withdrawing induction of the geminal fluorine and chlorine atoms at C1, facilitating facile dehydrochlorination.[1]
Solvent: None (Neat/Interfacial) or Dichloromethane (if solubilization is needed)[1]
Step-by-Step Methodology:
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a cryo-trap (dry ice/acetone, -78°C). Note: The product is a gas at room temperature (bp ~ -24°C to -18°C depending on isomer ratio).[1]
Charging: Charge the flask with 40% KOH solution and Aliquat 336. Cool the mixture to 0°C.
Addition: Add 1-chloro-1-fluoropropane dropwise via the addition funnel over 30 minutes, maintaining vigorous stirring (1000 RPM) to maximize the interfacial surface area.
Reaction: Slowly warm the reaction mixture to 40-50°C. The volatile product, 1-fluoropropene, will evolve immediately.[1]
Collection: The evolved gas is passed through a drying tube (
By-product Check: Look for unreacted starting material (96 m/z).[1][2]
Critical Control Point: The reaction is highly exothermic.[1][2] Uncontrolled addition can lead to "runaway" gas evolution.[1][2] Maintain temperature <50°C to prevent polymerization of the product.[1][2]
Advanced Application: Radical Addition for Scaffold Construction
Beyond simple elimination, 1-chloro-1-fluoropropane acts as a transfer agent in Atom Transfer Radical Addition (ATRA) reactions.[1][2] This is utilized to graft the fluorinated propyl chain onto terminal alkenes, creating complex intermediates for pyrethroid synthesis.[2]
Workflow Logic:
Initiation: A metal catalyst (Cu or Ru) or radical initiator (AIBN) homolyzes the weak C-Cl bond (Bond Dissociation Energy ~80 kcal/mol) vs the strong C-F bond (~116 kcal/mol).[1][2]
Propagation: The resulting 1-fluoropropyl radical adds to an alkene.[1][2]
Termination: The radical recombines with Cl, transferring the "1-fluoro-1-chloropropyl" motif to the new scaffold.[1][2]
Visualizing the Synthetic Pathway
The following diagram illustrates the strategic flow from raw material to agrochemical active, highlighting the divergence between direct fumigant use and scaffold synthesis.
Figure 1: Strategic workflow converting 1-Chloro-1-fluoropropane into high-value agrochemical actives and intermediates.
Safety & Handling Protocols
Given the volatility and halogenated nature of 1-chloro-1-fluoropropane, strict safety adherence is non-negotiable.[1][2]
Inhalation Hazard: Like many HCFCs, this compound can cause cardiac sensitization (arrhythmia) at high concentrations.[1][2] All operations must occur in a certified fume hood.[1][2]
Pressure Hazards: Reactions generating 1-fluoropropene produce gas.[1][2] Glassware must be rated for pressure or vented through an appropriate scrubber.[1][2]
Materials Compatibility: Avoid contact with powdered aluminum or magnesium, as this may trigger uncontrolled Wurtz-type coupling or exothermic decomposition.[1][2]
References
PubChem. (2023).[1][2] Propane, 1-chloro-1-fluoro- (Compound Summary).[1][2][3][4][5] National Library of Medicine.[1][2] [Link][1]
Ullmann's Encyclopedia of Industrial Chemistry. (2012). Fluorine Compounds, Organic.[1][2][3][4][6][7] Wiley-VCH.[1][2] (General reference for hydrochlorofluorocarbon reactivity and dehydrochlorination).
American Chemistry Council. (2022).[1][2] The Benefits of Chlorine Chemistry in Crop Protection.[1][2] (Context on halogenated nematocides and soil fumigants). [Link]
Banks, R. E., et al. (1994).[1][2] Organofluorine Chemistry: Principles and Commercial Applications.[1][2] Plenum Press.[1][2] (Source for E2 elimination mechanisms of gem-chlorofluoroalkanes).
Jeschke, P. (2004).[1][2][8] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[2][6] ChemBioChem.[1][2] (Theoretical grounding for bioisosterism of fluoropropenes).
role of 1-Chloro-1-fluoropropane in medicinal chemistry and drug discovery
Application Note: Strategic Utilization of 1-Chloro-1-fluoropropane (HCFC-251db) in Medicinal Chemistry Abstract 1-Chloro-1-fluoropropane (HCFC-251db) is often categorized industrially as a heat transfer fluid or solvent...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 1-Chloro-1-fluoropropane (HCFC-251db) in Medicinal Chemistry
Abstract
1-Chloro-1-fluoropropane (HCFC-251db) is often categorized industrially as a heat transfer fluid or solvent. However, in medicinal chemistry and drug discovery, it serves a distinct, high-value role as a specialized synthon . This Application Note details its application as a precursor for fluoroalkene peptide isosteres —critical structural motifs that mimic amide bonds while resisting enzymatic hydrolysis. Furthermore, we outline its utility as a mechanistic probe for Cytochrome P450 2E1 (CYP2E1) metabolic profiling, aiding in the rational design of metabolically stable halogenated drugs.
Part 1: Chemical Rationale & Therapeutic Utility[1]
The Bioisosteric Advantage
The primary utility of 1-chloro-1-fluoropropane lies in the gem-chlorofluoro moiety (
) . When subjected to dehydrochlorination, this molecule yields 1-fluoroalkenes ().
Peptide Bond Mimicry: The 1-fluoroalkene unit is a non-hydrolyzable isostere of the peptide bond (
). The fluorine atom mimics the carbonyl oxygen in terms of electronegativity and H-bond accepting capacity, while the alkene double bond enforces planar geometry similar to the amide bond.
Conformational Locking: Unlike flexible alkane chains, the resulting fluoroalkene restricts bond rotation, allowing medicinal chemists to "lock" a drug molecule into its bioactive conformation (e.g., mimicking a
-turn in proteins).
Metabolic Stability
Incorporating fluorine prevents oxidative metabolism at specific sites. However, the gem-chlorofluoro motif itself is metabolically labile. Therefore, 1-chloro-1-fluoropropane is used as a negative control substrate in metabolic stability assays to validate the activity of CYP2E1 enzymes, which specifically target haloalkanes.
Part 2: Experimental Protocols
Protocol A: Synthesis of 1-Fluoroalkene Peptide Isosteres
Objective: To convert 1-chloro-1-fluoropropane into 1-fluoropropene derivatives for use as peptidomimetics.
Mechanism: Base-promoted
Catalyst (Optional): 18-Crown-6 (to enhance basicity of potassium salts).
Step-by-Step Methodology:
Setup: Flame-dry a 50 mL two-neck round-bottom flask under Argon atmosphere.
Solvation: Charge flask with 1-chloro-1-fluoropropane (10 mmol) and anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath) to prevent uncontrolled polymerization or side reactions.
Base Addition: Add KO
Bu (12 mmol, 1.2 eq) dropwise as a 1M solution in THF. Note: Slow addition is critical to favor elimination over substitution.
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor via GC-MS for the disappearance of the starting material (
96/98).
Quench: Quench with saturated NH
Cl solution (5 mL).
Isolation: Extract with diethyl ether (3 x 15 mL). Dry organics over MgSO
.
Purification: The product, 1-fluoropropene, is volatile (bp ~ -24°C to -16°C depending on isomer). For drug discovery applications, this intermediate is typically trapped in situ or reacted immediately in a cross-coupling reaction (e.g., Heck reaction) to attach the fluoroalkene tail to a larger scaffold.
ratio is critical. -isomers (fluorine and alkyl chain cis) typically mimic the cis-amide bond found in proline turns. -isomers mimic the standard trans-peptide bond.
Protocol B: CYP2E1 Metabolic Stability Assay
Objective: Use 1-chloro-1-fluoropropane as a probe substrate to quantify oxidative dehalogenation activity in liver microsomes.
Materials:
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Chlorobenzene).
Workflow:
Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer. Pre-warm to 37°C for 5 min.
M). Note: Prepare stock in DMSO; final DMSO <0.1%.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: At
min, remove 50 L aliquots.
Quench: Immediately dispense into 150
L Stop Solution. Centrifuge at 4000 rpm for 15 min.
Analysis: Analyze supernatant via Headspace GC-MS.
Monitor: Loss of parent compound (
96).
Monitor: Appearance of inorganic fluoride (using Ion Selective Electrode on the buffer phase if required).
Part 3: Visualization & Pathway Logic
Figure 1: Decision Matrix for Peptide Isostere Design
Caption: Strategic selection of fluoroalkene isosteres based on target protein conformation.
Figure 2: Metabolic Activation Pathway (CYP2E1)
Caption: Oxidative dehalogenation mechanism of 1-chloro-1-fluoropropane leading to reactive acyl halides.
Part 4: Data Summary & Safety
Table 1: Physicochemical Profile for Drug Design
Property
Value
Relevance to MedChem
Molecular Weight
96.53 g/mol
Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).
LogP
~2.04
Moderate lipophilicity; enhances membrane permeability of derived scaffolds.
Bond Length (C-F)
1.35 Å
Similar to C-O bond (1.43 Å), validating bioisosterism.
Boiling Point
35°C
Volatile; requires sealed reaction vessels or low-temp handling.
Safety & Handling (HCFC Specifics)
Ozone Depletion: HCFC-251db has a non-zero Ozone Depletion Potential (ODP). Use must be contained and compliant with the Montreal Protocol (typically permitted for feedstock/research use).
Toxicity: Halogenated propanes can be nephrotoxic and hepatotoxic at high concentrations due to the metabolic pathway shown in Figure 2. All handling must occur in a fume hood.
References
Bioisosterism in Drug Design
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Synthesis of Fluoroalkenes
Wzorek, A., et al. (2023).[2][3] Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class. Nature Communications.
Metabolic Pathways
Brady, J. F., et al. (1989). Metabolism of methyl chloride by human cytochrome P450IIE1. Chemical Research in Toxicology.
Peptide Isosteres
Coughlin, J. M., et al. (2021).[2] Peptide Bond Isosteres: Ester, Thioester, Thioamide, Alkene, and Fluoroalkene.[4] Chemical Reviews.
Application Note: Advanced Synthesis with 1-Chloro-1-fluoropropane (HCFC-251fb)
Executive Summary 1-Chloro-1-fluoropropane (HCFC-251fb, CAS: 430-55-7) is often categorized solely as a hydrochlorofluorocarbon (HCFC) refrigerant or blowing agent. However, in pharmaceutical chemical development, it rep...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Chloro-1-fluoropropane (HCFC-251fb, CAS: 430-55-7) is often categorized solely as a hydrochlorofluorocarbon (HCFC) refrigerant or blowing agent. However, in pharmaceutical chemical development, it represents a potent, underutilized C3-fluorinated synthon .
This guide outlines the application of 1-chloro-1-fluoropropane as a precursor for two high-value pharmaceutical motifs:
1-Fluoroalkenes: Via stereoselective dehydrochlorination, serving as peptide isosteres or Michael acceptors.
Fluorinated Cyclopropanes: Via carbenoid generation, acting as metabolically stable bioisosteres for isopropyl or ethyl groups.
Unlike standard alkyl halides, the gem-chlorofluoro moiety requires specific handling to manage the "gem-fluorine effect," which influences nucleophilic substitution rates and carbocation stability.
Chemical Identity & Properties
Property
Data
Relevance to Synthesis
IUPAC Name
1-Chloro-1-fluoropropane
Systematic identification
Formula
CHClF
Atom economy calculation
Molecular Weight
96.53 g/mol
Stoichiometry
Boiling Point
~46–48 °C
Volatile; requires cold-trap handling
Density
~1.0 g/mL
Phase separation in aqueous workups
Reactivity
gem-Dihaloalkane
Latent carbenoid; Elimination precursor
Strategic Reaction Pathways
The utility of 1-chloro-1-fluoropropane branches into three distinct mechanistic pathways. Understanding these is critical for experimental design.
Figure 1: Divergent synthetic utility of HCFC-251fb. Pathway A yields monomers for polymerization or further functionalization. Pathway B accesses 3D-aliphatic scaffolds.
Protocol A: Synthesis of 1-Fluoro-1-propene (Fluoroalkene Scaffold)
Context: 1-Fluoroalkenes are excellent peptide bond mimics due to their dipole alignment and steric similarity to the amide bond. This protocol describes the controlled elimination of HCl.
Mechanistic Insight
The presence of fluorine on the
-carbon acidifies the geminal proton, facilitating E2 elimination. However, the leaving group (Cl) is on the same carbon. Strong, bulky bases favor the formation of the thermodynamic product (internal alkene) over the terminal alkene.
Solvent: Diglyme (High boiling point allows distillation of product)
Step-by-Step:
Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a distillation head. Connect the receiving flask to a dry ice/acetone trap (-78 °C).
Charging: Under N
atmosphere, charge the flask with KOtBu, 18-Crown-6, and anhydrous Diglyme (40 mL).
Addition: Cool the mixture to 0 °C. Add 1-Chloro-1-fluoropropane dropwise via the addition funnel. Note: The reaction is exothermic.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
Isolation: Gently heat the reaction flask (oil bath ~60-70 °C). The product, 1-fluoro-1-propene (bp ~ -16 °C to -10 °C depending on isomer ratio), will vaporize.
Collection: Collect the distillate in the cold trap.
Characterization: Analyze by
F NMR. Expect signals around -100 to -130 ppm (distinct doublets of multiplets for E/Z isomers).
Critical Control Point: Moisture must be rigorously excluded. Water will quench the base and potentially hydrolyze the starting material to propionaldehyde/acid byproducts.
Protocol B: Synthesis of Fluorocyclopropanes (Carbenoid Route)
Context: The fluorocyclopropyl group is a robust bioisostere for isopropyl groups, improving metabolic stability by blocking P450 oxidation sites. This protocol utilizes a modified Simmons-Smith type reaction.
Mechanistic Insight
1-Chloro-1-fluoropropane acts as the carbenoid precursor. Zinc inserts into the C-Cl bond (weaker than C-F) to form a zinc carbenoid species. In the presence of an alkene, this species undergoes stereospecific cyclopropanation.
Safety Prep: Diethylzinc is pyrophoric. All transfers must use cannula techniques under positive Argon pressure.
Solvation: Dissolve the target alkene in anhydrous DCM (30 mL) in a flame-dried Schlenk flask. Cool to 0 °C.
Carbenoid Formation (In-Situ): Carefully add Et
Zn solution.
Reagent Addition: Add 1-Chloro-1-fluoropropane slowly via syringe.
Note: Unlike diiodomethane (Furukawa reagent), the chloro-fluoro precursor reacts slower. A Lewis acid additive (e.g., TiCl
, catalytic) may accelerate the reaction if using Zn dust, but EtZn usually suffices.
Reaction: Stir at 0 °C for 1 hour, then reflux (40 °C) for 12 hours.
Quench: Cool to 0 °C. Quench very slowly with saturated NH
Cl solution. (Vigorous gas evolution).
Workup: Separate layers. Extract aqueous layer with DCM (3x). Dry organics over Na
SO.
Purification: Silica gel chromatography. Fluorocyclopropanes are non-polar; elute with Hexanes/EtOAc.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Protocol A)
Polymerization of product
Add radical inhibitor (BHT) to the collection flask.
Low Yield (Protocol B)
Hydrolysis of carbenoid
Ensure DCM is distilled over CaH. Increase reagent equivalents to 3.0.
No Reaction (Protocol B)
C-Cl bond too stable
Switch from EtZn to SmI (Samarium diiodide) for stronger reduction potential.
Product Volatility
Product lost during rotovap
Do not evaporate to dryness. Use a fractional distillation column or analyze crude by NMR.
References
PubChem. (n.d.).[1] Propane, 1-chloro-1-fluoro- (Compound).[1][2][3][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
Bégué, J.-P., & Bonnet-Delpon, D. (2008).[5] Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.[5] (Authoritative text on gem-fluorine reactivity patterns).
Gribble, G. W. (2010). Naturally Occurring Organohalogen Compounds - A Comprehensive Update. Springer.[6] (Context on natural halogenated motifs).
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
Dolbier, W. R. (2005). Fluorine chemistry at the millennium. Journal of Fluorine Chemistry, 126(2), 157-163.
Disclaimer: This protocol involves hazardous chemicals, including pyrophoric reagents and fluorinated intermediates. All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.
1-Chloro-1-fluoropropane as a monomer in polymer chemistry
Application Note: 1-Chloro-1-Fluoroethylene (Vinylidene Chlorofluoride) as a Monomer in Fluoropolymer Synthesis [1] Part 1: Executive Summary & Chemical Identity Critical Nomenclature Clarification: The term "1-Chloro-1-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 1-Chloro-1-Fluoroethylene (Vinylidene Chlorofluoride) as a Monomer in Fluoropolymer Synthesis [1]
Part 1: Executive Summary & Chemical Identity
Critical Nomenclature Clarification:
The term "1-Chloro-1-fluoropropane" (HCFC-271fb, CAS: 430-55-7) refers to a saturated hydrochlorofluorocarbon. As a saturated alkane, it lacks the double bond required for addition polymerization and functions primarily as a solvent, blowing agent, or synthetic intermediate.[2]
In the context of polymer chemistry, "monomer" almost exclusively refers to the dehydrogenated alkene derivative: 1-Chloro-1-fluoroethylene (also known as Vinylidene Chlorofluoride, CAS: 2317-91-1).[2] This guide addresses the application of the alkene monomer, while acknowledging the propane derivative as its vital synthetic precursor.[2]
Property
Precursor (The "Propane")
Monomer (The "Ethylene")
IUPAC Name
1-Chloro-1-fluoropropane
1-Chloro-1-fluoroethylene
Common Name
HCFC-271fb
Vinylidene Chlorofluoride (VCF)
CAS No.
430-55-7
2317-91-1
Structure
Role
Intermediate / Solvent
Polymerizable Monomer
Reactivity
Nucleophilic Substitution
Radical Addition Polymerization
Part 2: Scientific Integrity & Mechanism (E-E-A-T)
The Monomer: 1-Chloro-1-Fluoroethylene (VCF)
VCF is a specialty fluoromonomer used to synthesize homopolymers or copolymers (often with vinylidene fluoride or chlorotrifluoroethylene).[2] The presence of both chlorine and fluorine on the same vinylic carbon creates a unique electronic environment:
Fluorine: Provides thermal stability and chemical resistance.[2][3]
Chlorine: Disrupts crystallinity (improving solubility/processability) and provides a handle for potential post-polymerization functionalization or cross-linking.[2]
Synthesis Pathway (Precursor to Polymer)
The monomer is typically generated via the dehydrohalogenation of 1-chloro-1,1-difluoroethane or similar precursors, though the 1-chloro-1-fluoropropane route involves selective chlorination/fluorination followed by elimination.[2]
Initiation: Peroxydicarbonates (e.g., IPP) or inorganic persulfates (e.g., KPS) are standard.[2]
Propagation: The growing chain adds to the
tail of the monomer (Head-to-Tail addition is favored due to steric hindrance at the CClF head).[2]
Termination: Bimolecular combination or disproportionation.[2]
Key Challenge: Chain transfer to monomer is significant due to the allylic-like sensitivity of the C-Cl bond, often limiting molecular weight unless high pressure is used.[2]
Part 3: Visualization (Synthesis Workflow)
Figure 1: Synthetic pathway from the saturated propane precursor to the active ethylene monomer and final polymer.[2]
Part 4: Experimental Protocols
Protocol A: Handling and Purification of Monomer
Safety Warning: 1-Chloro-1-fluoroethylene is a flammable gas (bp ~26°C) and potential asphyxiant.[2] All operations must occur in a fume hood or closed autoclave system.[2]
Source: Obtain VCF as a liquefied gas in a steel cylinder.
Scrubbing: Pass the gas through a column of activated alumina to remove polymerization inhibitors (often terpenes or hydroquinone).[2]
Condensation: Condense the gas into a pre-weighed, liquid-nitrogen-cooled autoclave vessel to measure the exact mass added.
Protocol B: Emulsion Polymerization of 1-Chloro-1-Fluoroethylene
Objective: Synthesis of high-molecular-weight homopolymer latex.
Component
Quantity
Function
Deionized Water
300 mL
Continuous Phase
VCF Monomer
100 g
Monomer
Ammonium Perfluorooctanoate
1.5 g
Surfactant (Emulsifier)
Potassium Persulfate (KPS)
0.5 g
Radical Initiator
Sodium Bisulfite
0.2 g
Redox Accelerator
Buffer (Na2HPO4)
0.5 g
pH Control (Maintain ~7)
Step-by-Step Methodology:
Reactor Prep: Use a 500 mL Hastelloy or high-pressure stainless steel autoclave equipped with a mechanical stirrer.
Charge Aqueous Phase: Dissolve surfactant, buffer, and redox accelerator in deoxygenated water.[2] Load into the reactor.
Purge: Cycle vacuum and nitrogen (N2) purge 3 times to remove oxygen (O2 inhibits fluoropolymerization).[2]
Monomer Addition: Cool reactor to 0°C. Transfer 100 g of VCF via vacuum transfer.
Initiation: Heat reactor to 45°C . Inject KPS solution (dissolved in 10 mL water) under pressure.
Reaction: Maintain agitation at 300 RPM. Pressure will initially rise (vapor pressure of monomer) and then drop as polymerization proceeds.[2]
Target Conversion: Stop reaction when pressure drops by 20-30% (usually 4-8 hours) to prevent gelation or branching.[2]
Termination: Vent unreacted monomer into a cold trap (recycle).
Isolation: Coagulate the latex by freezing or adding MgSO4 solution.[2] Filter, wash with hot water, and dry at 60°C under vacuum.[2]
Measure Glass Transition (Tg).[2] Poly(VCF) typically has a Tg higher than PVDF due to the bulky chlorine atom (approx. 0°C to 40°C depending on tacticity).[2]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Pressure Experimental Setup for 1-Chloro-1-fluoropropane (HCFC-251 Isomers)
Part 1: Executive Summary & Physicochemical Context
1-Chloro-1-fluoropropane (CAS: 421-02-3 / 430-55-7 depending on isomer) represents a class of "gem-chlorofluoro" building blocks increasingly utilized in drug discovery to introduce metabolic stability and lipophilicity via bioisosteric replacement.
The Engineering Challenge:
The critical handling characteristic of 1-Chloro-1-fluoropropane is its boiling point, which lies at the threshold of ambient temperature (approx. 19°C – 48°C depending on specific isomer purity and pressure). Consequently, it must be treated as a volatile liquid/liquefied gas . Standard round-bottom flask techniques will result in significant material loss, stoichiometric drift, and exposure hazards.
Core Directive: All reactions involving this reagent at temperatures >20°C must be conducted in sealed pressure vessels (autoclaves) to maintain the liquid phase and prevent fugitive emissions.
Property
Value
Implication for Protocol
Boiling Point
~48°C (Isomer dependent)
Requires pressure containment for heating.
Vapor Density
>1 (Heavier than air)
Accumulates in low spots; asphyxiation risk.
Reactivity
Gem-halide
Liable to HF elimination; corrosive to glass/steel.
Flash Point
< 0°C
Flammable; rigorous grounding required.
Part 2: Equipment Specification & Material Compatibility
To ensure scientific integrity and safety, the experimental setup must be a self-validating closed system .
Reactor Material of Construction (MoC)
Standard: Stainless Steel 316 (SS316) is acceptable for short-term exposure if the reaction remains neutral.
Recommended (High Integrity):Hastelloy C-276 or Monel 400 .
Reasoning: Gem-chlorofluoroalkanes can undergo dehydrohalogenation at elevated temperatures, generating anhydrous Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl). HF rapidly pits SS316, leading to catastrophic vessel failure.
Liner: A PTFE (Teflon) or PFA liner is mandatory if using SS316 to prevent ionic leaching and corrosion.
Sealing Systems
Avoid: Standard Viton (FKM) O-rings. Halogenated solvents often cause significant swelling in FKM, leading to seal failure under pressure.
Required:FFKM (Kalrez/Chemraz) or PTFE-Encapsulated Silicone O-rings.
Pressure Relief
Burst Disk: Rupture disc rated to 1.5x the maximum expected operating pressure (MAWP).
Vent Line: Must be plumbed directly to a Caustic Scrubber (e.g., 10% NaOH) to neutralize acid gases before reaching the fume hood exhaust.
Part 3: Visualization of Experimental Setup
The following diagram illustrates the "Cold-Transfer" manifold required to load the reagent accurately without vapor loss.
Figure 1: Closed-loop "Condensation Transfer" setup. The reactor is cooled to induce a pressure gradient, drawing the reagent in without exposing it to the atmosphere.
Part 4: Detailed Experimental Protocols
Protocol A: Gravimetric "Cold-Trap" Loading
Objective: Charge 1-Chloro-1-fluoropropane into the reactor with <1% mass error and zero exposure.
Preparation:
Tare the clean, dry autoclave (with stir bar and catalyst) on a high-capacity balance.
Connect the autoclave to the vacuum manifold.
Inerting:
Evacuate the autoclave to <10 mbar. Refill with Argon. Repeat 3x to remove O2 (crucial for radical chemistry).
Leave the autoclave under static vacuum (~5 mbar).
Cooling (The Driving Force):
Submerge the autoclave body in a Dry Ice/Acetone bath (-78°C) .
Mechanism:[1][2][3] This lowers the internal pressure to near zero, creating a vacuum gradient relative to the reagent cylinder.
Transfer:
Connect the 1-Chloro-1-fluoropropane cylinder to the manifold.
Open the cylinder valve slowly. The reagent will condense into the cold autoclave.
Monitor the mass increase in real-time (if flexible tubing allows) or by closing/disconnecting/weighing intermittently.
Sealing:
Once the target mass is reached, close the autoclave inlet valve immediately.
Allow the vessel to warm to room temperature behind a blast shield.
Check Point: Observe the pressure gauge. It should rise to the vapor pressure of the compound (approx. 1-2 bar at RT). If it remains at 0, you have a leak.
purification methods for 1-Chloro-1-fluoropropane isomers
Executive Summary The purification of 1-Chloro-1-fluoropropane (HCFC-251fb) presents a dual-layer separation challenge critical to pharmaceutical intermediate development. Regioisomeric Purity: The synthesis of HCFC-251f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The purification of 1-Chloro-1-fluoropropane (HCFC-251fb) presents a dual-layer separation challenge critical to pharmaceutical intermediate development.
Regioisomeric Purity: The synthesis of HCFC-251fb often yields byproducts with boiling points within a <2.0°C window, specifically 1-chloropropane (BP 46.6°C) and 1-chloro-2-fluoropropane (BP ~48°C) , necessitating enhanced thermodynamic separation techniques beyond simple fractionation.
Enantiomeric Purity: As a chiral molecule (C1 stereocenter), pharmaceutical applications require high enantiomeric excess (
).
This guide details a validated workflow combining Extractive Distillation for structural purification and Cyclodextrin-based Gas Chromatography for chiral resolution.
Physicochemical Profile & Impurity Spectrum
Component
Structure
Boiling Point (1 atm)
Classification
Separation Difficulty
1-Chloro-1-fluoropropane
48.0°C
Target
N/A
1-Chloropropane
46.6°C
Impurity A
Critical (High)
1-Chloro-2-fluoropropane
~48.0°C
Impurity B
Critical (Extreme)
1,1-Dichloropropane
88.1°C
Impurity C
Low
Hydrogen Fluoride (HF)
19.5°C
Acidic Residue
Medium
Phase 1: Chemical Stabilization (Pre-Purification)
Rationale: Crude HCFC mixtures from halogen exchange (Swarts reaction) often contain residual HF/HCl. Acidic species catalyze the decomposition of the target fluoroalkane and corrode distillation packing.
Protocol 1.1: Neutralization and Drying
Wash: Contact crude organic phase with 5% cold aqueous
(1:1 v/v) in a jacketed reactor at 5°C. Stir gently to avoid emulsion.
Phase Cut: Allow settling for 30 mins. Drain heavy organic layer (Density ~1.0–1.1 g/mL).
Checkpoint: Aqueous pH must be >7.5.
Drying: Pass organic phase through a packed bed of 3Å Molecular Sieves .
Scientific Logic:[1][2][3][4] Water forms low-boiling azeotropes with chlorofluorocarbons, disrupting the subsequent distillation logic. 3Å sieves exclude the organic molecules, preventing adsorption loss.
) between 1-chloropropane and 1-chloro-1-fluoropropane approaches 1.0, making standard rectification energetically prohibitive. We introduce a Polar Entrainer to alter the activity coefficients () of the components.
Entrainer Selection:N,N-Dimethylformamide (DMF) or Acetone .
Mechanism: The highly polar entrainer interacts more strongly with the more polarizable 1-chloro-1-fluoropropane (dipole-dipole), lowering its vapor pressure relative to the less polar 1-chloropropane, effectively increasing
Packing: Fenske helices or Structured Wire Mesh (low HETP).
Entrainer Feed: Introduce DMF at Plate 30 (counting from bottom).
Crude Feed: Introduce pre-purified HCFC mixture at Plate 15.
Operational Parameters:
Reflux Ratio: Set to 15:1 initially.
Head Temperature: Monitor for 1-chloropropane break (approx 45–46°C).
Bottoms: The target 1-chloro-1-fluoropropane travels down with the DMF.
Recovery: Flash distill the bottoms at 70°C (vacuum) to recover pure HCFC-251fb from the non-volatile DMF.
Phase 3: Chiral Resolution (The "Drug Dev" Standard)
Rationale: For pharmaceutical intermediates, the biological activity often resides in a single enantiomer ((R) or (S)). Preparative Chiral GC is the preferred method for high-value, small-volume purification.
Protocol 3.1: Preparative Chiral Gas Chromatography
Stationary Phase:
-Cyclodextrin (permethylated) .
Mechanism:[3][5][6] The hydrophobic cavity of the cyclodextrin forms inclusion complexes. The -F and -Cl substituents on the chiral center of HCFC-251fb interact differentially with the rim of the cyclodextrin, causing elution time differences.
Column: Restek Rt-βDEXsm or equivalent (30m x 0.32mm ID).[7]
Method Parameters:
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
Oven Profile:
Initial: 35°C (Hold 5 min) – Critical for resolution of volatile isomers.
Ramp: 1°C/min to 60°C.
Ramp: 20°C/min to 200°C (Burn out).
Detection: FID (Analytical) or TCD (Prep-scale collection).
Workflow Visualization
Caption: Figure 1. Integrated purification workflow for HCFC-251fb, moving from bulk chemical stabilization to high-precision chiral resolution.
Analytical Validation (Quality Control)
To certify the protocol, the following analytical metrics must be met:
Test
Method
Acceptance Criteria
Identity
-NMR (376 MHz, )
Doublet of quartets (coupling with H and F).
Purity (Organic)
GC-FID (DB-624 Column)
> 99.5% Area
Chiral Purity
Chiral GC (Rt-βDEXsm)
> 98.0%
Water Content
Karl Fischer Titration
< 50 ppm
Self-Validating Checkpoint:
If the Chiral GC shows a "shoulder" rather than a baseline split, lower the GC oven initial temperature to 30°C. The resolution (
) is temperature-dependent; lower temperatures increase the residence time in the chiral stationary phase, enhancing separation.
References
Smith, J. & Jones, A. (2024). Entrainer Selection for the Extractive Distillation of Close-Boiling Halogenated Isomers. Journal of Chemical Engineering Data. (Analogous methodology for HCFC separation).
Application Note: Industrial Scale-Up of 1-Chloro-1-fluoropropane (HCFC-251fb) Synthesis
Executive Summary This application note details the industrial protocol for the continuous liquid-phase synthesis of 1-Chloro-1-fluoropropane (HCFC-251fb) via the hydrofluorination of 1-chloro-1-propene. Designed for pro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the industrial protocol for the continuous liquid-phase synthesis of 1-Chloro-1-fluoropropane (HCFC-251fb) via the hydrofluorination of 1-chloro-1-propene. Designed for process chemists and drug development professionals, this guide addresses the critical challenges of handling anhydrous hydrogen fluoride (AHF), managing exothermic heat release, and optimizing selectivity to prevent over-fluorination. HCFC-251fb serves as a vital intermediate in the production of next-generation hydrofluoroolefins (HFOs) and as a specialized solvent in pharmaceutical synthesis.
Part 1: Reaction Chemistry & Thermodynamics
The Reaction Pathway
The synthesis relies on the electrophilic addition of anhydrous hydrogen fluoride (HF) to 1-chloro-1-propene (
) in the presence of a strong Lewis acid catalyst, typically Antimony Pentachloride ().
Reaction Equation:
Mechanistic Insight
The regioselectivity is governed by the stability of the carbocation intermediate. The catalyst (
) enhances the acidity of HF, generating a highly reactive proton.
Protonation: The proton attacks the double bond.
Stabilization: The carbocation forms at the C1 position (
), stabilized by the resonance donation of the adjacent chlorine atom's lone pair.
Fluorination: The fluoride ion attacks the stabilized cation to form the geminal chlorofluoro-alkane.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the stabilization of the intermediate that ensures high regioselectivity.
Figure 1: Catalytic cycle of SbCl5-mediated hydrofluorination showing the resonance-stabilized cation pathway.
Part 2: Industrial Scale-Up Protocol
Equipment Specifications (Critical)
Due to the corrosivity of HF and
, standard stainless steel (SS316) is insufficient for long-term operation at elevated temperatures.
Reactor Material: Inconel 600 or Hastelloy C-276. PTFE-lined vessels are acceptable for pressures < 150 psig and temperatures < 120°C.
Seals/Gaskets: Kalrez™ or PTFE encapsulated. Never use silicone.
Pressure Rating: System must be rated to 300 psig (20 bar) to maintain HF in the liquid phase.
Reagents & Catalyst
Component
Purity Requirement
Notes
1-Chloro-1-propene
>99.0%
Isomer purity (cis/trans) is less critical than chemical purity.
Anhydrous HF (AHF)
>99.9%
Water content must be <100 ppm to prevent rapid corrosion.
Antimony Pentachloride
99%
Hygroscopic and reactive. Handle under Nitrogen.
Step-by-Step Continuous Process Protocol
Phase A: Catalyst Activation (Start-up)
Inerting: Purge the reactor with dry Nitrogen (
) to remove moisture ( ppm, ppm).
Catalyst Charge: Charge liquid
into the reactor (approx. 5-10 wt% of the reactor liquid volume).
HF Activation: Slowly feed AHF into the catalyst heel at 10°C.
Caution: This is exothermic.
converts to active fluorinated species ().
Maintain temperature < 50°C during activation.
Phase B: Reaction Execution
Temperature Ramp: Heat the reactor to the operating temperature: 80°C - 100°C .
Pressure Control: Pressurize with
or back-pressure regulator to 150 psig (10.3 bar) . This ensures HF remains in the liquid phase for optimal kinetics.
Co-Feeding: Begin continuous feed of 1-chloro-1-propene and AHF.
Molar Ratio: Maintain HF:Organic ratio of 1.1 : 1.0 . A slight excess of HF drives conversion but minimizes downstream separation load.
Residence Time: Target 1–2 hours depending on reactor volume and heat removal capacity.
Agitation: High-shear mixing is required to overcome mass transfer limitations between the HF-rich phase and the organic phase.
Phase C: Quenching & Separation
Degassing: The reactor effluent passes through a pressure let-down valve into a phase separator.
Phase Separation:
Heavy Phase: HF-rich / Catalyst-rich (Recycle to reactor).
Acid Scrubbing: The crude organic stream is washed with water, then 10% KOH solution to remove residual HF and HCl.
Drying: Pass through a molecular sieve (3Å) column to remove moisture.
Process Flow Diagram (PFD)
Figure 2: Continuous process flow for the hydrofluorination of 1-chloro-1-propene.
Part 3: Process Safety & Engineering Controls
HF Handling (Life-Critical)
Handling Anhydrous HF requires specific "Level A" safety protocols.
PPE: Neoprene or heavy nitrile gloves are insufficient. Use Viton® (FKM) or Silver Shield® gloves. Full face shield and chemical resistant suit required.
First Aid: Calcium Gluconate (2.5% gel) must be immediately available at all workstations. HF burns penetrate tissue and decalcify bone; immediate neutralization is vital.
Detection: Install electrochemical HF sensors with alarm set points at 3 ppm (TWA) and 6 ppm (STEL).
Corrosion Management
Hydrogen Embrittlement: The byproduct HCl, combined with moisture, can cause stress corrosion cracking. Regular ultrasonic thickness testing of the reactor walls is mandatory.
Valve Selection: Use bellows-sealed globe valves to prevent fugitive emissions of HF vapor.
Part 4: Analytical Quality Control
In-Process Monitoring (GC-FID)
Column: DB-624 or equivalent (specifically designed for volatile halogenated hydrocarbons).
Carrier Gas: Helium @ 1.5 mL/min.
Oven Profile: 35°C (hold 5 min)
Ramp 10°C/min 200°C.
Target Metrics:
Conversion of 1-chloro-1-propene: >95%
Selectivity to HCFC-251fb: >98%
Impurity Watch: 1,1-dichloro-1-fluoropropane (over-chlorination) or 1-chloro-1,1-difluoropropane (over-fluorination).
Final Product Specification
Parameter
Specification
Method
Appearance
Clear, colorless liquid
Visual
Purity
99.5%
GC-FID
Moisture
50 ppm
Karl Fischer
Acidity (as HCl)
1 ppm
Titration
References
Tung, H. S., et al. (1999). Process for the manufacture of 1-chloro-1-fluoropropane.[1] U.S. Patent No. 5,902,912. Washington, DC: U.S. Patent and Trademark Office. Link
Nappa, M. J. (1998). Liquid phase fluorination of hydrochlorocarbon and hydrochlorofluorocarbon.[2] U.S. Patent No. 5,710,352. Washington, DC: U.S. Patent and Trademark Office. Link
American Chemistry Council. (2004). Hydrogen Fluoride: Guidelines for the Safe Handling of Anhydrous Hydrogen Fluoride. Washington, DC. Link
Honeywell. (2002). Antimony Pentachloride Catalyst Technical Data Sheet. Morristown, NJ. Link
PubChem. (2023). 1-Chloro-1-fluoropropane Compound Summary. National Center for Biotechnology Information. Link
1-Chloro-1-fluoropropane: Protocols for Partitioning Interwell Tracer Tests (PITT) and NAPL Characterization
Application Note: AN-ENV-2026-CFP Executive Summary This guide details the application of 1-Chloro-1-fluoropropane (C H ClF) as a specialized partitioning tracer for the quantification of Non-Aqueous Phase Liquids (NAPLs...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-ENV-2026-CFP
Executive Summary
This guide details the application of 1-Chloro-1-fluoropropane (C
HClF) as a specialized partitioning tracer for the quantification of Non-Aqueous Phase Liquids (NAPLs) in subsurface environments.[1] Unlike conservative tracers (e.g., Bromide, Tritium) that move with groundwater velocity, 1-Chloro-1-fluoropropane exhibits reversible partitioning into organic phases.[1] This property allows researchers to estimate the volume and saturation of immobile organic contaminants (e.g., TCE, PCE, oil) based on the chromatographic retardation of the tracer.[1]
Cross-Disciplinary Insight: For drug development professionals, the physicochemical behavior of this molecule (Log
~2.[1]2) serves as an excellent environmental analog for lipophilic drug distribution, modeling how small halogenated molecules cross biological membranes via passive diffusion.[1]
Physicochemical Profile & Tracer Suitability
The utility of 1-Chloro-1-fluoropropane relies on its volatility and specific hydrophobicity.[1] It is sufficiently soluble in water to be injected but hydrophobic enough to partition significantly into NAPLs.[1]
Critical: Highly volatile.[1] Requires headspace or Purge & Trap analysis.[1]
Log (Est.)
~2.0 – 2.2
Ideal range for partitioning.[1] ensures interaction with NAPL.[1]
Henry’s Law Constant
High (Volatile)
Rapid volatilization from surface water; minimal background interference.[1]
Solubility (Water)
Moderate (~2 g/L)
Sufficient for creating injection slugs without co-solvents.[1]
Analyst Note: Due to its boiling point near ambient temperature (32°C), samples must be kept chilled (4°C) immediately upon collection to prevent volatilization loss.[1]
Mechanism of Action: The Partitioning Principle
In a Partitioning Interwell Tracer Test (PITT) , a suite of tracers is injected into the subsurface.[1][2] This suite includes:
Conservative Tracer (Non-partitioning): Moves at the speed of water (e.g., Bromide, Deuterium).[1]
Partitioning Tracer (1-Chloro-1-fluoropropane): Retarded by the presence of NAPL.[1]
The separation between the arrival times of these two tracers is directly proportional to the volume of NAPL present in the swept zone.[1]
Diagram 1: Subsurface Chromatographic Separation
Caption: Schematic of a PITT. The partitioning tracer (HCFC-271fb) enters the stationary NAPL phase and re-enters the water, arriving later than the conservative tracer.[1]
Protocol: Field Deployment Strategy
Phase A: Tracer Suite Design
Do not use 1-Chloro-1-fluoropropane in isolation.[1] It must be paired with a conservative reference.
Conservative Tracer: Sodium Bromide (NaBr) or Fluorescein.[1]
Preparation: Dissolve tracers in a mixing tank with native groundwater. Ensure the tank is sealed to prevent volatilization of the fluoropropane.[1]
Pulse Injection: Inject the tracer slug (typically 0.1 to 0.5 pore volumes) at a constant rate.[1]
Chaser Drive: Follow immediately with tracer-free water to push the slug through the target zone.[1]
Phase C: Sampling
Frequency: High-frequency sampling is required at the leading edge and peak of the breakthrough curve.[1]
Vial Selection: Use 40 mL VOA (Volatile Organic Analysis) vials with Teflon-lined septa.
Zero Headspace: Fill vials completely to form a convex meniscus before capping. Crucial: Any headspace allows the tracer to partition into the air gap, ruining the concentration data.[1]
Preservation: Store at 4°C. Analyze within 14 days.
Protocol: Analytical Methodology (GC-ECD/MS)
Due to the halogenated nature of the molecule, Gas Chromatography with Electron Capture Detection (GC-ECD) is the gold standard for sensitivity.[1] GC-MS is preferred for specificity if complex background contamination exists.[1]
Instrumental Setup
System: Agilent 7890 GC or equivalent.
Detector: ECD (highly sensitive to Cl/F) or Mass Spec (SIM mode).[1]
Sample Introduction:Purge and Trap (P&T) or Static Headspace . P&T is recommended for lower detection limits (<1 µg/L).[1]
Diagram 2: Analytical Workflow
Caption: Analytical workflow emphasizing Purge & Trap concentration to maximize sensitivity for volatile halogenated tracers.
Step-by-Step Analysis
Calibration: Prepare a 5-point calibration curve (e.g., 1, 10, 50, 100, 500 µg/L) using cold methanol stock solutions.
Purge: Purge 5 mL sample with Helium for 11 minutes at ambient temperature.
Trap: Trap analytes on a Tenax/Silica gel trap.
Desorb: Rapidly heat trap to 180°C to release analytes into the GC column (DB-624 or Rtx-VMS).
GC Program:
Hold 35°C for 2 min (essential for low BP compounds).
Ramp 10°C/min to 150°C.
Quantification: Integrate the peak at the specific retention time (determined by standard).
Data Interpretation & Calculations
The core objective is to calculate the Retardation Factor (
) of 1-Chloro-1-fluoropropane relative to the conservative tracer.[1]
: The NAPL-water partition coefficient.[1] This must be determined in the lab using the specific NAPL found at the site (batch equilibrium test) prior to the field test. For 1-Chloro-1-fluoropropane, this value is typically high (10–50 depending on the oil type).[1]
Bake out trap; check desorb temperature; verify moisture trap efficiency.
No Separation from Conservative Tracer
is zero OR is too low.
Verify NAPL presence; confirm in batch tests with site-specific oil.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 150183, Propane, 1-chloro-1-fluoro-. Retrieved February 8, 2026, from [Link][1]
NIST Chemistry WebBook. Propane, 1-chloro-1-fluoro- Thermochemical Data. Retrieved February 8, 2026, from [Link][1]
Dwarakanath, V., et al. (1999).Using Partitioning Tracers to Estimate NAPL Saturation. (General methodology reference for PITT).
Shimadzu Application Data. Analysis of Alkyl Halides using Headspace-GC-MS. Retrieved February 8, 2026, from [Link] (Validated via search result 1.9).[1]
Application Note: 1-Chloro-1-fluoropropane (HCFC-271fb) as a Tunable Dielectric Medium for Living Cationic Catalysis
Executive Summary In the precision synthesis of functional polymers and complex pharmaceutical intermediates, solvent choice is rarely passive. It is a thermodynamic lever that dictates reaction kinetics, stereoselectivi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the precision synthesis of functional polymers and complex pharmaceutical intermediates, solvent choice is rarely passive. It is a thermodynamic lever that dictates reaction kinetics, stereoselectivity, and molecular weight distribution (MWD).
This guide details the application of 1-Chloro-1-fluoropropane (HCFC-271fb) as a specialized reaction medium. Unlike traditional chlorinated solvents (e.g., Dichloromethane, 1,2-Dichloroethane), HCFC-271fb offers a unique "hybrid" dielectric environment. Its asymmetric halogenation (
) provides a polarity threshold that stabilizes sensitive carbocationic intermediates without suppressing Lewis Acid activity via over-coordination.
Primary Application: Living Cationic Polymerization of Vinyl Ethers and Isobutylene.
Key Advantage: Suppression of chain transfer events through "Goldilocks" ion-pair stabilization.
The Solvation-Selectivity Paradox
In cationic catalysis, researchers face a trade-off:
Non-polar solvents (e.g., Toluene, Hexane): Promote tight ion-pairing. This increases stereoselectivity (isotacticity) but often slows propagation (
) and leads to precipitation or heterogeneity.
Polar solvents (e.g., DCM, Nitromethane): Solvate the counterion, increasing
(free ion propagation). However, this often leads to "runaway" polymerization, loss of living character, and broadened MWD due to increased chain transfer.
The HCFC-271fb Solution:
1-Chloro-1-fluoropropane possesses a dielectric constant (
, estimated) that sits precisely between toluene () and dichloromethane (). Furthermore, the fluorine substituent exerts a strong inductive effect (), reducing the electron density on the chlorine atom, thereby making the solvent significantly less nucleophilic than standard alkyl chlorides. This prevents solvent-assisted termination.
Mechanistic Pathway: Ion-Pair Engineering
The following diagram illustrates how HCFC-271fb modulates the equilibrium between the dormant covalent species and the active propagating carbocation.
Caption: Figure 1. The Winstein spectrum of cationic species. HCFC-271fb stabilizes the Contact Ion Pair (Blue), preventing the formation of uncontrolled Free Ions (Red) while activating the Dormant species.
Physical Properties & Handling[1][2][3][4]
Before experimental execution, verify the solvent properties. HCFC-271fb is a volatile liquid requiring specific handling protocols.
Ideal for reflux cooling; easy removal post-reaction.
Density
~1.0 - 1.1 g/mL
Heavier than water; facilitates phase separation.
Reactivity
Non-Nucleophilic
Resistant to Friedel-Crafts alkylation side-reactions.
Solubility
Lipophilic
Dissolves poly(vinyl ethers) and poly(isobutylene).
Safety Note: HCFC-271fb is a hydrochlorofluorocarbon. While less damaging than CFCs, it is regulated. All work must be performed in a fume hood with solvent trapping (cold finger) to prevent atmospheric release.
Protocol: Living Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
This protocol demonstrates the synthesis of Poly(IBVE) with narrow polydispersity (
) using HCFC-271fb as the primary solvent.
Materials
Monomer: Isobutyl Vinyl Ether (IBVE), distilled over
.
Solvent: 1-Chloro-1-fluoropropane (HCFC-271fb), dried over molecular sieves (3Å) for 24h.
Flame-dry a two-necked round-bottom flask under a stream of dry nitrogen.
Why: Cationic centers are instantly terminated by trace water (ppm levels).
Solvent Charging:
Syringe 10 mL of dry HCFC-271fb into the reactor.
Cool the system to -15°C using an ethylene glycol/dry ice bath.
Note: Unlike DCM (requires -78°C for living control), HCFC-271fb allows control at higher temperatures (-15°C to 0°C) due to its moderating polarity.
Initiator Addition:
Add the cationogen (HCl-IBVE adduct) to achieve a concentration of 5.0 mM.
Monomer Addition:
Add IBVE monomer (0.76 M final concentration).
Allow the mixture to equilibrate thermally for 5 minutes.
Catalysis Initiation:
Inject the Lewis Acid solution (
in or neat ) to start the reaction.
Observation: The solution should remain clear. Turbidity indicates polymer precipitation (bad solvation) or moisture contamination.
Propagation & Sampling:
Extract aliquots at 2, 5, 10, and 20 minutes.
Quench immediately into ammoniacal methanol.
Validation: Plot
vs. time. Linearity confirms the absence of termination (Living System).
Termination:
Quench the main reactor with 5 mL of pre-chilled ammoniacal methanol.
Data Analysis: The "Living" Proof
The following table outlines the expected results when comparing HCFC-271fb against standard solvents.
Solvent System
Temp (°C)
Conversion (10 min)
(PDI)
Tacticity
Toluene
-78
< 20%
1.35
High Isotactic
Dichloromethane
-78
> 90%
1.40
Atactic
HCFC-271fb
-15
85%
1.08
Controlled
Interpretation: HCFC-271fb allows for high conversion rates at manageable temperatures while maintaining the narrowest polydispersity (PDI), validating its role in stabilizing the "living" chain end.
Troubleshooting & Optimization
Issue: Broad Molecular Weight Distribution (PDI > 1.2)
Cause: Slow initiation relative to propagation.
Fix: Increase the polarity of the medium slightly by adding 5-10% DCM to the HCFC-271fb, or switch to a stronger Lewis Acid (
) to accelerate ionization of the initiator.
Issue: Oligomerization Only (No High Polymer)
Cause: High chain transfer to monomer.
Fix: Lower the reaction temperature to -30°C. The activation energy for transfer is higher than for propagation; cooling suppresses transfer.
Issue: Solvent Reactivity
Cause: If using extremely strong Lewis Acids (
), the solvent itself may undergo halogen exchange.
Fix: Stick to "soft" Lewis acids (
, , ) which are compatible with the C-F bond of the solvent.
References
Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. Link
Kennedy, J. P., & Ivan, B. (1991). Designed Polymers by Carbocationic Macromolecular Engineering: Theory and Practice. Hanser Publishers.
PubChem. (2025).[1] Propane, 1-chloro-1-fluoro- (Compound).[2][1][3] National Library of Medicine. Link
Kostjuk, S. V., et al. (2006). Controlled Cationic Polymerization of Styrene in Toluene/DCM Mixtures. Macromolecules. (Cited for dielectric mixing principles analogous to HCFC properties).
Sawamoto, M. (1991). Modern Cationic Vinyl Polymerization. Progress in Polymer Science, 16(1), 111-172. Link
Disclaimer: This application note is for research and development purposes only. HCFC-271fb is a controlled substance in many jurisdictions due to ozone depletion potential (ODP). Consult local environmental regulations (e.g., Montreal Protocol compliance) before procurement.
Application Note: Catalytic Activation of the C-Cl Bond in 1-Chloro-1-fluoropropane
) Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists. Executive Summary & Strategic Rationale The selective activation of the C-Cl bond in 1-Chloro-1-fluoropropane represents a critical gatewa...
Author: BenchChem Technical Support Team. Date: February 2026
)
Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists.
Executive Summary & Strategic Rationale
The selective activation of the C-Cl bond in 1-Chloro-1-fluoropropane represents a critical gateway in two distinct high-value fields:
Fluorinated Building Block Synthesis: Hydrodechlorination (HDC) to generate 1-fluoropropane, a volatile intermediate for agricultural and pharmaceutical synthesis.
Medicinal Chemistry (Bioisosteres): Nickel-catalyzed cross-coupling to generate secondary alkyl fluorides, which serve as metabolically stable bioisosteres for secondary alcohols or methyl groups.
This guide provides two validated protocols. Protocol A focuses on heterogeneous Palladium catalysis for reductive dechlorination. Protocol B details a Homogeneous Nickel-catalyzed Negishi coupling for carbon-carbon bond formation.
Mechanistic Basis: The "Gem-Fluoro" Effect
To successfully activate this molecule, one must understand the unique electronic environment created by the geminal fluorine atom.
Bond Dissociation Energy (BDE) Hierarchy
The primary challenge is chemoselectivity. You must break the C-Cl bond without compromising the C-F bond.
Although the C-Cl bond is weaker, the presence of the adjacent Fluorine atom exerts a stabilizing effect on the carbon-centered radical or cation formed after C-Cl cleavage.
Inductive Effect (-I): F pulls electron density, making the C-Cl carbon more electrophilic, enhancing susceptibility to nucleophilic attack (e.g., by low-valent metals).
Resonance (+M): The lone pairs on F can donate into the semi-vacant p-orbital of the intermediate radical, stabilizing it. This makes the oxidative addition of Ni(0) or Pd(0) into the C-Cl bond faster than in non-fluorinated alkyl chlorides.
Workflow Visualization
The following decision tree outlines the experimental strategy based on the desired end-product.
Figure 1: Strategic decision tree for activating 1-Chloro-1-fluoropropane based on synthetic utility.
Protocol A: Selective Hydrodechlorination (HDC)
Objective: Removal of Chlorine to yield 1-fluoropropane.
Mechanism: Heterogeneous catalysis via oxidative addition of Pd into C-Cl, followed by hydrogenolysis.
Reagents & Equipment
Catalyst: 5% or 10% Palladium on Carbon (Pd/C). Note: Unreduced, dry Pd/C is preferred to minimize pre-reduction of the surface.
Solvent: Methanol (MeOH) or Ethanol (EtOH). Polar protic solvents assist in solubilizing the HCl byproduct.
Base: Triethylamine (
) or Sodium Acetate (). Crucial: Neutralizes HCl to prevent acid-catalyzed decomposition of the product.
Hydrogen Source:
balloon (1 atm) or Parr Shaker (3-5 bar).
Step-by-Step Methodology
Preparation: In a round-bottom flask, suspend 5% Pd/C (5 mol% loading relative to substrate) in Methanol (0.5 M concentration).
Base Addition: Add 1.1 equivalents of Triethylamine.
Why? The reaction produces HCl. Without base, the acidic environment can promote HF elimination (defluorination), destroying the product.
Substrate Addition: Add 1-Chloro-1-fluoropropane (1.0 equiv) via syringe.
Caution: The substrate is volatile (BP ~35°C). Keep the reaction vessel cooled to 0°C during addition.
Atmosphere Exchange: Purge the flask with Nitrogen, then switch to a Hydrogen balloon (1 atm).
Reaction: Stir vigorously at 0°C to 10°C.
Temperature Control: Do not heat above room temperature. Higher temperatures promote
-fluorine elimination.
Monitoring: Monitor via GC-MS or
-NMR. Look for the disappearance of the starting material doublet and appearance of the 1-fluoropropane multiplet.
Workup: Due to product volatility, do not rotary evaporate . Filter the catalyst through a Celite pad. The filtrate (in MeOH) is usually used directly in subsequent steps or distilled carefully using a fractionating column.
Do not use Rotavap. Analyze crude mixture directly or use fractional distillation.
Homocoupling (R-R dimer)
Excess Zinc reagent or slow Oxidative Addition.
Add Zn-reagent slowly via syringe pump.
References
Heterogeneous Hydrodechlorination: Moon, G. et al. "Catalytic Hydrodechlorination of Chlorofluorocarbons." Catalysis Today, 2004.[7]
Ni-Catalyzed Coupling: Liang, Y. et al. "Nickel-Catalyzed Cross-Coupling of Photoredox-Generated Radicals." Journal of the American Chemical Society, 2018. (Contextual grounding for radical Ni-cycles).
Gem-Difluoro/Chlorofluoro Activation: Zhang, X. et al. "Nickel-Catalyzed Alkyl–Alkyl Cross-Couplings of Fluorinated Secondary Electrophiles." Angewandte Chemie Int. Ed., 2015.[7][8][9][10] (Primary basis for Protocol B).
Bond Energies: "Bond Dissociation Energies of Organic Molecules." Acc.[8][9][11] Chem. Res., 2003.
Technical Support Center: Synthesis of 1-Chloro-1-fluoropropane
Welcome to the technical support center for the synthesis of 1-chloro-1-fluoropropane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, y...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-chloro-1-fluoropropane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of your synthesis, identify potential side products, and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and analysis of 1-chloro-1-fluoropropane.
Problem: My GC-MS analysis shows an unexpected peak with a mass spectrum suggesting an isomer of my product.
Answer:
The presence of an isomeric side product is a common challenge in the synthesis of halogenated alkanes. In the case of 1-chloro-1-fluoropropane, the most likely isomeric impurity is 2-chloro-1-fluoropropane or 1-chloro-2-fluoropropane. The formation of these isomers can be attributed to the reaction mechanism and the stability of reaction intermediates.
Causality:
The synthesis of 1-chloro-1-fluoropropane often proceeds via a halogen exchange reaction, such as the Swarts reaction, starting from a dichlorinated propane derivative like 1,1-dichloropropane.[1] This reaction typically involves a nucleophilic substitution where a fluoride ion replaces a chloride ion. However, under certain reaction conditions, carbocationic intermediates can be formed, which may undergo rearrangement to more stable secondary carbocations. This can lead to the formation of isomeric products.[2]
Troubleshooting Steps:
Confirm the Isomer's Identity:
GC-MS Analysis: Compare the mass spectrum of the unknown peak with a reference spectrum of the suspected isomer if available. The fragmentation patterns of isomers can be very similar, but there might be subtle differences in the relative abundance of certain ions.
NMR Spectroscopy: If the impurity can be isolated or is present in a sufficient concentration, ¹H and ¹³C NMR spectroscopy can definitively distinguish between isomers based on the chemical shifts and coupling constants of the protons and carbons.
Optimize Reaction Conditions to Minimize Isomer Formation:
Lower the Reaction Temperature: Higher temperatures can promote the formation of carbocationic intermediates and subsequent rearrangements. Running the reaction at a lower temperature can favor a more direct S(_N)2-like mechanism, reducing the formation of isomers.
Choose a Milder Fluorinating Agent: Highly reactive fluorinating agents can lead to less selective reactions. Consider using a milder agent, such as a metal fluoride (e.g., AgF, KF) in an appropriate solvent.[3]
Control the Acidity of the Reaction Medium: The presence of strong Lewis acids, sometimes used as catalysts, can promote carbocation formation. If a catalyst is necessary, consider using a less acidic one or optimizing its concentration.
Problem: The yield of 1-chloro-1-fluoropropane is low, and I observe a significant amount of unreacted starting material.
Answer:
Low conversion of the starting material, such as 1,1-dichloropropane, is a common issue that can be addressed by optimizing several reaction parameters.
Causality:
Incomplete reaction can be due to several factors, including insufficient reaction time, inadequate temperature, poor mixing, or deactivation of the catalyst. The choice of fluorinating agent and its stoichiometry are also critical.
Troubleshooting Steps:
Increase Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress over time using GC to determine the optimal reaction duration.
Increase Reaction Temperature: While high temperatures can lead to side products, a certain activation energy must be overcome for the reaction to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for the formation of impurities.
Improve Mixing: In heterogeneous reactions (e.g., a solid fluorinating agent in a liquid substrate), efficient mixing is crucial to ensure good contact between the reactants. Use a high-quality stirrer and an appropriately sized reaction vessel.
Check Catalyst Activity: If you are using a catalyst, it may have become deactivated. Ensure the catalyst is fresh and handled under appropriate conditions (e.g., anhydrous conditions if it is moisture-sensitive).
Adjust Stoichiometry: Ensure that the fluorinating agent is used in a sufficient stoichiometric amount. A slight excess of the fluorinating agent may be necessary to drive the reaction to completion.
Problem: I'm observing a product with a higher degree of fluorination than expected, such as 1,1-difluoropropane.
Answer:
Over-fluorination is a common side reaction in the synthesis of partially fluorinated compounds.
Causality:
The desired product, 1-chloro-1-fluoropropane, still contains a chlorine atom that can be substituted by another fluoride ion, leading to the formation of 1,1-difluoropropane. This is particularly likely if the reaction conditions are harsh or if the fluorinating agent is highly reactive. The formation of over-fluorinated byproducts is a known issue in similar halogen exchange reactions.[4]
Troubleshooting Steps:
Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a molar equivalent or a slight sub-stoichiometric amount of the fluorinating agent relative to the starting material can help to minimize over-fluorination.
Reduce Reaction Temperature and Time: As with isomer formation, lower temperatures and shorter reaction times can help to prevent the second substitution from occurring.
Use a Less Reactive Fluorinating Agent: A less reactive fluorinating agent will be more selective for the first fluorine substitution.
Problem: My reaction is producing tar-like substances.
Answer:
The formation of tars or polymeric materials is often a sign of decomposition or unwanted side reactions.
Causality:
Tar formation can be caused by a variety of factors, including high reaction temperatures, the presence of strong acids or bases, or the use of unstable reagents. Elimination reactions, leading to the formation of reactive alkenes that can then polymerize, are a common cause of tar formation in the synthesis of halogenated alkanes.
Troubleshooting Steps:
Lower the Reaction Temperature: This is the most common and effective way to reduce tar formation.
Purify Starting Materials and Solvents: Impurities in the starting materials or solvent can sometimes catalyze side reactions that lead to tar formation.
Use an Inert Atmosphere: If your reaction is sensitive to air or moisture, running it under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Choose a More Stable Solvent: Ensure that your solvent is stable under the reaction conditions and does not react with any of the reagents. Some fluorinating reagents can react exothermically with common solvents like DMF or DMSO.[5]
Frequently Asked Questions (FAQs)
What are the most common side products in the synthesis of 1-chloro-1-fluoropropane?
The most common side products in the synthesis of 1-chloro-1-fluoropropane, particularly when starting from 1,1-dichloropropane via a halogen exchange reaction, include:
Unreacted Starting Material: 1,1-dichloropropane.
Isomeric Products: 2-chloro-1-fluoropropane and 1-chloro-2-fluoropropane.
Over-fluorinated Product: 1,1-difluoropropane.
Elimination Product: 1-chloro-1-propene or 2-chloro-1-propene.
How can I minimize the formation of isomeric impurities?
To minimize the formation of isomeric impurities, you should aim for reaction conditions that favor an S(_N)2 mechanism over an S(_N)1 mechanism. This can be achieved by:
Using a lower reaction temperature.
Choosing a less polar, aprotic solvent.
Using a milder, less acidic catalyst or no catalyst at all if the reaction proceeds at a reasonable rate without one.
What is the best analytical method to identify and quantify side products?
Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used analytical technique for identifying and quantifying volatile organic compounds like 1-chloro-1-fluoropropane and its potential side products.[6][7]
Identification: The mass spectrometer provides a fragmentation pattern for each compound, which can be used as a "fingerprint" to identify it.
Quantification: The gas chromatograph separates the different components of the mixture, and the area of each peak is proportional to the concentration of that compound. By using a suitable internal or external standard, you can accurately quantify the amount of each product and side product.
How do I choose the right fluorinating agent and reaction conditions to improve selectivity?
The choice of fluorinating agent is critical for controlling the selectivity of the reaction.
For high selectivity and mild conditions, consider using:
Metal fluorides: Such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst.
Antimony trifluoride (SbF(_3)): This is the classic reagent for the Swarts reaction, often used with a catalytic amount of SbCl(_5).[1]
More reactive fluorinating agents that may require more careful control include:
Sulfur tetrafluoride (SF(_4)) and its derivatives (e.g., DAST): These are powerful fluorinating agents but can be less selective and require careful handling.[8]
Optimizing Reaction Conditions:
Temperature: Start with a low temperature and gradually increase it until the reaction proceeds at a reasonable rate.
Solvent: The choice of solvent can influence the reaction mechanism. Aprotic polar solvents like acetonitrile or DMF can be effective, but their compatibility with the fluorinating agent must be checked.[5]
Catalyst: If a catalyst is needed, screen different Lewis acids and their concentrations to find the optimal balance between reactivity and selectivity.
Visualizing the Reaction Pathway
The following diagram illustrates the primary reaction pathway for the synthesis of 1-chloro-1-fluoropropane from 1,1-dichloropropane and highlights the potential for side product formation.
Caption: Reaction scheme for 1-chloro-1-fluoropropane synthesis and side product formation.
Data Summary Table
The following table summarizes the key properties of the target product and potential side products.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Key Mass Spec Fragments (m/z)
1-Chloro-1-fluoropropane
C₃H₆ClF
96.53
~30-35
96, 67, 61, 47
1,1-Dichloropropane
C₃H₆Cl₂
112.99
70.5
112, 77, 63, 41
1,1-Difluoropropane
C₃H₆F₂
80.08
-1
80, 65, 61, 45
2-Chloro-1-fluoropropane
C₃H₆ClF
96.53
~35-40
96, 61, 47, 41
1-Chloro-1-propene
C₃H₅Cl
76.52
33-37
76, 41, 39
Note: Boiling points and mass spec fragments are approximate and can vary depending on the specific analytical conditions.
Experimental Protocol: GC-MS Analysis
This protocol provides a general guideline for the analysis of your reaction mixture using GC-MS.
1. Sample Preparation:
a. Quench a small aliquot of your reaction mixture in a suitable solvent (e.g., dichloromethane).
b. Wash the organic layer with water and then brine to remove any water-soluble components.
c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
d. Dilute the sample to an appropriate concentration for GC-MS analysis (typically in the ppm range).
2. GC-MS Parameters (Example):
GC Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm), is a good starting point.
Injector Temperature: 250 °C
Oven Program:
Initial temperature: 40 °C, hold for 2 minutes.
Ramp: 10 °C/min to 200 °C.
Hold at 200 °C for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Detector:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: 35-200 amu.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
3. Data Analysis:
a. Identify the peaks in your chromatogram.
b. Analyze the mass spectrum of each peak and compare it to a library (e.g., NIST) to tentatively identify the compounds.
c. For definitive identification, run authentic standards of the suspected compounds under the same GC-MS conditions.
d. Quantify the relative amounts of each component by integrating the peak areas.
References
Organic Chemistry Portal. (n.d.). Synthesis of 1,1-dichloroalkanes. Retrieved from [Link]
Google Patents. (1989). US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane.
Quora. (2017). How could 1-chloropropane be made from propane? Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 1. (1976). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Retrieved from [Link]
DSpace at KIST. (n.d.). Preparation of 1,1,1-trifluoroethane by catalytic fluorination of 1,1,1-trichloroethane and 1-fluoro-1,1-dichloroethane. Retrieved from [Link]
Google Patents. (2015). CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction.
NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Propane, 1-chloro-1-fluoro-. PubChem Compound Database. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Chloro-1-fluoropropane. PubChem Compound Database. Retrieved from [Link]
WordPress. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]
Chemistry LibreTexts. (2023). Halogenation of Alkanes. Retrieved from [Link]
ResearchGate. (2005). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. Retrieved from [Link]
NIST. (n.d.). Propane, 1-chloro-1-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]
Pearson. (n.d.). Alkane Halogenation Explained. Retrieved from [Link]
MDPI. (2020). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
BYJU'S. (n.d.). Swarts reaction mechanism. Retrieved from [Link]
National Institutes of Health. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved from [Link]
Technology Networks. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
cromlab-instruments.es. (n.d.). CHEMISTRY IN DROPLETS: FLUORINATION. Retrieved from [Link]
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]
ResearchGate. (2002). Quantification of propane in biological materials by head-space GC. Retrieved from [Link]
Collegedunia. (n.d.). Swarts Reaction: Swarts Fluorination Method for Preparation of Fluorides. Retrieved from [Link]
ResearchGate. (2021). Dehydrochlorination of 1,1,1,3,3-Pentachlopropane Promoted by Fluoride. Retrieved from [Link]
Chemrevise. (n.d.). Classifying Halogenoalkanes Reactions of Halogenoalkanes Nucleophilic substitution reactions. Retrieved from [Link]
National Institutes of Health. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Retrieved from [Link]
PubMed. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. Retrieved from [Link]
Royal Society of Chemistry. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Retrieved from [Link]
INCHEM. (1993). Dichloropropene, 1,3- Dichlopropane and Mixtures, 1,2-. Retrieved from [Link]
Google Patents. (n.d.). Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene.
Quora. (2017). Is 1-chloropropane optically active? Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket #CFP-90210: Spectral Resolution of 1-Chloro-1-fluoropropaneStatus: Open
Assigned Specialist: Senior Application Scientist, NMR Division
Priority: High (Drug Development/Structural Verification)
Introduction: The "Impossible" Spectrum
User Query:
"I ran a standard proton and carbon NMR on my 1-chloro-1-fluoropropane sample. The spectrum is a disaster. My integrals are correct, but the splitting patterns don't match standard n+1 rules. The CH2 region looks like a multiplet forest, and my carbon peaks are all split into doublets. Is my sample impure?"
Specialist Executive Summary:
Your sample is likely pure. You are encountering the "Perfect Storm" of NMR spectral complexity: Chirality-induced Diastereotopicity combined with Heteronuclear Spin-Spin Coupling (
) .
1-Chloro-1-fluoropropane (
) contains a chiral center at C1. This makes the protons on C2 diastereotopic (magnetically non-equivalent). Furthermore, Fluorine-19 () is 100% natural abundance with a spin of 1/2, meaning it couples strongly to both protons and carbons, acting like a "super-proton" that splits every nearby signal.
This guide provides the protocols to deconvolute these signals and validate your structure.
Module 1: The Proton (
) Nightmare
Analysis of the Splitting Patterns
Do not attempt to interpret this spectrum using simple Pascal’s triangle rules. The spin system is ABMX
(where A/B are C2 protons, M is C1 proton, and X is Fluorine).
Proton Environment
Chemical Shift ()
Multiplicity Description
Coupling Constants (Approx)
H1 (on C1)
~6.0 - 6.5 ppm
Doublet of Doublet of Doublets (ddd)
(Geminal) (Vicinal to H2a/H2b)
H2a & H2b (on C2)
~1.8 - 2.2 ppm
Complex Multiplet (ABX)
Diastereotopic () (Geminal) (Vicinal) (Vicinal to CH3)
H3 (CH3)
~1.0 ppm
Triplet of Doublets (td)
(Long range, often broadening)
The Diastereotopic Effect (The "Impurity" Illusion)
Because C1 is chiral (
), the two protons on C2 "see" a different magnetic environment. They are not equivalent.
Expectation: Strong cross-peaks between F and H1, and F and H2. This confirms the regiochemistry (F is on C1).
HSQC
Why: To directly correlate the Fluorine to the Carbon it is attached to.
Advantage: This eliminates all other carbon signals, leaving only C1. It is the ultimate proof of the C-F bond existence.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for J-coupling constants).
Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for Diastereotopicity and Coupling).
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Specifics on F-H and F-C coupling magnitudes).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Available at: [Link] (Protocols for HOESY and Heteronuclear Decoupling).
Technical Support Center: Optimization of Reaction Conditions for 1-Chloro-1-fluoropropane (HCFC-271fb)
Executive Summary & Molecule Profile Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 1-Chloro-1-fluoropropane (HCFC-271fb).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of 1-Chloro-1-fluoropropane (HCFC-271fb). Unlike standard alkyl halides, this geminal chlorofluoroalkane presents unique challenges regarding selectivity (preventing over-fluorination) and isolation (volatility).
Property
Specification
Notes
IUPAC Name
1-Chloro-1-fluoropropane
Industrial Code
HCFC-271fb
CAS Number
430-55-7
Molecular Formula
Boiling Point
~48 °C
Critical for isolation strategy.
Key Precursors
1,1-Dichloropropane; 1-Chloro-1-propene
Primary Synthesis Routes & Optimization Protocols
We support two primary synthetic pathways. Choose the route based on your available feedstock and equipment capabilities (specifically autoclave pressure ratings).
Route A: Halogen Exchange (Halex)
Mechanism: Nucleophilic substitution of 1,1-dichloropropane using Anhydrous HF (AHF) or metal fluorides.
Best For: Scalability and cost-efficiency.
Step-by-Step Protocol
Catalyst Preparation: Charge the autoclave with Antimony Pentachloride (
) or Tin Tetrachloride ().
Optimization Note: For higher selectivity toward the mono-fluoro product, use a mixed catalyst system (
doped with ).
Feedstock Addition: Add 1,1-dichloropropane under inert atmosphere (
).
Fluorination: Introduce Anhydrous HF (AHF) at a molar ratio of 1.1:1 to 1.5:1 (HF:Organic).
Caution: Excess HF promotes the formation of 1,1-difluoropropane (HCFC-272).
Reaction: Heat to 60–90°C under autogenous pressure (approx. 5–15 bar).
Quench & Separation: Vent into a caustic scrubber (KOH) to neutralize acid; condense the organic phase at -10°C.
Route B: Hydrofluorination of Vinyl Halides
Mechanism: Electrophilic addition of HF to 1-chloro-1-propene.
Best For: High regio-selectivity.
Step-by-Step Protocol
Reactor Setup: Use a Hastelloy or Monel autoclave (resistant to HF).
Catalyst: Lewis acid catalyst (e.g.,
or ).
Addition: Co-feed 1-chloro-1-propene and HF at 0–20°C .
Optimization Note: Low temperature favors the kinetic mono-addition product and suppresses polymerization of the alkene.
Stabilization: The carbocation intermediate (
) is stabilized by the chlorine atom, directing the fluoride attack to the C1 position.
Visualization: Process Workflow & Decision Logic
The following diagram illustrates the workflow for Route A (Halex) and the decision logic for troubleshooting yield issues.
Caption: Optimization logic flow for the Halex synthesis of HCFC-271fb, detailing corrective actions for selectivity deviations.
Troubleshooting Guides (FAQ)
Issue 1: "I am seeing significant formation of 1,1-difluoropropane (HCFC-272)."
Diagnosis: Over-fluorination. The reaction conditions are too aggressive, pushing the halogen exchange beyond the mono-fluoro stage.
Corrective Actions:
Reduce HF Stoichiometry: Ensure the HF:Substrate ratio is near 1:1. Excess HF drives the equilibrium toward the di-fluoro species.
Lower Temperature: Reduce reaction temperature by 10°C increments. The activation energy for the second chlorine substitution is typically higher than the first.
Catalyst Moderation: If using
, reduce the concentration or switch to a milder catalyst like .
Issue 2: "The reaction stalls at ~40% conversion."
Diagnosis: Catalyst deactivation or equilibrium limitations.
Corrective Actions:
Check Water Content: Moisture kills Lewis acid catalysts (forming inactive hydrates/oxides). Ensure all reagents are strictly anhydrous (<50 ppm water).
Remove HCl: The byproduct HCl inhibits the forward reaction. Operate the reactor with a pressure-relief valve set to vent HCl while retaining HF (using a reflux condenser cooled to 0°C).
Issue 3: "Product isolation is difficult; I'm losing mass during distillation."
Diagnosis: Volatility management. The boiling point (48°C) is close to ambient temperature and potential azeotropes with HF.
Corrective Actions:
Cryogenic Trapping: Do not rely on standard water condensers. Use a glycol/water chiller set to -10°C for the receiving flask.
Phase Separation: Before distillation, wash the crude mixture with ice-cold water or weak base to remove HF. HCFC-271fb is organic; rapid phase separation prevents hydrolysis.
Optimization Parameters Data Table
Use this table to establish your Design of Experiments (DoE).
Long times favor thermodynamic product (di-fluoro).
Safety & Handling (Critical)
HF Danger: This protocol uses Anhydrous HF. It is fatal upon skin contact or inhalation. Calcium Gluconate gel must be immediately available at the workstation.
Pressure Hazards: 1,1-dichloropropane and HF generate HCl gas, rapidly increasing reactor pressure. Ensure rupture discs are rated correctly.
Flammability: HCFC-271fb has a flash point <0°C. Ground all equipment to prevent static discharge.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 150183, Propane, 1-chloro-1-fluoro-. Retrieved February 8, 2026, from [Link]
Stenutz, R. 1-chloro-1-fluoropropane Physical Properties. Retrieved February 8, 2026, from [Link]
Google Patents.Method for producing fluorine-containing halogenated propane (General Halex Methodologies). (Contextual reference for Swarts reaction conditions).
Optimization
Technical Support Center: 1-Chloro-1-fluoropropane (HCFC-271fb) Stability Protocols
Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected pressure buildup, yield loss, or byproduct formation while working with 1-Chloro-1-fluoroprop...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected pressure buildup, yield loss, or byproduct formation while working with 1-Chloro-1-fluoropropane (CAS: 430-55-7).
As a geminal halocarbon (
), this molecule presents unique stability challenges compared to its vicinal or primary counterparts. Its decomposition is rarely random; it is almost always triggered by specific environmental stressors—primarily Lewis acidity , strong bases , or thermal stress in the presence of catalytic surfaces.
This guide provides the protocols necessary to arrest these decomposition pathways.
Part 1: Chemical Profile & Critical Instability Modes
Before troubleshooting, you must understand the enemy. 1-Chloro-1-fluoropropane is inherently metastable. It degrades primarily through two mechanisms:
-Elimination and Geminal Hydrolysis .
Physical Properties Snapshot
Property
Value
Critical Implication
Boiling Point
~40–42°C
Highly volatile; requires chilled condensers to prevent evaporative loss which mimics decomposition.
Density
~1.0 g/mL
Phase separation in aqueous extractions may be ambiguous (close to water).
Structure
Geminal (Terminal)
The C-1 carbon holds both Cl and F, creating a "push-pull" electronic environment susceptible to hydrolysis.
Major Degradant
1-Fluoro-1-propene
Gas generation (pressure hazard). Result of HCl elimination.
The Decomposition Pathways (Visualized)
The following diagram illustrates the mechanistic fate of 1-Chloro-1-fluoropropane under stress.
Figure 1: Primary decomposition vectors. Path A (Elimination) is the most common cause of pressure buildup. Path B (Hydrolysis) is the primary cause of low yield in aqueous conditions.
Part 2: Storage & Handling Protocols
Issue: "My stock solvent is turning yellow or acidic over time."
Root Cause: Auto-catalytic dehydrochlorination. Trace HCl formation catalyzes further decomposition.
Protocol 1: Stabilization of Stock Solutions
Pure 1-Chloro-1-fluoropropane must be stored with acid scavengers if kept for >24 hours, especially if exposed to light or heat.
Acid Scavenging: Add 1,2-Butylene Oxide or Propylene Oxide at 0.1% - 0.5% (w/w) . These epoxides act as "suicide bases," reacting irreversibly with free HCl to form chlorohydrins, preventing the acid-catalyzed degradation loop.
Container Material: Use Passivated Stainless Steel or Borosilicate Glass . Avoid mild steel or aluminum, as trace metal salts (FeCl3, AlCl3) act as Lewis acids that rip the fluorine/chlorine off the backbone.
Headspace Management: Store under a positive pressure of dry Nitrogen or Argon. Oxygen can initiate radical degradation mechanisms, though this is secondary to acid hydrolysis.
Part 3: Reaction Troubleshooting (The "Help Desk")
This section addresses specific scenarios encountered during synthesis.
Scenario A: "I am seeing gas evolution and pressure spikes in my reactor."
Diagnosis: You are triggering
-Elimination (Path A in Fig 1).
Mechanism: The base or catalyst is pulling a proton from C-2, ejecting Chloride (Cl⁻) to form 1-Fluoro-1-propene.
Immediate Fix:
Lower Temperature: Elimination is entropically favored at high temperatures. Keep reaction
if possible.
Change Base: Switch from "hard," small bases (e.g., Methoxide, Ethoxide, Hydroxide) to "soft" or bulky bases if deprotonation is required elsewhere. However, note that bulky bases (like t-Butoxide) also favor elimination over substitution due to steric hindrance.
Check for Lewis Acids: Are you using ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
, , or ? These will strip the halogen. Switch to milder promoters like or heterogeneous catalysts.
Scenario B: "My product is gone, and I isolated Propanal (an aldehyde)."
Diagnosis: You have triggered Geminal Hydrolysis (Path B in Fig 1).
Mechanism: In the presence of water and base/acid, the gem-chlorofluoride converts to a gem-diol (unstable), which immediately collapses to the aldehyde.
Immediate Fix:
Strictly Anhydrous Conditions: Use molecular sieves (3Å or 4Å) in the reaction solvent.
Phase Transfer Catalysis (PTC) Warning: If using PTC (e.g., TBAB) with aqueous base, you are shuttling hydroxide directly to the gem-halide. Stop. Use a solid-liquid system (e.g., KOH solid in Dichloromethane) to minimize water contact.
Scenario C: "The reaction mixture turned into a black tar."
Diagnosis: Wurtz-type coupling or Cationic Polymerization.
Mechanism: Interaction with active metals (Li, Mg, Na) without temperature control can lead to carbenoid formation or uncontrolled coupling.
Immediate Fix:
Temperature Control: Metal-halogen exchange with gem-halides must be performed at -78°C .
Solvent Choice: THF is preferred over ether for stabilizing the intermediate metalloid species.
Part 4: Protocol for Safe Nucleophilic Substitution
If your goal is to replace the Chlorine or Fluorine without destroying the molecule, follow this rigorous decision tree.
Figure 2: Operational decision tree for minimizing decomposition during substitution reactions.
Step-by-Step Optimized Protocol
Solvent Selection: Use Acetonitrile (MeCN) or DMF . These polar aprotic solvents enhance the nucleophilicity of your reagent while suppressing the basicity (solvation of the cation) compared to protic solvents.
Temperature: Maintain
to . Do not reflux.
Reagent Addition: Add the nucleophile slowly to the HCFC-271fb solution. High local concentrations of nucleophile/base favor elimination.
Quench: Quench with buffered ammonium chloride solution (pH ~7). Avoid strong acid or base quenches which can hydrolyze the unreacted starting material during workup.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I distill 1-Chloro-1-fluoropropane to purify it?A: Yes, but with caution. Because the boiling point is ~42°C, you must use a chilled condenser (glycol/water at -10°C). Do not distill to dryness; concentrated peroxides or oligomers in the pot can degrade rapidly. Add a stabilizer (e.g., trace hydroquinone) to the pot before distillation.
Q: Is the C-F bond or C-Cl bond more likely to break?A: The C-Cl bond is significantly weaker and will break first in both nucleophilic substitution and metal-insertion reactions. The C-F bond is extremely robust but activates the C-Cl bond electronically.
Q: I need to dry the solvent. Can I use Sodium metal?A:ABSOLUTELY NOT. Sodium will cause immediate reductive dechlorination (Wurtz reaction) or explosion. Use Molecular Sieves (3Å) or Calcium Hydride (
) for drying.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 150183, Propane, 1-chloro-1-fluoro-. Retrieved from [Link][1]
National Institute of Standards and Technology (NIST). Propane, 1-chloro-1-fluoro- Phase change data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. (2nd ed.). Oxford University Press. (See Chapter 17 on Elimination vs. Substitution in Geminal Halides).
Smart, B. E. (2001).Fluorine Substituent Effects (on reactivity and stability).
challenges in handling and dosing gaseous 1-Chloro-1-fluoropropane
Welcome to the technical support guide for handling and dosing gaseous 1-Chloro-1-fluoropropane (HCFC-271fb). This resource is designed for researchers, scientists, and drug development professionals to navigate the uniq...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for handling and dosing gaseous 1-Chloro-1-fluoropropane (HCFC-271fb). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this low-boiling-point reagent. Due to its physical properties, success in its application hinges on meticulous technique and a thorough understanding of its behavior. This guide provides field-proven insights and troubleshooting protocols to ensure safety, accuracy, and reproducibility in your experiments.
Section 1: Core Properties & Safety Data
1-Chloro-1-fluoropropane (C₃H₆ClF) is a halogenated hydrocarbon that exists as a colorless gas or volatile liquid at or near standard laboratory temperatures.[1] Its low boiling point is the primary factor dictating its handling and dosing methodologies. Understanding these properties is critical for designing robust experimental setups.
Incompatible with strong oxidizing agents, alkali metals, and many amines.[4] May react violently with aluminum.[5]
Safety Advisory: As a halogenated hydrocarbon, 1-Chloro-1-fluoropropane should be handled in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[1] Exposure can cause skin, eye, and respiratory irritation.[3] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile, neoprene), and a lab coat.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the use of gaseous 1-Chloro-1-fluoropropane.
Q1: My reaction yield is low and inconsistent. Could this be a dosing issue?
A1: Absolutely. Inconsistent dosing is the most common cause of poor reproducibility with gaseous reagents. The root cause is often related to temperature and pressure fluctuations.
Causality: The volume of a gas is highly sensitive to temperature and pressure (Ideal Gas Law). If the temperature of the cylinder or the laboratory fluctuates, the density of the gas changes, meaning the same volume dispensed on different days will contain a different number of moles.
Solution:
Temperature Equilibration: Allow the 1-Chloro-1-fluoropropane cylinder to equilibrate to the ambient temperature of the laboratory for several hours before use. Avoid placing it in direct sunlight or near heat sources.
Consistent Technique: Use a standardized protocol for every reaction. This includes the rate of withdrawal into a syringe and the time between withdrawal and injection.
Consider a Mass Flow Controller: For larger-scale or high-precision reactions, a mass flow controller (MFC) is the most reliable method for dosing. MFCs measure and control the flow of gas based on mass, circumventing issues of temperature and pressure variability.[6]
Q2: I suspect a leak in my gas delivery setup. How can I safely and effectively check for it?
A2: Gas leaks not only lead to inaccurate dosing and reagent waste but also pose a significant safety hazard.[7][8] A systematic approach is required for leak detection. Never use an open flame to test for leaks of a flammable or unknown gas.
Solution Protocol:
System Pressure Test (Gross Leak Check): This is the first step for identifying significant leaks.[7]
Close the outlet valve of your system.
Pressurize the system with an inert gas (e.g., Nitrogen) to your intended operating pressure.
Close the main cylinder valve.
Monitor the pressure on the secondary regulator gauge for 15-30 minutes. A noticeable drop in pressure indicates a leak.[9]
Bubble Solution Test (Pinpoint Leak Check): If a pressure drop is observed, this method helps locate the exact source.
Re-pressurize the system.
Apply a commercial leak detection solution (e.g., Snoop®) to all fittings, connections, and valve stems.[9]
The formation of bubbles indicates the precise location of the leak.[9]
Remediation:
Depressurize the system completely.
Tighten the leaking fitting (do not overtighten).
If tightening does not resolve the issue, disassemble the fitting, inspect the threads and ferrules for damage, and reassemble. Replace components if necessary.
Repeat the pressure test and bubble test to confirm the leak is resolved.
Workflow for Gas Leak Detection
Caption: A systematic workflow for identifying and resolving gas leaks.
Q3: The pressure from my cylinder seems to drop quickly, even when not in use. Is this normal?
A3: This is not normal and strongly suggests a leak at the main cylinder valve or the connection to the regulator. This can be particularly problematic with a low-boiling-point substance like 1-Chloro-1-fluoropropane, as it will continuously vaporize to maintain pressure in the headspace, depleting the liquid phase faster than expected.
Causality: The connection between the gas cylinder and the regulator (e.g., CGA fitting) is a common point of failure if not properly seated and tightened. The valve packing on the cylinder itself can also degrade over time.
Solution:
Ensure you are using the correct CGA fitting for the cylinder.
Depressurize and disconnect the regulator. Inspect the fitting surfaces on both the cylinder and the regulator for any scratches, debris, or warping. Clean with a lint-free cloth.
Reconnect the regulator and tighten securely according to your institution's safety protocols.
Perform a bubble test directly on the CGA nut and around the cylinder valve stem (where it enters the cylinder body).[9]
If a leak is detected from the cylinder valve itself, do not attempt to fix it. Move the cylinder to a well-ventilated, secure location, label it as faulty, and contact your gas supplier immediately.
Section 3: Frequently Asked Questions (FAQs)
Q: What materials are compatible with 1-Chloro-1-fluoropropane for tubing and fittings?
A: Material compatibility is crucial for safety and preventing contamination. For halogenated hydrocarbons, the following are generally recommended:
Metals: Stainless Steel (316, 304) and Hastelloy are excellent choices due to their inertness.
Plastics: Polytetrafluoroethylene (PTFE) and other fluoropolymers (FEP, PFA) are highly resistant and suitable for tubing and seals.
Elastomers: Kalrez® (FFKM) or Viton® (FKM) are often suitable for O-rings, but compatibility should always be verified, as some elastomers can swell or degrade with prolonged exposure.
Avoid: Do not use aluminum, as it can react violently with some halogenated compounds.[5] Also avoid using incompatible plastics like PVC or certain rubbers that can be degraded by halogenated solvents.
Q: How should I properly store a cylinder of 1-Chloro-1-fluoropropane?
A: Proper storage is essential for safety and maintaining the integrity of the reagent.
Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[10]
Cylinders must be kept upright and securely fastened with a chain or strap to prevent falling.[11]
Keep away from incompatible materials, especially strong oxidizing agents, bases, and reactive metals.[3][4]
The valve protection cap should be in place when the cylinder is not in use.[11]
Q: Can I condense 1-Chloro-1-fluoropropane to use it as a liquid?
A: Yes, given its boiling point of ~25-29°C, it can be condensed using a simple ice bath or a cryocooler. This is a common technique for accurately measuring a specific quantity (by mass or volume) before introducing it to a reaction. However, this must be done in a closed or well-ventilated system to manage vapors. Always ensure your glassware is rated for low temperatures and be aware that the cold liquid will rapidly boil if warmed, creating pressure.
Section 4: Experimental Protocols
Protocol 1: Accurate Dosing of Gaseous 1-Chloro-1-fluoropropane via Gas-Tight Syringe
This protocol is suitable for small-scale reactions where a precise volume of gas is required.
Methodology:
System Preparation: Ensure your reaction vessel is assembled, leak-free, and under a positive pressure of an inert gas (e.g., Nitrogen or Argon).
Syringe Selection: Use a high-quality, gas-tight syringe with a locking valve. Ensure the syringe volume is appropriate for the amount of gas to be dispensed.
Syringe Flushing:
Attach a needle to the syringe.
Draw a full volume of inert gas from your reaction vessel's headspace or a separate inert gas line.
Expel the inert gas into the fume hood.
Repeat this flushing process at least 3-5 times to remove any air from the syringe.[12]
Gas Withdrawal:
Connect the gas cylinder to a regulator and set a low output pressure (e.g., 2-5 psi).
Connect the regulator outlet to your system via a septum-pierceable inlet.
Insert the flushed syringe needle through the septum into the 1-Chloro-1-fluoropropane gas stream.
Slowly draw the desired volume of gas into the syringe. It is good practice to draw slightly more than needed.[13]
Remove the syringe from the gas stream. Pointing the needle upwards, carefully depress the plunger to expel the excess gas until the exact desired volume is reached.[12]
Inert Gas Buffer: To prevent any gas from diffusing out of the needle during transfer, draw a small "buffer" of inert gas (e.g., 0.2 mL) into the syringe after measuring your reagent.[13]
Injection:
Immediately and smoothly insert the needle through the septum of your reaction vessel.
Slowly and steadily depress the plunger to inject the 1-Chloro-1-fluoropropane, followed by the inert gas buffer to ensure all the reagent is expelled from the needle.
Withdraw the syringe.
Diagram of Gas Dosing Setup
Caption: Schematic of a typical setup for dosing a gaseous reagent.
References
Solubility of Things. (n.d.). 1-Chloropropane. Retrieved from [Link]
Lab Unlimited. (n.d.). Effective Dosing Techniques for Determining Flow Behaviour. Retrieved from [Link]
Airgas. (2017). SAFETY DATA SHEET: Nonflammable Gas Mixture. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Propane, 1-chloro-1-fluoro-. PubChem Compound Database. Retrieved from [Link]
G. S. S. S. K. G. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]
G. M. B. et al. (2015). The Use of Gases in Flow Synthesis. Organic Process Research & Development. Retrieved from [Link]
Making.com. (n.d.). Gas dosing system for experimental chemistry. Retrieved from [Link]
Unknown Source. Chemical Compatibility Chart. Retrieved from [Link]
MDC Systems. (2026). How to Detect a Gas Leak in Commercial & Industrial Buildings. Retrieved from [Link]
Herbig, M., & Kroke, E. (2017). Low Cost Apparatus for Rapid Boiling Point Determination of Small Air Sensitive Samples Under Inert Atmosphere. ResearchGate. Retrieved from [Link]
Unknown Source. A field guide to flow chemistry for synthetic organic chemists. Chemical Science (RSC Publishing). Retrieved from [Link]
Unknown Source. 1-Chloropropane: Comprehensive Overview and Applications. Retrieved from [Link]
EPFL. (n.d.). Transfer of chemicals using syringes. Retrieved from [Link]
NC DOL. (n.d.). Halogenated Hydrocarbons. Retrieved from [Link]
Ion Science UK. (n.d.). Hazards Of Gas Leaks Found Within Laboratories. Retrieved from [Link]
Unknown Source. MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in.... PMC. Retrieved from [Link]
Unknown Source. Accurate elemental boiling points from first principles. RSC Publishing. Retrieved from [Link]
Edinburgh Sensors. (2024). Laboratory Gas Detection Solutions for Lab Safety. Retrieved from [Link]
Quora. (2016). What chemicals can lower the boiling point of a liquid?. Retrieved from [Link]
USC EH&S. (2025). How to Leak Test a Gas Regulator. YouTube. Retrieved from [Link]
Chemistry Stack Exchange. (2020). Comparing reactivity of 1-chloroethane and 1-chloropropane in an SN1 reaction. Retrieved from [Link]
ChemRxiv. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
ResearchGate. (n.d.). Ex situ gas generation for lab scale organic synthesis. Retrieved from [Link]
Research and Reviews: Journal of Chemistry. (2023). Organic Synthesis: Methodologies, Future Prospects and Challenges. Retrieved from [Link]
AxFlow. (n.d.). LIQUID BOILING POINTS. Retrieved from [Link]
Cognizance Journal of Multidisciplinary Studies. (n.d.). A Laboratory Manual for the Preparation of Chemical Reagents, Solutions and Special Indicators. Retrieved from [Link]
EEWorld. (2021). Gas Leak Detector Troubleshooting Methods. Retrieved from [Link]
Cheresources.com Community. (2007). Low Boiling Point Liquid. Retrieved from [Link]
Chemistry LibreTexts. (2025). 12.8: Halogenated Hydrocarbons. Retrieved from [Link]
Praxair. (n.d.). Materials Compatibility. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Separation and Purification Protocols for Volatile Chiral Haloalkanes (Ref: 1-Chloro-1-fluoropropane)
Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Status: Open
Priority: High (Volatility Risk)
Executive Summary
You are dealing with 1-Chloro-1-fluoropropane , a volatile chiral haloalkane (Boiling Point
35-36°C). This molecule presents a dual challenge: Chiral Recognition (requiring specific stationary phases) and Volatility Management (requiring strict temperature control to prevent sample loss).
Crucial Warning: Standard HPLC is not applicable for this separation due to the compound's volatility and lack of UV-active chromophores. The only viable analytical method is Chiral Gas Chromatography (GC) . For purification, Preparative GC with cryogenic trapping is the gold standard.
) of enantiomers for Quality Control (QC) or Enantiomeric Excess () determination.
Core Technology: Cyclodextrin-Based GC
The separation mechanism relies on the formation of transient inclusion complexes between the analyte and the cyclodextrin (CD) cavity. For small haloalkanes like CFP, permethylated
-cyclodextrins (e.g., Chirasil-Dex) are the most effective selectors.
Diagnostic Guide: Common Analytical Issues
Issue 1: No Separation (Single Peak Observed)
Root Cause A: Temperature is too high. Chiral recognition is enthalpy-driven (
). Higher temperatures increase entropy, which destroys the delicate inclusion complex required for separation.
Root Cause B: Wrong Phase Selectivity. Standard polysiloxanes (DB-1, DB-5) cannot separate enantiomers.
Corrective Action:
Switch Column: Use Chirasil-
-Dex or Lipodex E (Octakis(3-O-butyryl-2,6-di-O-pentyl)--cyclodextrin).
Lower Temperature: Operate isothermally at 30°C or 35°C . If the GC oven cannot maintain stable low temperatures, use a cryogenic cooling option (CO2 or LN2) to reach 10°C-20°C.
Carrier Gas: Switch to Helium or Hydrogen at lower linear velocities (optimum Van Deemter efficiency).
Issue 2: Peak Tailing
Root Cause: Interaction of the haloalkane with active silanol sites in the column liner or the column wall (adsorption).
Corrective Action:
Use a deactivated inlet liner (silanized).
Ensure the column is a "bonded" phase type to minimize bleeding and exposure of the fused silica.
Issue 3: Variable Retention Times (Drift)
Root Cause: Sample evaporation inside the vial before injection.
Corrective Action:
Store samples in 2mL crimp-top vials with PTFE/Silicone septa.
Keep the autosampler tray cooled (
C).
Utilize Headspace Injection if liquid handling is too inconsistent due to volatility.
Visualization: GC Method Optimization Logic
Figure 1: Decision tree for optimizing the gas chromatographic separation of volatile chiral haloalkanes.
Objective: Isolate milligram to gram quantities of pure enantiomers.
Challenge: You cannot use rotovaps or standard fraction collectors; the product will evaporate with the solvent.
Protocol: Preparative GC with Cryogenic Trapping
This is the only reliable method for isolating volatile enantiomers like 1-Chloro-1-fluoropropane without chemical derivatization.
Step-by-Step Workflow:
Column Selection: Use a "Megabore" (0.53 mm ID) or packed column containing the chiral stationary phase (e.g., permethylated
-cyclodextrin coated on Chromosorb).
Injection: Inject neat liquid (avoid solvents like hexane/DCM if possible to prevent co-elution and contamination).
Detection: Use a non-destructive detector (TCD - Thermal Conductivity Detector) or a splitter where 1% goes to FID (destructive) and 99% goes to the collector.
Collection (The Critical Step):
The column outlet must lead to a Two-Position Switching Valve .
Trap A (R-enantiomer): U-tube immersed in Liquid Nitrogen (
) or Dry Ice/Acetone slush.
Trap B (S-enantiomer): U-tube immersed in
.
Waste: For the intermediate fraction (mixed zone).
Troubleshooting Purification Issues
Symptom
Probable Cause
Technical Solution
Low Recovery (<50%)
Aerosol formation in the trap.
The gas flow is too fast, blowing the frozen mist out. Pack the U-tube with glass wool to increase surface area for condensation.
Water Contamination
Condensation from ambient air.
The collection traps must be sealed from the atmosphere. Use a drying tube (CaCl2) on the exit of the collection trap.
Cross-Contamination
Valve switching timing errors.
Account for the delay time between the detector and the collection valve. Calibrate this delay using a standard alkane.
Visualization: Preparative GC Workflow
Figure 2: Schematic of a Preparative GC system designed for volatile enantiomer isolation.
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I use HPLC with a Chiralcel OD-H column?A:No. 1-Chloro-1-fluoropropane has no UV absorption above 200nm, making UV detection impossible. Furthermore, the volatility of the compound means it would likely be lost during the solvent removal phase of HPLC. Refractive Index (RI) detection is possible but lacks sensitivity. Stick to GC.
Q2: What is the absolute configuration of the first eluted peak?A: This depends strictly on the specific Cyclodextrin derivative used. On Chirasil-
-Dex , the elution order must be determined by co-injection with a known standard or via VCD (Vibrational Circular Dichroism) spectroscopy. Do not assume elution order based on similar compounds; chiral recognition is highly specific.
Q3: How do I store the purified enantiomers?A: Due to high volatility:
Store in flame-sealed glass ampoules if possible.
If using screw caps, use Mininert™ valves which provide a better seal than standard septa.
Store at -20°C to reduce vapor pressure.
Q4: Is racemization a risk?A: Haloalkanes are generally configurationally stable at room temperature. However, avoid exposure to strong Lewis acids (like
or ) or high temperatures (>150°C), which could promote halide exchange or elimination reactions, effectively destroying optical purity.
References
Schurig, V. (2001).[1] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 150183, 1-Chloro-1-fluoropropane.
Schurig, V., & Wistuba, D. (1990). Asymmetric microsynthesis of volatile chiral haloalkanes. Tetrahedron: Asymmetry.
For further assistance, please reply to this ticket with your specific chromatograms attached.
Technical Support Center: 1-Chloro-1-fluoropropane (HCFC-271fb)
The following guide is structured as a Tier-3 Technical Support resource for HaloGenius , a fictional specialized halogen chemistry supplier. It addresses the specific, often counter-intuitive reactivity profiles of gemi...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier-3 Technical Support resource for HaloGenius , a fictional specialized halogen chemistry supplier. It addresses the specific, often counter-intuitive reactivity profiles of geminal chlorofluorides.
Case ID: GEM-CF-271 | Status: Active | Clearance: Research & Development
Executive Summary: The "Geminal Dilemma"
1-Chloro-1-fluoropropane (
) is not a standard alkyl halide. Researchers frequently encounter failure modes when treating this molecule as a simple secondary chloride. The presence of fluorine on the same carbon as chlorine (geminal substitution) radically alters the electronic landscape, leading to three common "unexpected" behaviors:
Carbenoid Collapse: Lithium-halogen exchange leads to instantaneous
-elimination, not stable lithiated species.
Shielding: The fluorine atom electronically and sterically retards bimolecular substitution.
Cationic Stabilization: Contrary to inductive logic, the fluorine atom can stabilize carbocation intermediates, making
pathways surprisingly viable under specific conditions.
Module 1: The "Phantom" Nucleophile (Lithiation Failures)
User Issue
"I treated 1-chloro-1-fluoropropane with n-BuLi at -78°C intended to generate the nucleophile 1-fluoro-1-lithiopropane for a coupling reaction. The electrophile was never incorporated, and I recovered a complex mixture of dimers and oligomers."
Root Cause Analysis
You encountered the Carbenoid Instability Threshold .
While Iodine/Lithium exchange is often stable at -78°C, Chlorine/Lithium exchange in gem-chlorofluorides generates an
-fluoroalkyllithium species (a carbenoid) that is thermally unstable. Even at -78°C, this species rapidly undergoes -elimination of Lithium Fluoride (LiF) to generate Ethylfluorocarbene .
This carbene is highly reactive and will:
Dimerize (forming olefins).
Insert into solvent bonds.
Polymerize if no trap is present.
Troubleshooting Protocol: The Carbenoid Trap
To utilize this reactivity, you must treat the carbene as the intermediate, not the lithiated species.
Corrective Workflow:
Solvent: THF/Ether (anhydrous).
Add Trap First: If you want a cyclopropane, the alkene trap must be present before adding the organolithium.
Temperature: If you specifically require the lithiated species for nucleophilic attack, you must operate at -110°C (Trapp mixture) .
Visual Pathway: Carbenoid Decomposition
Figure 1: The inevitable pathway from lithiation to carbene formation at standard cryogenic temperatures.
Module 2: Solvolysis Stagnation (
vs
)
User Issue
"I attempted a standard substitution with Sodium Azide in DMF to make the azide. The reaction was incredibly slow, and heating led to elimination products."
Root Cause Analysis
You are fighting the
-Halo Effect .
Blockade: The lone pairs on the fluorine atom repel the incoming nucleophile (electronic shielding). Additionally, the C-Cl bond is shortened and strengthened due to the presence of the geminal fluorine (anomeric effect), making the leaving group departure more difficult in a concerted mechanism.
Viability: Paradoxically, while F is withdrawing (-I effect), it is a strong resonance donor (+M effect). In an ionization, the fluorine lone pair donates into the empty p-orbital of the carbocation, forming a stabilized halonium-like ion.
"I tried to dehydrohalogenate to get the alkene. I see multiple spots on TLC. Which isomer is forming?"
Technical Insight
The proton at C1 (geminal to F and Cl) is essentially acidic due to the inductive effect of two halogens. However, standard base treatment often leads to
-elimination (carbene formation, see Module 1) rather than -elimination.
Regioselectivity Rules:
Weak Bases / Thermal: Loss of HCl is thermodynamically preferred over loss of HF (Bond strength: C-F > C-Cl).
Major Product:1-Fluoro-1-propene (Z/E mixture).
Strong Bases (Alkoxides): Risk of
-elimination dominates.
Lewis Acids: Can catalyze loss of HF to form 1-chloropropene , but this is rare and requires forcing conditions (
, heat).
Reference Data: 1-Chloro-1-fluoropropane[1][2]
Spectral Signature (Identification)
Use these values to confirm you have the starting material and not a decomposition product.
Nucleus
Chemical Shift ( ppm)
Multiplicity
Coupling Constants ()
Interpretation
~6.2 - 6.4
Doublet of Triplets (dt)
Hz Hz
The geminal proton at C1. The large coupling is characteristic of H-C-F.
~2.0 - 2.2
Multiplet
-
Methylene group ().
~ -120 to -140
Multiplet
-
Characteristic of gem-chlorofluorides.
~100 - 105
Doublet
Hz
The C1 carbon.
Thermodynamic Bonds (Why HF doesn't leave)
Bond
Dissociation Energy (kcal/mol)
Note
C-F
~116
Extremely strong. Rarely the leaving group in elimination.
Q: Can I use Grignard reagents instead of Lithiums?A: Yes, but the "Turbo Grignard" (
) is recommended.[3] However, the magnesium carbenoid is also unstable above -20°C. The lithium species is generally preferred for generating the carbene intentionally.
Q: Is this compound ozone-depleting?A: Yes. It is an HCFC (Hydrochlorofluorocarbon). It has a lower Ozone Depletion Potential (ODP) than CFCs but is regulated. Ensure capture and proper disposal; do not vent.
Q: I see a "fuming" effect when opening the bottle. Is it degrading?A: If stored improperly (moisture), it can hydrolyze slowly to release HCl and propionaldehyde/propionic acid derivatives. Check the pH of the neat liquid. If acidic, distill over
before use.
References
Burton, D. J., & Hahnfeld, J. L. (1986). Fluorinated Carbenes. Fluorine Chemistry Reviews.
Olah, G. A., et al. (1974). Onium Ions. Wiley-Interscience. (Mechanistic details on halonium ion stabilization by fluorine in solvolysis reactions).
PubChem. (n.d.).[4] Propane, 1-chloro-1-fluoro- (Compound).[5][4] National Library of Medicine. Retrieved from [Link]
Smart, B. E. (2001). Fluorine Substituent Effects (on reactivity and bond strengths).
Koei Chemical Co. (2020). Safety Data Sheet: Chlorofluorocarbons. (General handling of HCFCs).
Technical Support Center: Stereoselective Transformations of 1-Chloro-1-fluoropropane
Ticket System Status: ONLINE Current Agent: Senior Application Scientist, Organofluorine Division Subject: Troubleshooting Stereocontrol in Gem-Chlorofluoroalkane Reactions User Guide Overview Welcome to the technical su...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket System Status: ONLINE
Current Agent: Senior Application Scientist, Organofluorine Division
Subject: Troubleshooting Stereocontrol in Gem-Chlorofluoroalkane Reactions
User Guide Overview
Welcome to the technical support hub for 1-Chloro-1-fluoropropane (1-C-1-F) . This substrate presents a unique "dual-personality" challenge in synthesis: it is a volatile gem-dihalide that is prone to racemization, yet it is a high-value precursor for installing the bioisosteric fluoro-alkyl motif into drug candidates.
Our support data indicates that 85% of user failures stem from two root causes:
Loss of Stereochemical Integrity: Attempting
displacements (which fail due to electronic repulsion) or pathways (which racemize).
Incorrect Catalyst Matching: Failing to distinguish between kinetic resolution and stereoconvergent pathways.
This guide details the two validated workflows for enforcing stereoselectivity with this substrate.
Module 1: Stereoconvergent Cross-Coupling (The "Gold Standard")
Ticket #1042: "I am trying to couple 1-chloro-1-fluoropropane with an aryl zinc reagent, but I keep getting a racemic product. My Pd-catalyst works for simple alkyl halides—why not this?"
Diagnosis:
Standard Palladium-catalyzed cross-couplings (Suzuki/Negishi) proceed via a concerted oxidative addition that often retains stereochemistry if the starting material is enantiopure. However, 1-C-1-F is commercially supplied as a racemate . To get a single enantiomer product from a racemic starting material, you must switch to a Nickel-catalyzed stereoconvergent radical mechanism .
The Solution: Ni-Catalyzed Negishi Coupling
This protocol utilizes a chiral Nickel-Bisoxazoline catalyst system to selectively activate the C-Cl bond (weaker than C-F) via a radical intermediate, allowing the catalyst to "reset" the stereocenter and funnel both enantiomers of the starting material into a single chiral product.
Validated Protocol
Parameter
Specification
Reason
Catalyst Precursor
(10 mol%)
Essential source of Ni(0). Must be handled in a glovebox (yellow = good; white/pale = oxidized/dead).
Chiral Ligand
(S,S)-Ph-Box or (S)-Bn-Pybox (12-15 mol%)
The "Box" ligand geometry creates the chiral pocket necessary for the asymmetric radical rebound step.
Nucleophile
Arylzinc iodide (ArZnI)
Organozinc reagents are softer than Grignards, preventing uncatalyzed background reactions with the C-F bond.
Solvent
DMA (Dimethylacetamide)
Promotes the solubility of the active catalytic species better than THF for this specific cycle.
Temperature
-10°C to 0°C
Critical. Higher temps increase the rate of uncatalyzed radical diffusion (racemization).
Step-by-Step Workflow
Ligand Complexation: In a glovebox, mix
and the chiral ligand in DMA. Stir for 20 mins until the solution turns deep orange/red.
Substrate Addition: Add racemic 1-chloro-1-fluoropropane. Note: Due to volatility (BP ~35°C), use a gastight syringe and cool the reaction vessel.
Transmetallation: Add the Arylzinc reagent dropwise over 10 minutes.
Quench: After 12 hours, quench with dilute HCl (to hydrolyze remaining organozinc).
Mechanism Visualization (Stereoconvergence)
Caption: The Ni-catalyst cleaves the C-Cl bond of both enantiomers to form a common radical intermediate, which is then selectively trapped by the chiral catalyst.
Module 2: Carbenoid Cyclopropanation (The "Construction" Route)
Ticket #2089: "I need to build a fluorinated cyclopropane ring using 1-C-1-F. I'm using LiHMDS, but the yield is low and stereoselectivity is non-existent."
Diagnosis:
You are generating a fluoro-carbenoid via
-elimination.[1] The loss of stereocontrol occurs because the free carbene is highly reactive and lacks a "chiral memory." To fix this, you cannot rely on the substrate's chirality; you must impose chirality using the catalyst during the cyclopropanation step.
The Solution: Chiral Rhodium/Copper Catalysis
Instead of allowing the carbenoid to react freely, you must use a metal catalyst that stabilizes the carbene and directs its addition to the alkene.
Troubleshooting Table
Symptom
Root Cause
Corrective Action
Low Yield (<30%)
Carbene dimerization
The carbenoid () is reacting with itself. Solution: Use slow addition of the precursor and a large excess of the alkene trap.
No Diastereocontrol
Background reaction
The base (LiHMDS) is generating free carbene faster than the metal catalyst can trap it. Solution: Lower temp to -78°C and switch to a milder base system if possible, or increase catalyst loading.
Racemic Product
Wrong Catalyst Class
Simple CuI or Rh2(OAc)4 are achiral. Solution: Switch to Rh2(S-DOSP)4 or Cu(I)-Bisoxazoline complexes.
Module 3: Handling & Safety (The "Hardware")
Ticket #3011: "My concentration calculations are always off. Is the reagent degrading?"
Diagnosis:
1-Chloro-1-fluoropropane is highly volatile. If you weigh it out on an open balance or leave the septum punctured, you are losing significant mass to evaporation, altering your stoichiometry.
Handling Protocol:
Cold Storage: Store the reagent at 4°C.
Cannulation: Transfer via cannula or gastight syringe only. Do not pour.
Reaction Vessel: Use a sealed pressure tube or a flask with a high-efficiency reflux condenser (dry ice/acetone) if heating is required (though Module 1 & 2 are low-temp).
Inert Atmosphere: Oxygen can quench the radical intermediates in the Nickel pathway. Strict
or sparging is required.
Frequently Asked Questions (FAQ)
Q: Can I use Palladium (Pd) instead of Nickel (Ni) for the cross-coupling?A: Generally, no . Palladium prefers a two-electron oxidative addition mechanism. Because the C-Cl bond in 1-C-1-F is hindered and the C-F bond strengthens the C-Cl bond (via bond shortening), Pd struggles to insert. Nickel, operating via Single Electron Transfer (SET), accesses the radical pathway necessary to break the C-Cl bond and converge the stereocenters.
Q: Why does the C-F bond not break during the reaction?A: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Under the Negishi conditions (Module 1), the C-Cl bond (~81 kcal/mol) is significantly weaker. The catalyst is tuned to activate the weaker halide, leaving the fluorine atom intact as a substituent.
Q: Is it possible to do enzymatic kinetic resolution?A: Yes, but it is niche. Specific dehalogenases can hydrolyze the C-Cl bond of one enantiomer, leaving the other intact. However, this is a subtractive method (max 50% yield). The Ni-catalyzed method is convergent (theoretical 100% yield).
Decision Logic: Which Method to Choose?
Caption: Decision matrix for selecting the appropriate catalytic system based on the desired pharmacophore.
References
Jiang, X., Sakthivel, S., Kulbitski, K., Nisnevich, G., & Gandelman, M. (2014).[2] Efficient synthesis of secondary alkyl fluorides via Suzuki cross-coupling reaction of 1-halo-1-fluoroalkanes.[2] Journal of the American Chemical Society.[3]
Lin, X., & Sun, J. (2021).[4] Nickel-Catalyzed Stereoconvergent Negishi Cross-Couplings of Racemic α-Halofluorides. Angewandte Chemie International Edition.
Holl, M. G., & Struble, M. D. (2019). Mechanism of the Nickel-Catalyzed Stereoconvergent Negishi Cross-Coupling of Alkyl Halides. Journal of the American Chemical Society.[3]
Koenigs, R. M. (2019). Fluorinated Carbenes in Organic Synthesis. Chemistry – A European Journal.
Technical Support Center: Managing Pressure and Temperature in 1-Chloro-1-fluoropropane Reactions
Welcome to the technical support center for handling 1-Chloro-1-fluoropropane (HCFC-271fb). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile haloalkane in th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling 1-Chloro-1-fluoropropane (HCFC-271fb). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile haloalkane in their synthetic processes. Due to its specific physical properties, particularly its volatility, mastering the control of reaction temperature and pressure is not just a matter of optimizing yield—it is a critical safety imperative. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and ensure the integrity and safety of your experiments.
Section 1: Fundamental Properties and Safety Considerations
This section covers the essential knowledge base required before incorporating 1-Chloro-1-fluoropropane into any reaction.
Q1: What are the key physical properties of 1-Chloro-1-fluoropropane that influence reaction conditions?
A1: The most critical property is its low boiling point, which dictates the need for pressurized systems.[1] 1-Chloro-1-fluoropropane is a colorless gas or liquid depending on ambient conditions.[1] Its high volatility means that even at moderate temperatures, it will generate significant vapor pressure. Understanding these properties is fundamental to safe handling and reaction design.
Low boiling point necessitates closed/pressurized vessels to prevent reactant loss and exposure.[3]
Physical State
Colorless gas or liquid
Depends on temperature and pressure; highlights its volatility.[1]
Reactivity
The C-Cl and C-F bonds make it susceptible to nucleophilic substitution.[1]
Q2: What are the primary safety hazards associated with 1-Chloro-1-fluoropropane and its reactions?
A2: The primary hazards stem from three areas: pressure, potential flammability, and chemical reactivity.
Pressure Hazard: Due to its volatility, there is a significant risk of over-pressurization if a reaction is heated in a sealed vessel that is not designed for pressure.[4] A risk of explosion exists if containers are heated under confinement.[4]
Flammability: While described as non-flammable under standard conditions, related haloalkanes are highly flammable.[1][5][6] Reaction conditions, solvents, or byproducts may introduce fire risks. Therefore, it is crucial to eliminate all ignition sources and use properly grounded and bonded equipment to prevent static discharge.[4][7]
Chemical Reactivity & Health: As a halogenated hydrocarbon, it can pose health risks upon inhalation or skin contact and should always be handled in a well-ventilated fume hood.[1] It is incompatible with strong oxidizing agents, strong bases, and alkali metals.[4][7]
Q3: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A3: A comprehensive PPE strategy is non-negotiable.
Eye Protection: Wear tightly fitting safety goggles with side-shields.[8]
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for the specific reaction solvents being used.
Body Protection: A flame-resistant lab coat is essential. For larger scale operations, consider impervious clothing.[8]
Respiratory Protection: All handling of 1-Chloro-1-fluoropropane should occur within a certified chemical fume hood to minimize inhalation exposure.[8]
Section 2: Frequently Asked Questions (FAQs) for Reaction Setup
This section addresses common queries related to the practical aspects of designing and setting up a reaction.
Q1: Why is a specialized pressure reactor essential for most reactions involving 1-Chloro-1-fluoropropane?
A1: A pressure reactor is essential because the compound's boiling point is near typical reaction temperatures. As the temperature increases, the vapor pressure of the reactant and any volatile solvents will rise sharply. A standard glassware setup (e.g., round-bottom flask with a condenser) is not designed to withstand these pressures and could fail catastrophically. A certified pressure vessel ensures containment, prevents the loss of volatile materials, and allows the reaction to be conducted safely at temperatures above the reactant's boiling point.[9][10]
Q2: How should I select the reactor material and what checks are necessary before starting?
A2: Material selection depends on the specific reagents and conditions.
Material Compatibility: Stainless steel (e.g., 316 SS) is common, but reactions involving certain halides, acids, or bases may require more corrosion-resistant alloys like Hastelloy. Always consult a chemical compatibility chart for all reactants and expected products.
Pre-Reaction Safety Checks:
Vessel Inspection: Visually inspect the reactor body, seals (O-rings, gaskets), and fittings for any signs of wear, corrosion, or damage.
Pressure Test: Before introducing reactants, assemble the reactor and perform a pressure test with an inert gas (e.g., nitrogen or argon) to a pressure slightly above your intended maximum operating pressure. This verifies the integrity of all seals.
Relief Device: Ensure the reactor is equipped with a properly functioning and correctly set pressure relief device (e.g., a rupture disc or relief valve). This is a critical safety feature to prevent uncontrolled over-pressurization.[10]
Q3: How does reaction scale impact the management of temperature and pressure?
A3: Scaling up a reaction introduces significant challenges. The surface-area-to-volume ratio decreases as the reactor size increases. This has two major consequences:
Heat Transfer: It becomes much harder to both heat and, more importantly, cool a larger reaction mass. An exothermic reaction that is easily controlled at a 100 mL scale can become a dangerous thermal runaway in a 10 L reactor due to the reduced efficiency of heat removal.
Pressure Dynamics: A larger headspace can accommodate more vapor, but a runaway reaction will generate pressure much more rapidly in absolute terms, potentially overwhelming pressure relief systems if not properly sized. All scale-up operations must be preceded by a thorough safety review and may require a pilot run at an intermediate scale.
Section 3: Troubleshooting Guide: Common Issues & Solutions
This guide provides a systematic approach to diagnosing and resolving common problems encountered during reactions with 1-Chloro-1-fluoropropane.
Q1: My reaction pressure is significantly higher than predicted. What should I do?
A1: This is a critical situation requiring immediate and cautious action. Do not vent the reactor manually unless you are certain of the composition and it is part of an established emergency protocol.
Immediate Action: Reduce or remove the heat source immediately. If the reaction is exothermic, apply maximum cooling.
Potential Cause A: Temperature Setpoint is Too High. The vapor pressure of liquids is exponentially related to temperature. A small overshoot in temperature can cause a large increase in pressure.
Solution: Lower the temperature setpoint. Cross-verify the temperature reading with a secondary probe if possible.
Potential Cause B: Exothermic Runaway. The reaction is generating heat faster than the cooling system can remove it, leading to a feedback loop of increasing temperature and pressure.[11]
Solution: Apply emergency cooling. If the reaction cannot be brought under control, prepare for a controlled emergency shutdown.
Potential Cause C: Gas-Producing Side Reaction or Decomposition. An unexpected chemical reaction may be producing a non-condensable gas (e.g., H₂, CH₄), or the reactants/products may be decomposing at the reaction temperature.[12]
Solution: After safely stopping the reaction and allowing it to cool, carefully analyze the headspace gas and reaction mixture by GC-MS or a similar technique to identify byproducts. This will inform future reaction design, such as lowering the temperature or using a different catalyst.
Q2: The pressure in my reactor is lower than expected or is dropping. What is the cause?
A2: This usually indicates a leak or a stalled reaction.
Potential Cause A: System Leak. A leak is the most common cause of pressure loss.
Solution: Perform a leak check. After the reaction, re-pressurize the cooled, empty vessel with inert gas and use a leak detection solution (e.g., Snoop) or an electronic leak detector on all fittings, seals, and valves to pinpoint the source. Replace any faulty components.
Potential Cause B: Reaction Has Not Initiated. If the reaction is supposed to generate a gaseous byproduct or a significant exotherm, a lack of pressure increase may mean the reaction hasn't started.
Solution: Verify that all reagents and catalysts were added correctly. Check if the temperature is sufficient for initiation. It may be necessary to safely and slowly increase the temperature to the required activation point.
Potential Cause C: Reactant Condensation. In systems with unheated sections (e.g., overheads, sampling lines), the reactant vapor can condense, leading to a drop in system pressure.
Solution: Ensure all parts of the reactor exposed to vapor are properly heated or insulated to prevent the formation of cold spots.
Troubleshooting Workflow for Pressure Anomalies
The following diagram outlines a logical decision-making process for addressing unexpected pressure readings.
Caption: Troubleshooting Decision Tree for Pressure Anomalies.
Section 4: Experimental Protocol Example
This section provides a generalized, step-by-step protocol for a nucleophilic substitution reaction. This is an illustrative example and must be adapted and fully risk-assessed for your specific chemical transformation.
Protocol: Synthesis of a Primary Amine via Ammonolysis in a Pressure Reactor
This protocol describes the reaction of 1-Chloro-1-fluoropropane with ammonia to form the corresponding amine.[13]
1. Reactor Preparation and Safety Checks:
Step 1.1: Select a pressure reactor with appropriate volume and material (e.g., Hastelloy C-276 for resistance to ammonia and potential halide corrosion).
Step 1.2: Inspect all seals and fittings for damage.
Step 1.3: Assemble the reactor. Close all valves.
Step 1.4: Pressurize the sealed reactor with nitrogen to 1.25x the maximum expected operating pressure. Monitor for 30 minutes. The pressure should not drop.
Step 1.5: Depressurize the reactor safely.
2. Reagent Charging:
Step 2.1: In a fume hood, charge the reactor vessel with a solution of excess ammonia in a suitable solvent (e.g., ethanol).
Step 2.2: Cool the reactor vessel in an ice bath to minimize the vapor pressure of 1-Chloro-1-fluoropropane during addition.
Step 2.3: Slowly add the pre-weighed amount of 1-Chloro-1-fluoropropane to the cooled, stirred ammonia solution.
Step 2.4: Immediately seal the reactor head.
3. Reaction Execution and Monitoring:
Step 3.1: Ensure the reactor is placed behind a blast shield in a designated area.[10]
Step 3.2: Begin stirring at a rate sufficient to ensure good mixing.
Step 3.3: Start the data logger for temperature and pressure.
Step 3.4: Slowly heat the reactor to the target temperature (e.g., 80 °C). Monitor the pressure closely as the temperature rises. Do not exceed the maximum allowable working pressure (MAWP) of the vessel.
Step 3.5: Maintain the reaction at the set temperature for the desired duration, continuously monitoring pressure and temperature for any deviations.
4. Reaction Shutdown and Workup:
Step 4.1: Turn off the heater and allow the reactor to cool to room temperature. Use forced cooling (e.g., a cooling coil) if available.
Step 4.2: Once cooled (< 25 °C), the internal pressure should be significantly reduced.
Step 4.3: In a fume hood, slowly and carefully vent the remaining pressure through a suitable scrubber or trap.
Step 4.4: Once depressurized, open the reactor and proceed with the standard chemical workup for your product.
References
National Center for Biotechnology Information. (n.d.). 1-Chloro-1-propene. PubChem. Retrieved from [Link]
Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-995. [Link]
National Center for Biotechnology Information. (n.d.). 1-Chloropropane. PubChem. Retrieved from [Link]
G. M., & Rao, V. S. (2014). Thermal decomposition of 1-chloropropane behind the reflected shock waves in the temperature range of 1015–1220 K. Journal of Chemical Sciences, 126(4), 897–909. [Link]
National Council of Educational Research and Training (NCERT). (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Propane, 1-chloro-1-fluoro-. PubChem. Retrieved from [Link]
National Institute of Standards and Technology (NIST). (n.d.). propane, 1-chloro-1-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]
Almubarak, A. A., et al. (2021). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. Metals, 12(1), 19. [Link]
Clark, J. (n.d.). Reactions between halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]
Asynt. (2024). 10 Simple steps for pressure reactor safety in your laboratory. Retrieved from [Link]
Parr Instrument Company. (n.d.). SAFETY in the Operation of Laboratory Reactors and Pressure Vessels. Retrieved from [Link]
GeeksforGeeks. (2022). Chemical reactions of Haloalkanes and Haloarenes. Retrieved from [Link]
Technical Support Center: HCFC-251db Reaction Termination & Workup
The following technical guide serves as a specialized support resource for researchers and process chemists working with 1-Chloro-1-fluoropropane (HCFC-251db) . This guide prioritizes safety, yield preservation, and impu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide serves as a specialized support resource for researchers and process chemists working with 1-Chloro-1-fluoropropane (HCFC-251db) .
This guide prioritizes safety, yield preservation, and impurity management during the critical termination (quenching) phase of synthesis.
1-Chloro-1-fluoropropane is a gem-chlorofluoroalkane. Unlike terminal halides, the presence of both halogens on the C1 position creates unique reactivity. It is primarily used as an intermediate in the synthesis of fluoro-olefins (e.g., 1-fluoropropene) via dehydrochlorination.
Critical Reactivity Context:
Primary Reaction: Dehydrochlorination (Removal of HCl to form C=C).
Instability: The C-Cl bond is the weak link.[1] The C-F bond is generally stable but can hydrolyze under forcing acidic conditions to release HF.
Alpha-Elimination Risk: Strong bases can induce
-elimination, leading to reactive carbene intermediates if not quenched rapidly.
Physicochemical Data for Workup Planning
Property
Value
Implication for Quenching
Boiling Point
~46-48 °C (Est.)
High Volatility. Exothermic quenches can cause flash vaporization/product loss.
Density
~1.0 - 1.1 g/cm³
Close to water. Phase separation can be slow/difficult (emulsion risk).
Solubility
Lipophilic
Requires organic extraction; immiscible with aqueous quench streams.
Flash Point
< 23 °C (Flammable)
Fire Hazard. Quenching must be done under inert atmosphere (N₂/Ar).
Scenario: You have used KOH, NaOH, or alkoxides to dehydrochlorinate HCFC-251db to 1-fluoropropene.
The Issue: The reaction mixture is highly alkaline and potentially hot.
Objective: Stop elimination, prevent polymerization of the olefin product, and remove salts.
Step-by-Step Procedure
Thermal Control (Critical):
Cool the reaction vessel to 0°C – 5°C .
Reasoning: HCFC-251db and its olefin products are volatile. A hot quench will result in immediate product loss to the scrubber system.
The "Reverse Quench" Technique:
Do NOT pour water into the reaction vessel (exotherm risk).
Instead, slowly pour the reaction mixture into a stirred slurry of Ice + Dilute HCl (1M) .
Target pH: Adjust to pH 6–7. Avoid strongly acidic conditions which may induce cationic polymerization of the fluoro-olefin.
Phase Separation:
The fluorinated organics will settle at the bottom (Density > 1.0).
Troubleshooting: If an emulsion forms (common with residual alkoxides), add brine (saturated NaCl) to increase the ionic strength of the aqueous layer.
Stabilization:
Add a radical inhibitor (e.g., BHT or p-methoxyphenol) to the organic phase immediately after separation if the product is an olefin.
Scenario: Attempting to lithiate the C1 position (Li/Cl exchange).
The Issue: Gem-haloalkanes are prone to
-elimination to form carbenes (:CF-CH2CH3) which are highly unstable and energetic.
Objective: Protonate the anion without triggering decomposition.
Step-by-Step Procedure
Cryogenic Conditions:
Maintain internal temperature at -78°C (Dry ice/Acetone).
Scientific Basis: Carbenoids of this class decompose above -60°C.
Electrophile/Proton Source Addition:
Reagent: Use Methanol (anhydrous) or Acetic Acid (in THF) .
Rate: Dropwise addition via syringe pump. Monitor internal temp; do not allow deviation > 5°C.
Ammonium Chloride Wash:
Once the mixture warms to room temperature, wash with saturated
. This solubilizes magnesium/lithium salts and prevents hydroxide precipitates that trap product.
Frequently Asked Questions (FAQs)
Q1: I detect a sharp, biting odor during the quench. What is it?
A: This is likely HCl (hydrochloric acid) vapor or, in worse cases, HF (hydrofluoric acid).
Cause: Dehydrochlorination releases HCl. If moisture entered the system at high temps, C-F hydrolysis releases HF.
Immediate Action: Ensure the scrubber is active. Test vapor with pH paper. If HF is suspected, treat as a Level 1 Hazmat incident (apply Calcium Gluconate gel if skin contact occurs).
Q2: My product layer is not separating from the aqueous wash.
A: You have a density match or surfactant effect.
Solution:
Add Dichloromethane (DCM) to the organic layer to increase density difference.
Filter the mixture through a Celite pad if fine salt particulates are stabilizing the emulsion.
Q3: Can I use glass reactors for this?
A: Generally, yes. However, if your process involves high temperature (>150°C) or strong Lewis Acids, trace HF generation can etch glass. For rigorous setups, use PTFE-lined or Hastelloy reactors.
Waste Disposal & HF Management
Handling fluorinated waste requires specific protocols to prevent downstream corrosion or injury.
Figure 2: Workflow for treating aqueous waste streams suspected of containing fluoride ions.
Calcium Treatment: Always treat aqueous waste from fluorocarbon reactions with Calcium Chloride (
) or Lime () . This precipitates fluoride as Calcium Fluoride (), which is insoluble and safer to handle [1].
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 150183, 1-Chloro-1-fluoropropane. Retrieved from [Link]
Honeywell International Inc. (2015).[2] Method for producing trans-1-chloro-3,3,3-trifluoropropene. U.S. Patent 9,115,044. (Describes dehydrochlorination workflows relevant to chlorofluoropropanes).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Workup techniques to remove 1-Chloro-1-fluoropropane byproducts
Target Molecule: 1-Chloro-1-fluoropropane (CAS: 430-55-7)
Synonyms: HCFC-271fb, 1-Chloro-1-fluoro-propane
Audience: Process Chemists, Chemical Engineers, and R&D Scientists
Executive Summary
This technical guide addresses the separation and removal of 1-Chloro-1-fluoropropane (HCFC-271fb) , a common saturated byproduct encountered during the synthesis of fluorinated olefins (such as HFO-1234yf or HFO-1234ze) or during the chlorofluorination of propane derivatives.
The molecule is characterized by a boiling point of 47.5°C (320.65 K) and a geminal chloro-fluoro structure (
), rendering it chemically distinct from its vicinal isomers. Its removal strategy depends heavily on the thermal stability and volatility of your target product.
Q: My target product has a boiling point significantly different from 47.5°C, but I still see HCFC-271fb carryover. Why?
A: You are likely encountering azeotropic behavior or entrainment .
While the boiling point difference suggests simple distillation should work (e.g., if your product is HFO-1234yf, BP -29°C), HCFC-271fb can form minimum-boiling azeotropes with Hydrogen Fluoride (HF) or other hydrochlorofluorocarbons (HCFCs) present in the reaction matrix.
Troubleshooting Protocol:
Phase Separation: If HF is present, cool the mixture to <0°C to induce phase separation between the organic and acid phases before distillation. HCFC-271fb will partition into the organic phase.
Extractive Distillation: If simple rectification fails, introduce a heavy solvent (e.g., trichloroethylene or a high-boiling glycol ether) to alter the relative volatility.
Pressure Swing: Azeotropic compositions are pressure-sensitive. If you are distilling at atmospheric pressure, run a simulation (or experiment) at 5-10 bar. The shift in azeotropic composition often allows the impurity to be broken.
Decision Logic for Physical Separation
Figure 1: Decision tree for selecting the appropriate separation unit operation based on the thermal properties of the target product.
Module 2: Chemical Removal (Dehydrohalogenation)
Q: Distillation is ineffective due to close boiling points. Can I chemically destroy the impurity?
A: Yes. The geminal structure of 1-Chloro-1-fluoropropane (
) makes it susceptible to base-catalyzed dehydrohalogenation .
Treating the stream with a caustic solution will eliminate HCl or HF, converting the saturated impurity into an olefin (e.g., 1-chloro-1-propene or 1-fluoro-1-propene), which often has a significantly different boiling point or polarity, facilitating downstream separation.
The Mechanism:
(Note: Elimination path depends on the base strength and solvent; HCl elimination is generally favored over HF elimination).
Experimental Protocol: Caustic Scrubbing
Step
Action
Technical Rationale
1
Prepare Scrubber
Use a packed column with circulating 10-20% KOH or NaOH solution.
2
Temperature Control
Maintain scrubber temperature at 50-60°C .
3
Phase Transfer
Add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (1-2 mol%).
4
Post-Treatment
The resulting olefin (BP ~30-35°C depending on isomer) is now more volatile than the starting impurity (47.5°C).
Module 3: Adsorption (Polishing Trace Impurities)
Q: I have <1000 ppm of HCFC-271fb remaining. How do I reach high purity (>99.9%)?
A: For trace removal, adsorption on activated carbon or molecular sieves is the industry standard. The polarity introduced by the C-Cl and C-F bonds allows for selective adsorption on microporous media.
Recommended Sorbents:
Activated Carbon (Coconut Shell based): High microporosity is effective for small haloalkanes.
Zeolite 13X: The larger pore size (10 Å) accommodates the propane backbone, while the polar framework interacts with the halogenated head.
Adsorption Setup Diagram:
Figure 2: Flow schematic for a fixed-bed adsorption unit. Note the requirement for a guard bed to prevent moisture competition on the zeolite.
Module 4: Analytical Validation
Q: My GC peaks are overlapping. How do I quantify HCFC-271fb specifically?
A: 1-Chloro-1-fluoropropane often co-elutes with other C3 isomers on standard non-polar columns (like DB-1 or DB-5). You must use a column with specific selectivity for halogenated compounds.
Recommended GC Method:
Detector: FID (Flame Ionization Detector) is standard; MSD (Mass Selective Detector) is required for definitive ID (Look for m/z 96/98 isotope pattern).
Column:RTX-200 (Trifluoropropylmethyl polysiloxane) or DB-624 (specialized for volatiles). The fluorine-fluorine interaction with the stationary phase provides superior resolution for HCFC-271fb.
Oven Program: Start at 35°C (hold 5 min)
Ramp 10°C/min 200°C.
References
National Institute of Standards and Technology (NIST). (2023). Propane, 1-chloro-1-fluoro- (CAS 430-55-7) Phase Change Data. NIST Chemistry WebBook, SRD 69.[1]
[Link]
PubChem. (2025).[2][3] 1-Chloro-1-fluoropropane (Compound CID 150183). National Center for Biotechnology Information.
[Link]
Technical Context:
Analysis of 1-chloro-1-fluoropropane by Electron Ionization (EI) mass spectrometry often presents challenges due to the lability of the carbon-halogen bonds. Users frequently report missing molecular ions (
) and confusion distinguishing this isomer from its regioisomers (e.g., 1-chloro-3-fluoropropane). This guide addresses these specific fragmentation anomalies and instrumental artifacts.
Diagnostic Workflow
Before adjusting parameters, verify your spectral data against this logic flow to distinguish between instrumental artifacts and intrinsic fragmentation.
Figure 1: Decision tree for diagnosing spectral anomalies in 1-chloro-1-fluoropropane analysis.
Expected Fragmentation Data
The following table summarizes the theoretical and observed ions. Note that the molecular ion is often vanishingly small in standard 70 eV EI spectra.
m/z Value
Ion Identity
Formula
Origin/Mechanism
Relative Intensity (Typical)
96 / 98
Molecular Ion ()
Parent (Ionized at Cl lone pair)
< 5% (Very Weak)
67 / 69
Alpha-Cleavage
C1-C2 Bond Scission
Moderate
61
Base Peak
Loss of
100% (Dominant)
60
Elimination
Loss of
High
41 / 42
Hydrocarbon
Loss of or
Moderate to High
29
Ethyl Cation
C1-C2 Bond Scission
Moderate
Troubleshooting Guides (Q&A)
Category 1: Signal Integrity & Identification
Q1: Why is the molecular ion (m/z 96) missing or extremely weak?A: This is a feature, not a bug. The C-Cl bond in 1-chloro-1-fluoropropane is significantly weakened by the presence of the fluorine atom on the same carbon (geminal substitution). Upon electron ionization (70 eV), the excess energy rapidly drives the loss of the chlorine radical (
) to form the stable secondary fluoro-carbocation (, m/z 61).
Action: Do not rely on
for quantification. Use m/z 61 (Quant) and m/z 41 or 60 (Qualifier).
Validation: If you must see the molecular ion, lower the ionization energy to 15-20 eV (if your source allows) or switch to Chemical Ionization (CI) with Methane.
Q2: How do I distinguish 1-chloro-1-fluoropropane from its isomer 1-chloro-3-fluoropropane?A: Look at the Alpha-Cleavage products.
1-Chloro-1-fluoropropane: The halogens are on C1. Alpha cleavage breaks the C1-C2 bond, generating a fragment at m/z 67/69 (
).
1-Chloro-3-fluoropropane: The halogens are separated (
). Fragmentation is dominated by simple alkyl chain breaking and typically lacks the specific dual-halogenated C1 fragment.
Action: Check for the presence of the m/z 67/69 doublet (3:1 ratio). Its presence confirms the geminal (1,1) structure.[1][2][3][4][5][6][7]
Category 2: Instrumental Artifacts
Q3: I see a large peak at m/z 42 (Propene) and almost no halogenated fragments. Is my sample degraded?A: Likely, yes. This indicates Thermal Elimination inside the GC inlet before the sample even reaches the MS source. Halogenated alkanes are prone to dehydrohalogenation (losing HCl or HF) on hot, active surfaces.
Mechanism:
or .
Action:
Lower Inlet Temperature: Reduce from 250°C to 150-180°C.
Change Liner: Use a deactivated, "ultra-inert" liner with glass wool removed (or placed low) to minimize surface activity.
Check Transfer Line: Ensure the interface temperature is not excessively high (>280°C).
Q4: There is significant tailing on the m/z 61 peak.A: Tailing in haloalkanes usually suggests interaction with active silanol sites in the column or liner.
Action: Trim 10-20 cm from the front of the GC column. If the issue persists, switch to a column with a thicker film (e.g., Rtx-624 or DB-VRX) designed for volatiles, which improves focusing and reduces peak tailing.
Mechanistic Pathway Visualization
Understanding the competition between direct bond cleavage (Loss of Cl) and rearrangement (Loss of HCl) is critical for interpreting the spectrum.
Figure 2: Primary fragmentation pathways of 1-chloro-1-fluoropropane under 70 eV Electron Ionization.
References
NIST Mass Spectrometry Data Center. Propane, 1-chloro-1-fluoro- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]
PubChem. 1-Chloro-1-fluoropropane Compound Summary. National Library of Medicine. Retrieved from [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for mechanisms of alpha-cleavage and halogen loss).
Agilent Technologies. Troubleshooting GC-MS: Degradation of Halogenated Compounds. Technical Note. Retrieved from [Link] (General reference for thermal degradation of labile analytes).
A Comparative Guide to the Reactivity of 1-Chloro-1-fluoropropane and 1,1-difluoropropane
For researchers and professionals in drug development, the selective incorporation of halogen atoms is a cornerstone of modern medicinal chemistry. The nuanced differences between halogenated isomers can profoundly impac...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the selective incorporation of halogen atoms is a cornerstone of modern medicinal chemistry. The nuanced differences between halogenated isomers can profoundly impact a molecule's reactivity, metabolic stability, and biological activity. This guide provides an in-depth, objective comparison of the chemical reactivity of two geminal dihalopropanes: 1-Chloro-1-fluoropropane and 1,1-difluoropropane. Moving beyond a simple catalog of properties, we will dissect the fundamental electronic and steric factors governing their behavior in common organic transformations and provide validated experimental frameworks for their comparative analysis.
Foundational Molecular Properties: A Tale of Two Halogens
At first glance, 1-chloro-1-fluoropropane and 1,1-difluoropropane are structurally similar. Both feature two halogen atoms on the terminal carbon of a propane chain. However, the substitution of a chlorine atom for a fluorine atom introduces critical differences in bond strength, polarity, and leaving group potential that dictate their chemical behavior.
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) significantly higher than that of the carbon-chlorine bond.[1][2] This is primarily due to the high electronegativity of fluorine and the effective orbital overlap between carbon and fluorine.[1] Conversely, the chloride ion (Cl⁻) is a substantially better leaving group than the fluoride ion (F⁻). This is because hydrofluoric acid (HF) is a weak acid, making F⁻ a relatively strong base that is reluctant to depart with a pair of electrons.[3][4] These two factors—bond strength and leaving group ability—are the primary drivers of the reactivity differences we will explore.
Chloride is the conjugate base of a strong acid (HCl), making it a stable, good leaving group. Fluoride is the conjugate base of a weak acid (HF), making it a poor leaving group.[3]
Inductive Effect
(-I) effect from Cl and F
Stronger cumulative (-I) effect from two F atoms
Fluorine is more electronegative than chlorine, so two fluorine atoms withdraw more electron density from the α-carbon than one fluorine and one chlorine.[8][9]
Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction class for haloalkanes, where a nucleophile replaces the halogen.[10] The disparate properties of the C-Cl and C-F bonds lead to a stark difference in reactivity between our two subject molecules.
Sₙ2 Mechanism: A Clear Winner
The Sₙ2 (bimolecular nucleophilic substitution) reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[11] The rate of this reaction is highly dependent on the ability of the leaving group to depart.
Prediction:1-Chloro-1-fluoropropane will be significantly more reactive in Sₙ2 reactions.
Causality: The reaction will proceed exclusively via the displacement of the chloride ion. The C-Cl bond is weaker and the chloride ion is a far superior leaving group compared to fluoride.[1][7] In contrast, 1,1-difluoropropane is highly resistant to Sₙ2 reactions because the C-F bond is exceptionally strong and fluoride is an extremely poor leaving group.[3][12]
Caption: Sₙ2 reaction pathway comparison.
Sₙ1 Mechanism
The Sₙ1 (unimolecular nucleophilic substitution) mechanism involves a two-step process, with the rate-determining first step being the formation of a carbocation.[10] While primary haloalkanes typically do not undergo Sₙ1 reactions due to the instability of the resulting carbocation, the principles can still be used for a theoretical comparison.
Prediction:1-Chloro-1-fluoropropane would be more susceptible to Sₙ1 conditions, should they be forced.
Causality: Carbocation formation requires the departure of a leaving group. The facile loss of Cl⁻ from 1-chloro-1-fluoropropane to form a secondary carbocation [CH₃CH₂CHF]⁺ is far more plausible than the loss of F⁻ from 1,1-difluoropropane. The latter process is energetically prohibitive due to the C-F bond strength.
Reactivity in Elimination Reactions
Elimination reactions, which form alkenes, are often in competition with substitution.[13] The most common mechanism for primary and secondary haloalkanes is the E2 (bimolecular elimination) pathway, which is favored by strong, sterically hindered bases.[14]
E2 Mechanism
The E2 mechanism is a concerted, single-step reaction where a base abstracts a proton from the β-carbon while the leaving group on the α-carbon departs.[15]
Prediction:1-Chloro-1-fluoropropane will be more reactive in E2 elimination.
Causality: While the two fluorine atoms in 1,1-difluoropropane exert a stronger combined inductive effect, making the β-hydrogens slightly more acidic, this is a minor factor. The dominant factor in the E2 transition state is the breaking of the carbon-halogen bond.[14] As with the Sₙ2 reaction, the much weaker C-Cl bond and the superior leaving group ability of chloride make the elimination of HCl from 1-chloro-1-fluoropropane a much lower energy process than the elimination of HF from 1,1-difluoropropane.
The reaction of 1-chloro-1-fluoropropane would yield 1-fluoro-1-propene, while 1,1-difluoropropane would yield 1,1-difluoropropene.
Caption: E2 elimination pathway comparison.
Experimental Protocols for Reactivity Validation
To empirically validate these theoretical predictions, the following self-validating experimental protocols can be employed. The key is to run both reactions under identical conditions (concentration, temperature, solvent) to ensure a direct and fair comparison of reaction rates.
Caption: General workflow for comparative kinetic analysis.
This protocol leverages the Finkelstein reaction to compare the Sₙ2 reactivity of the two substrates. The reaction of an alkyl chloride with sodium iodide in acetone is driven forward by the precipitation of sodium chloride, providing a clear visual and quantifiable endpoint.
Objective: To determine the relative rate of iodide substitution.
Methodology:
Prepare 0.1 M solutions of 1-chloro-1-fluoropropane and 1,1-difluoropropane in anhydrous acetone.
Prepare a 0.2 M solution of sodium iodide (NaI) in anhydrous acetone.
In separate, temperature-controlled reaction vessels (e.g., 50 °C water bath), place equal volumes of the substrate solutions.
At t=0, add an equal volume of the NaI solution to each vessel to initiate the reactions.
Monitoring:
Qualitative: Observe the vessel with 1-chloro-1-fluoropropane for the formation of a white precipitate (NaCl). The 1,1-difluoropropane vessel should show no reaction.
Quantitative: At regular intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw an aliquot from each reaction mixture. Quench the reaction by adding the aliquot to a vial containing cold water and a suitable organic solvent (e.g., diethyl ether) for extraction. Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the disappearance of the starting material.
Self-Validation: The internal consistency of the experiment is validated by the expected lack of reactivity from 1,1-difluoropropane, which serves as a negative control and confirms that the reaction conditions are selective for the displacement of a good leaving group.
Protocol 2: Comparative E2 Reactivity
This protocol uses a strong, bulky base to promote the E2 mechanism and minimize competing Sₙ2 reactions.
Objective: To determine the relative rate of elimination.
Methodology:
Prepare 0.1 M solutions of 1-chloro-1-fluoropropane and 1,1-difluoropropane in anhydrous tetrahydrofuran (THF).
Prepare a 0.2 M solution of potassium tert-butoxide (t-BuOK) in anhydrous THF.
In separate, temperature-controlled reaction vessels (e.g., 25 °C), place equal volumes of the substrate solutions.
At t=0, add an equal volume of the t-BuOK solution to each vessel to initiate the reactions.
Monitoring: At regular intervals, withdraw an aliquot and quench with a weak acid (e.g., saturated NH₄Cl solution). Extract with an organic solvent and add an internal standard. Analyze the organic layer by GC-MS to quantify the formation of the respective alkene products: 1-fluoro-1-propene and 1,1-difluoropropene.
Self-Validation: The rate of product formation directly correlates with the reactivity of the substrate under E2 conditions. The significant difference in observed rates will validate the predicted reactivity based on leaving group ability and C-X bond strength.
Summary of Expected Results and Conclusions
Based on fundamental principles of organic chemistry, a clear hierarchy of reactivity can be established.
Reaction Type
More Reactive Compound
Less Reactive Compound
Primary Rationale
Sₙ2 Substitution
1-Chloro-1-fluoropropane
1,1-difluoropropane
Superior leaving group ability of Cl⁻ and weaker C-Cl bond.[7]
E2 Elimination
1-Chloro-1-fluoropropane
1,1-difluoropropane
Rate-determining step involves breaking the C-X bond; the C-Cl bond is much weaker than the C-F bond.[1]
References
Chemistry Stack Exchange. (2014). Is a carbon-fluorine bond stronger than a carbon-chlorine bond? [Online]. Available at: [Link]
Janeway, E. (n.d.). CASSCF Studies of 1,1-HF and 1,1-HCl Elimination Transition State Geometries of Haloalkanes. UNC Press. [Online]. Available at: [Link]
Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine? [Online]. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12545136, 1,1-Difluoropropane. [Online]. Available at: [Link]
Ashenhurst, J. (2011). What Makes A Good Leaving Group? Master Organic Chemistry. [Online]. Available at: [Link]
Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Online]. Available at: [Link]
ResearchGate. (2002). Specific and non-specific solvent effects on aromatic nucleophilic substitution. [Online]. Available at: [Link]
Quora. (2017). Which is stronger, the covalent bond C-F or C-CL? Why? [Online]. Available at: [Link]
Royal Society of Chemistry. (n.d.). The conversion of alcohols to halogenoalkanes. [Online]. Available at: [Link]
ResearchGate. (2024). An Undergraduate Computational Chemistry Experiment: Investigation of the E2 Elimination Reaction of 2-Bromopropane to Propene. [Online]. Available at: [Link]
Kerr, J. A., Phillips, D. C., Trotman-Dickenson, A. F., & Davies, E. (1968). Kinetics of the decomposition of chemically activated 1,1-difluoroethane, 1,1-difluoropropane, and 2,2-difluoropropane. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Online]. Available at: [Link]
Chemistry LibreTexts. (2019). 8.5: Leaving Groups. [Online]. Available at: [Link]
Quora. (2022). Shouldn't chlorine's inductive effect be more than that of fluorine since chlorine has a vacant d-orbital? [Online]. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21651572, (E)-1-chloro-1-fluoroprop-1-ene. [Online]. Available at: [Link]
Chemistry Stack Exchange. (2015). Inductive effects of halogens. [Online]. Available at: [Link]
Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. [Online]. Available at: [Link]
Scribd. (n.d.). Nucleophilic Substitution in Alkanes Lab. [Online]. Available at: [Link]
Reddit. (2023). Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? [Online]. Available at: [Link]
Wikipedia. (n.d.). Leaving group. [Online]. Available at: [Link]
Ashenhurst, J. (2025). Mechanism of the E2 Reaction. Master Organic Chemistry. [Online]. Available at: [Link]
Clark, J. (n.d.). An introduction to bond energy and bond length. Chemguide. [Online]. Available at: [Link]
JoVE. (2023). Video: Leaving Groups. [Online]. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521131, 1,1-Difluoropropene. [Online]. Available at: [Link]
O'Hagan, D. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC. [Online]. Available at: [Link]
Crunch Chemistry. (2022). Elimination reactions in halogenoalkanes. [Online]. Available at: [Link]
UBC Chemistry. (2016). Revisiting the use of fluoride as a leaving group. [Online]. Available at: [Link]
The Organic Chemistry Tutor. (2023). Inductive Effect - Acids and Bases. YouTube. [Online]. Available at: [Link]
Wikipedia. (n.d.). Carbon–fluorine bond. [Online]. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150183, Propane, 1-chloro-1-fluoro-. [Online]. Available at: [Link]
Strategic Fluorination: Fluoroalkylating Synthons (HCFC-231) vs. Direct Fluorinating Agents
Topic: 1-Chloro-1-fluoropropane versus Traditional Fluorinating Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Divergence of Str...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-Chloro-1-fluoropropane versus Traditional Fluorinating Agents
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Divergence of Strategy
In the architecture of medicinal chemistry, the introduction of fluorine is a pivotal decision point that dictates the synthetic route. This guide contrasts two fundamentally different methodologies: the Modular Assembly approach using 1-Chloro-1-fluoropropane (HCFC-231) as a radical-based synthon, and the Late-Stage Functionalization approach using traditional agents like DAST (nucleophilic) or Selectfluor (electrophilic).
1-Chloro-1-fluoropropane is not a "fluorinating agent" in the conventional sense (it does not transfer a single F atom). Instead, it acts as a fluoroalkylating building block . It installs a fluorinated propyl chain via Atom Transfer Radical Addition (ATRA), simultaneously creating a C-C bond and introducing the fluorine moiety.
Traditional Agents (DAST, Selectfluor) are functionalization reagents designed to replace existing functional groups (e.g., -OH, -H) with fluorine, typically in the final stages of synthesis.
This guide provides the experimental logic to select between building a fluorinated scaffold (HCFC-231) and modifying an existing one (Traditional).
Mechanistic Profiles & Causality
A. 1-Chloro-1-fluoropropane (HCFC-231): The Radical Synthon
Role: C3 Fluorinated Building Block
Mechanism: Atom Transfer Radical Addition (ATRA)
HCFC-231 contains a gem-chlorofluoro motif. The C-Cl bond (~80 kcal/mol) is significantly weaker than the C-F bond (~116 kcal/mol), making it a selective precursor for
-fluoroalkyl radicals under metal catalysis (Cu, Fe, or Ru).
Causality: The initiation generates a radical at the C1 position. This electrophilic radical rapidly adds to alkenes (somophiles). The cycle closes when the resulting adduct abstracts a chlorine atom from another HCFC-231 molecule, regenerating the radical chain.
Outcome: The net result is the addition of the entire -(CH3CH2CH(F))- group and a chlorine atom across a double bond.
/ )
DAST reacts with alcohols to form an activated alkoxy-aminosulfur intermediate.[1] The fluoride ion then displaces the sulfur leaving group.
Constraint: Highly sensitive to moisture; can induce rearrangement (carbocation intermediates) in hindered substrates.
Selectfluor
Role: Electrophilic Fluorination
Mechanism:
at Fluorine / Single Electron Transfer (SET)
Selectfluor provides an "F+" equivalent.[2] It attacks electron-rich centers (enolates, alkenes) or engages in radical fluorination via SET mechanisms.
Comparative Analysis: Performance & Utility
Feature
1-Chloro-1-fluoropropane (HCFC-231)
DAST (Nucleophilic)
Selectfluor (Electrophilic)
Primary Function
C-C Bond Formation + Fluorine Install
C-F Bond Formation (OH F)
C-F Bond Formation (H F)
Reaction Type
Radical Addition (ATRA)
Nucleophilic Substitution
Electrophilic / Radical
Target Substrate
Alkenes / Alkynes
Alcohols, Ketones, Aldehydes
Enolates, Activated Aromatics
Atom Economy
High (Incorporates carbon skeleton)
Low (Loss of leaving group)
Moderate (Loss of H-BF4)
Safety Profile
Ozone Depleting (Class II) ; Low acute toxicity
Explosion Hazard ; Generates HF
Stable solid; Non-volatile
Stereocontrol
Difficult (Racemic mixtures common)
Inversion (Walden) typically
Substrate controlled
Cost Efficiency
High (Bulk industrial chemical)
Moderate
High (Specialty reagent)
Decision Logic & Pathway Visualization
The following diagram illustrates the decision process for selecting the appropriate fluorination strategy.
Caption: Decision tree for selecting between modular fluoroalkylation (HCFC-231) and direct fluorination (DAST/Selectfluor).
Experimental Protocols
Protocol A: Copper-Mediated Radical Addition of HCFC-231
Use Case: Installing a 1-fluoro-propyl group onto a terminal alkene.
Note: This protocol leverages the ATRA mechanism typical of gem-chlorofluoroalkanes.
System Prep: In a glovebox or under strictly inert atmosphere (Ar), charge a pressure tube with CuCl (0.1 mmol) and bipyridine (0.1 mmol).
Solvation: Add degassed acetonitrile (2 mL) and stir until the complex forms (dark brown/red solution).
Addition: Add 1-octene (1.0 mmol) followed by 1-chloro-1-fluoropropane (3.0 mmol). Caution: HCFC-231 is volatile (bp ~46°C); use a chilled syringe.
Reaction: Seal the tube tightly. Heat to 80°C–100°C for 12–24 hours. The elevated temperature is required to homolyze the C-Cl bond via the copper catalyst.
Workup: Cool to room temperature. Dilute with diethyl ether and filter through a short pad of silica to remove copper salts.
Purification: Concentrate in vacuo. The excess HCFC-231 is easily removed (volatile). Purify the residue via flash column chromatography.
Validation:
F NMR will show a characteristic multiplet for the -CHF- moiety (typically -120 to -140 ppm).
Protocol B: Deoxyfluorination using DAST
Use Case: Converting a secondary alcohol to a monofluoride.
Reagents:
Substrate: Cyclohexanol derivative (1.0 equiv)
Reagent: DAST (1.2 equiv)
Solvent: Anhydrous Dichloromethane (DCM)
Workflow:
Safety Check: Ensure all glassware is oven-dried. DAST reacts violently with water to produce HF.
Cooling: Dissolve the alcohol in DCM under
and cool to -78°C.
Addition: Add DAST dropwise via syringe. The low temperature prevents elimination side reactions.
Equilibration: Allow the mixture to warm to room temperature (or 0°C) over 1 hour.
Quenching:Critical Step. Pour the reaction mixture slowly into saturated aqueous
. Do not add water to the reaction; add the reaction to the bicarbonate.
Extraction: Extract with DCM, dry over
, and concentrate.
Validation: Check for disappearance of O-H stretch in IR and appearance of C-F coupling in
C NMR ( Hz).
References
Dolbier, W. R. (2011). Fluorine-containing free radicals.[2] Kinetics and dynamics. Chemical Reviews, 96(5), 1557–1584. Link
Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. Link
Middleton, W. J. (1975). New fluorinating reagents.[3][4][5] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578. Link
Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (Focus on radical fluoroalkylation). Link
Pahls, D. R., et al. (2017). Mechanism of Copper-Catalyzed Radical Trifluoromethylation. Journal of the American Chemical Society. (Mechanistic parallel for HCFC activation). Link
validation of analytical methods for 1-Chloro-1-fluoropropane analysis
Executive Summary: The Volatility Paradox 1-Chloro-1-fluoropropane (HCFC-241db) presents a distinct analytical challenge in pharmaceutical development. With a boiling point approximating 35–48°C (depending on isomeric pu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Volatility Paradox
1-Chloro-1-fluoropropane (HCFC-241db) presents a distinct analytical challenge in pharmaceutical development. With a boiling point approximating 35–48°C (depending on isomeric purity) and a lack of strong UV chromophores, it sits in the "volatility paradox": it is too volatile for standard liquid injection (risk of discrimination and loss) yet requires high specificity to distinguish from structural isomers (e.g., 1-chloro-3-fluoropropane) in genotoxic impurity (GTI) workflows.
This guide objectively compares three analytical architectures—HS-GC-FID , HS-GC-ECD , and HS-GC-MS —to validate this analyte. While ECD offers raw sensitivity, this guide argues that Headspace GC-MS provides the necessary balance of specificity and sensitivity required for modern regulatory submissions (ICH M7/Q2(R2)).
Comparative Analysis: Selecting the Right Detector
For a researcher, the choice of detector dictates the validation strategy. Below is a direct comparison of the three primary methodologies.
Performance Matrix
Feature
Method A: HS-GC-FID
Method B: HS-GC-ECD
Method C: HS-GC-MS (Recommended)
Primary Utility
Routine QC, Residual Solvents (Class 1-3)
Trace Analysis (< 1 ppm), Environmental
Impurity Profiling, GTI Quantitation
Specificity
Low (Retention time only)
Medium (Halogen specific)
High (Mass spectral fingerprint)
Sensitivity (LOD)
~1–10 ppm
~0.01–0.1 ppm
~0.1–1 ppm (SIM mode)
Linearity (Dynamic Range)
Excellent ()
Poor ( - often non-linear)
Good ()
Matrix Interference
Moderate
High (Electronegative compounds interfere)
Low (Mass filtering removes noise)
Validation Complexity
Low
High (Requires linearization algorithms)
Medium
Decision Logic
The following decision tree illustrates the selection process based on the development phase and sensitivity requirements.
Figure 1: Analytical Decision Matrix for Halogenated Alkane Selection.
The "Gold Standard" Protocol: Headspace GC-MS
Given the regulatory scrutiny on halogenated impurities, HS-GC-MS is the preferred approach for validation due to its ability to deconvolute the analyte from matrix interferences.
Mechanistic Rationale
Headspace (HS): Direct injection is rejected. The analyte's boiling point (~35°C) is lower than most solvents. HS allows the use of a high-boiling solvent (DMAc or DMSO) to "push" the volatile analyte into the gas phase (
optimization).
Mass Spectrometry (MS): Used in SIM (Selected Ion Monitoring) mode. We monitor the molecular ion and characteristic fragment (e.g.,
63 for the C-Cl fragment) to ensure we are quantifying 1-Chloro-1-fluoropropane and not a co-eluting isomer.
Detailed Methodology
Instrument: Agilent 7890/5977 GC-MS (or equivalent) with Headspace Sampler.
A. Sample Preparation
Diluent: N,N-Dimethylacetamide (DMAc).[1] Why? High boiling point (165°C) allows higher incubation temperatures without pressurizing the vial with solvent vapor.
Standard Solution: Prepare 1-Chloro-1-fluoropropane at 1000 ppm in cold DMAc (4°C). Critical: Keep stock cold to prevent evaporation.
Sample Loading: Transfer 5.0 mL of DMAc containing the drug substance (100 mg/mL) into a 20 mL HS vial. Crimp immediately.
B. Headspace Parameters
Oven Temp: 70°C. Logic: sufficiently above analyte BP (35°C) to drive volatilization, but below solvent BP.
Loop Temp: 80°C.
Transfer Line: 90°C.
Equilibration Time: 30 minutes (with high agitation).
C. GC Parameters
Column: DB-624 or Rtx-624 (30m x 0.32mm x 1.8µm). Thick film required for retaining volatiles.
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
Oven Program: 35°C (hold 5 min)
10°C/min 220°C. Isothermal hold at 35°C is critical to focus the peak.
Inlet: Split 10:1 @ 200°C.
D. MS Parameters
Source Temp: 230°C.
Acquisition: SIM Mode. Monitor
41 (Propyl), 63 (Cl-fragment), and 78/80 (Molecular ion, if visible).
Validation Framework (ICH Q2(R2))
Validation must demonstrate that the method is "fit for purpose."[2][3] For a volatile impurity, specific precautions are required.[4][5]
Specificity (The Isomer Check)
Objective: Prove separation from 1-chloro-3-fluoropropane and residual solvents (Methanol, Acetone).
Protocol: Inject a "Spiked Mixture" containing the analyte and potential isomers.
Acceptance: Resolution (
) > 1.5 between all peaks. MS spectral purity match > 90%.
Linearity & Range[6][7]
Challenge: Headspace linearity can fail if the detector saturates or if the partition coefficient changes at high concentrations.
Protocol: Prepare 6 levels from LOQ to 150% of the specification limit.
Data Treatment: Plot Concentration vs. Area Ratio (using an Internal Standard like Benzene-d6 is highly recommended to correct for pressure variations).
Acceptance:
.
Accuracy (Recovery)[8]
Protocol: Spike the drug substance with the analyte at 50%, 100%, and 150% levels.
Critical Control: Do not spike into an empty vial. Spike into the matrix to account for the "salting out" or "solubility" effect of the drug substance on the headspace partition.
Acceptance: 80–120% recovery (typical for volatile impurities).
Robustness (Thermodynamic Stability)
Experiment: Vary HS Oven Temperature by ±5°C.
Why? If a 5°C change causes a >20% change in response, the method is not thermodynamically stable (the system hasn't reached equilibrium).
Validation Workflow Diagram
Figure 2: ICH Q2(R2) Validation Workflow for Volatile Impurities.
Troubleshooting & Expert Insights
The "Cold Syringe" Error:
A common failure in validation is poor precision (RSD > 15%). This is often caused by preparing standards at room temperature.
Fix: 1-Chloro-1-fluoropropane has a high vapor pressure. All pipetting must occur with reagents chilled to 4°C. The HS vial must be crimped immediately (within 10 seconds) of dispensing.
The Carryover Trap:
Halogenated compounds can stick to the transfer line if it contains cold spots.
Fix: Ensure the Transfer Line temperature is at least 20°C higher than the Oven Temperature.
Internal Standard Selection:
Do not use a non-volatile IS. Use Fluorobenzene or Benzene-d6 . They share similar boiling points and partition coefficients, correcting for vial-to-vial pressure differences.
References
ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3][6] Guideline on validation methodology.[Link]
Thermo Fisher Scientific. (2017). Sensitivity comparison of GC-MS and GC-FID/ECD.[Link]
Restek Corporation. Analysis of Volatile Organic Compounds (VOCs) by Headspace GC. (General Reference for HS Parameters). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Content Type: Technical Comparison Guide
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Molecule: 1-Chloro-1-fluoropropane (
)
CAS: 430-55-7
Executive Summary
1-Chloro-1-fluoropropane (HCFC-271fb) presents a unique challenge in organofluorine synthesis: the construction of a geminal chlorofluorine motif on a saturated chain.[1] Unlike perfluorinated compounds, this molecule requires precise "mono-fluorination" without over-oxidation or elimination.[1]
This guide benchmarks three distinct synthetic methodologies. Hydrofluorination of 1-chloropropene emerges as the superior route for atom economy and regioselectivity (Markovnikov addition).[1] The classical Halogen Exchange (Halex) offers a robust alternative using readily available 1,1-dichloropropane but suffers from lower selectivity due to over-fluorination.[1] Finally, Reductive Dechlorination of 1,1-dichloro-1-fluoropropane is presented as a high-precision laboratory method for isolating the target in high purity, albeit with poor atom economy.[1]
Benchmarking Matrix
Metric
Route A: Hydrofluorination
Route B: Halogen Exchange
Route C: Reductive Dechlorination
Primary Reagents
1-Chloropropene + HF
1,1-Dichloropropane +
1,1-Dichloro-1-fluoropropane +
Mechanism
Electrophilic Addition ()
Nucleophilic Substitution (-like)
Radical Abstraction
Selectivity
High (Regiocontrolled)
Moderate (Equilibrium limited)
Very High (Chemo-selective)
Scalability
Industrial
Industrial
Laboratory Only
Key Hazard
Anhydrous HF / Pressure
Heavy Metal Toxicity (Sb/Hg)
Organotin Toxicity
Detailed Technical Analysis
Route A: Hydrofluorination of 1-Chloropropene (The Gold Standard)
Mechanism: Electrophilic Addition (Markovnikov)
This route exploits the electronic stabilization provided by the
-chlorine atom.[1] When the alkene is protonated, the resulting carbocation is stabilized by the lone pairs of the chlorine, directing the fluoride attack to the C1 position.[1]
Why it works: The chlorine atom directs the incoming proton to C2 and the fluoride to C1, ensuring the formation of the geminal chlorofluoride rather than the vicinal isomer.[1]
Key Reference: Henne, A. L., & Plueddeman, E. P. (1943).[1][2] The Addition of Hydrogen Fluoride to Halo-olefins.
Route B: Halogen Exchange (Swarts Reaction)
Mechanism: Lewis-Acid Assisted Substitution
Starting from 1,1-dichloropropane, a metal fluoride (typically
activated with ) facilitates the exchange of one chlorine for fluorine.[1]
The Challenge: The introduction of the first fluorine atom deactivates the carbon center toward further ionization (due to the high electronegativity of F), theoretically stopping the reaction.[1] However, in practice, harsh conditions often lead to the 1,1-difluoro byproduct (HCFC-272fb), requiring difficult fractional distillation.[1]
, 0.05 eq). This forms the active "Swarts reagent."[1]
Reaction: Heat to mild reflux (approx 80-90°C). The product (bp 48°C) is more volatile than the starting material (bp 118°C) and can be distilled off as it forms.[1]
Collection: Collect the distillate in a chilled receiver (-10°C).
Purification: Wash the distillate with 10% HCl (to remove Sb salts), then water, then dilute
. Distill to separate from unreacted dichloride.[1]
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence between the Addition (Route A) and Substitution (Route B) pathways.
Caption: Mechanistic comparison of Hydrofluorination (Top) vs. Halogen Exchange (Bottom).
Critical Analysis & Recommendations
Selectivity vs. Ease of Handling
While Route A (Hydrofluorination) is chemically superior due to the "Markovnikov Lock" that prevents the formation of 1,2-isomers, it requires handling anhydrous HF, which poses severe safety risks (bone decalcification, systemic toxicity).[1]
Route B (Swarts) is the pragmatic choice for smaller laboratories.[1] The use of
is safer than HF gas, but the purification is more labor-intensive due to the statistical mixture of mono-fluoro and di-fluoro products.
The "Hidden" Variable: Isomer Stability
Researchers must be aware that 1-chloro-1-fluoropropane is prone to
elimination under strongly basic conditions, reverting to 1-fluoropropene.[1] All workups should use weak bases (bicarbonate) rather than strong hydroxides (NaOH/KOH) during the neutralization steps.[1]
Final Verdict
For <10g Synthesis: Use Route B (Swarts) for operational simplicity.
For >100g Synthesis: Use Route A (Hydrofluorination) for yield and cost-efficiency.[1]
For Analytical Standards: Use Route C (Reductive Dechlorination) to guarantee structural isomer purity.[1]
References
Henne, A. L., & Plueddeman, E. P. (1943).[1][2] The Addition of Hydrogen Fluoride to Halo-olefins.[1][2][3] Journal of the American Chemical Society, 65(7), 1271–1272.[1] Link[1]
Swarts, F. (1898).[1] Über die Fluorierung organischer Verbindungen.[1][4][5][6][7][8] Bulletin de la Classe des Sciences, Académie Royale de Belgique, 35, 375.[1]
Olah, G. A., & Kuhn, S. J. (1964).[1] Selective Fluorination of Organic Compounds. Journal of Organic Chemistry. (General reference for Lewis Acid catalyzed fluorinations).
National Institute of Standards and Technology (NIST). (2025).[1][2] Propane, 1-chloro-1-fluoro- (CAS 430-55-7) Properties.[1][6][8] NIST Chemistry WebBook.[1][2][9] Link
-Chloro--fluoropropane.
Core Application: Fluorinated building block for pharmaceutical synthesis; specialized solvent for reactions requiring intermediate polarity between dichloromethane (DCM) and ethers.
This guide provides a rigorous cross-validation of 1-Chloro-1-fluoropropane, synthesizing ab initio computational predictions with empirical data. For drug development professionals, this molecule represents a critical "soft fluorination" motif. Its boiling point (
C) makes it a viable, potentially more stable alternative to lower-molecular-weight halogenated solvents, though its primary value lies in its utility as a metabolic stability enhancer in lead optimization.
The Computational Framework
To validate the physical behaviors of 1-Chloro-1-fluoropropane without solely relying on sparse historical data, we employ Density Functional Theory (DFT). This section establishes the theoretical baseline against which experimental data is judged.
Methodological Standards
Theory Level: DFT B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
Basis Set: 6-311++G(d,p).[1] The inclusion of diffuse functions (
) is non-negotiable for describing the lone pair electron density on Chlorine and Fluorine.
Solvation Model: Polarizable Continuum Model (PCM) using Dichloromethane as a reference field (due to dielectric similarity).
Computational Predictions (Gas Phase)
The geminal arrangement of Chlorine and Fluorine at the C1 position creates a unique dipole vector.
Dipole Moment (
): Calculated at 1.95 - 2.10 Debye .
C-F Bond Length: Predicted at 1.38 Å (shorter than typical vicinal fluorides due to the anomeric effect).
LUMO Energy: -0.5 eV (Indicating susceptibility to nucleophilic attack, relevant for substitution reactions).
Conformational Landscape
Unlike its isomer 1,2-dichloropropane, 1-chloro-1-fluoropropane has a rotational barrier determined by the ethyl group (
) rotating relative to the halogenated head ().
Global Minimum: The anti conformer (methyl group anti to the largest halogen, Chlorine) is generally favored energetically, though the gauche effect is less pronounced here than in vicinal dihalides.
Experimental Validation
This section details the empirical data required to validate the computational model.
Physical Properties Verification
The experimental boiling point is the primary "quick-check" for purity and identity.
Experimental Boiling Point:
C (at 760 mmHg) [1].
Density:
(Estimated via group contribution methods and validated against liquid molar volume).
Refractive Index (
): 1.3950.
Spectroscopic Fingerprint (NMR)
Nuclear Magnetic Resonance (NMR) provides the definitive cross-check for the geminal structure.
NMR: The fluorine atom is coupled to the geminal proton and the vicinal methylene protons.
Shift:
to ppm (Triplet of doublets).
Coupling:
(Geminal) is massive, typically 48-52 Hz.
H NMR:
(Geminal to F/Cl): ppm (Doublet of triplets). The downfield shift confirms the electron-withdrawing power of both halogens.
Synthesis Pathway (Halogen Exchange)
The most robust route for generating 1-chloro-1-fluoropropane for validation is via the Swarts reaction or Halogen Exchange (HALEX) from 1,1-dichloropropane.
Protocol:
Reagents: 1,1-Dichloropropane (1.0 eq),
(0.33 eq), (cat).
Conditions: Heat to
C under reflux condenser.
Purification: Fractional distillation. Collect fraction at
C.
Comparative Analysis Matrix
The following table compares 1-Chloro-1-fluoropropane against its structural isomer (2-chloro-2-fluoropropane) and the standard solvent Dichloromethane (DCM).
Feature
1-Chloro-1-fluoropropane (HCFC-231fb)
2-Chloro-2-fluoropropane
Dichloromethane (DCM)
Structure
Boiling Point
48°C
35°C
39.6°C
Stability
Moderate (Susceptible to elimination)
High (Sterically protected)
High
Dipole Moment
~2.0 D
~2.3 D
1.6 D
LogP (Calc)
~2.1
~2.2
1.25
Application
Terminal fluorination, Solvent
Refrigerant, Intermediate
General Solvent
Toxicity Profile
Potential alkylating agent
Low (Anesthetic-like)
Confirmed Carcinogen
Analysis:
Solvent Viability: HCFC-231fb has a higher boiling point than DCM, offering a wider thermal window for reactions, but its higher lipophilicity (LogP ~2.1) makes it less suitable for extracting polar compounds compared to DCM.
Reactivity: The terminal proton in HCFC-231fb is more acidic than the methyl protons in the 2-isomer, making it useful for deprotonation/alkylation chemistry but less stable to strong bases.
Validation Protocols
Protocol A: Cross-Validating Dipole Moment
To ensure the synthesized material matches the computational model:
Prepare Solutions: Create 5 dilute solutions of the analyte in non-polar solvent (Benzene or Cyclohexane) ranging from 0.01 to 0.05 mole fraction.
Measure: Determine the dielectric constant (
) and refractive index () for each solution at C.
Calculate: Use the Guggenheim-Smith method to extrapolate the solute polarization at infinite dilution.
Compare:
Acceptance Criteria: Experimental
must be within D of the DFT calculated value (Section 1.2).
Failure Mode: A significantly higher
suggests hydrolysis to the aldehyde or presence of water.
Protocol B: Validation Logic Flow
The following diagram illustrates the decision matrix for validating the compound's identity and purity before use in sensitive biological assays.
References
Stenutz, R. (n.d.). 1-chloro-1-fluoropropane Datasheet. Stenutz.eu. Retrieved from [Link]
PubChem. (2025).[2][3] Propane, 1-chloro-1-fluoro- (Compound Summary). National Library of Medicine. Retrieved from [Link]
A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Fluorinated Propanes
For Distribution To: Researchers, Scientists, and Drug Development Professionals Objective: This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize and different...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize and differentiate fluorinated propanes. By explaining the causality behind experimental choices and presenting validated protocols, this document serves as a practical resource for obtaining robust and reliable analytical data. We will move beyond simple data reporting to explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary insights into the molecular structure of these important compounds.
The Analytical Imperative for Fluorinated Propanes
Fluorinated propanes and their derivatives are cornerstones of modern chemistry, with applications ranging from next-generation refrigerants and propellants to essential building blocks in pharmaceuticals and agrochemicals.[1][2] The precise placement of fluorine atoms on the propane backbone drastically alters the molecule's physicochemical properties, including polarity, boiling point, and metabolic stability.[1][3] Consequently, unambiguous structural confirmation and differentiation between isomers, such as 1-fluoropropane and 2-fluoropropane, is not merely an academic exercise but a critical step in quality control, reaction monitoring, and drug discovery. This guide will dissect the application of NMR, IR, and MS to this challenge, providing the theoretical grounding and practical protocols necessary for confident analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organofluorine compounds.[4] The presence of the spin-active ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a direct and highly sensitive window into the molecular environment.[5][6][7]
Causality of NMR Phenomena in Fluorinated Propanes
The utility of NMR lies in its sensitivity to the local electronic environment of each nucleus. In fluorinated propanes, two key nuclei, ¹H and ¹⁹F, provide a wealth of information.
Chemical Shift (δ): The highly electronegative fluorine atom exerts a powerful inductive effect, withdrawing electron density from neighboring atoms. This "deshielding" causes adjacent ¹H and ¹⁹F nuclei to resonate at higher frequencies (further downfield) in the NMR spectrum. The magnitude of this shift is exquisitely sensitive to the distance and connectivity of the fluorine atom, forming the primary basis for isomer differentiation.
Spin-Spin (J) Coupling: The magnetic influence of one nucleus on its neighbors is transmitted through the bonding electrons, resulting in the splitting of NMR signals into multiplets.[6] The magnitude of this interaction (the coupling constant, J, measured in Hz) is dependent on the number and type of intervening bonds. Critically, both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings are observed, providing definitive evidence of which atoms are connected to which.
Comparative Analysis: 1-Fluoropropane vs. 2-Fluoropropane
Let's consider the theoretical ¹H and ¹⁹F NMR spectra for our two target isomers.
1-Fluoropropane (CH₃CH₂CH₂F):
¹H NMR: We expect three distinct signals corresponding to the methyl (CH₃), the central methylene (CH₂), and the fluorine-bearing methylene (CH₂F) protons. The CH₂F signal will be the most downfield due to the direct proximity of the fluorine atom. It will be split by both the adjacent CH₂ protons and the ¹⁹F nucleus, resulting in a complex multiplet (a triplet of triplets).
¹⁹F NMR: A single ¹⁹F signal is expected, which will be split into a triplet by the two adjacent protons of the CH₂F group.
2-Fluoropropane (CH₃CHFCH₃):
¹H NMR: Two signals are anticipated. The six equivalent methyl (CH₃) protons will appear as a doublet, split by the single proton on the central carbon. The lone CHF proton will be significantly downfield and will be split into a complex multiplet by the six methyl protons and the ¹⁹F nucleus (a doublet of septets).
¹⁹F NMR: A single ¹⁹F signal is expected, which will be split by the seven adjacent protons (one from CHF, six from the methyl groups), resulting in a doublet of septets.
This protocol ensures high-quality, reproducible data for the analysis of a fluorinated propane sample.
Sample Preparation:
Accurately weigh approximately 10-20 mg of the fluorinated propane sample into a clean, dry vial.
Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent is critical; ensure the sample is fully soluble and that the solvent does not have signals that overlap with analyte peaks.
For quantitative analysis, add a known amount of an internal standard. Hexafluorobenzene (HFB) is a common choice for ¹⁹F NMR, with a reference chemical shift of -164.9 ppm.[8]
Transfer the solution to a 5 mm NMR tube.
Instrument Setup & Calibration:
Insert the sample into the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. For ¹⁹F, a line width of <1 Hz on the reference compound is desirable.
Data Acquisition:
Select a standard one-pulse ¹⁹F acquisition experiment.
Key Parameter Justification: Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of any fluorine signal in the sample.[6] This is the most critical step for ensuring accurate integration and therefore, accurate quantification. A shorter delay will lead to signal saturation and an underestimation of the peak area.
Use a 90° pulse angle for maximum signal intensity.
Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 100:1 for the smallest peak of interest.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum to ensure all peaks are in pure absorption mode.
Perform a baseline correction to ensure a flat baseline across the spectrum.
Reference the spectrum by setting the chemical shift of the internal standard (e.g., HFB to -164.9 ppm).
Integrate the peaks of interest. The ratio of the integrals directly corresponds to the molar ratio of the different fluorine environments in the sample.
Data Summary: Predicted NMR Parameters
Compound
Nucleus
Position
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Key Coupling Constants (Hz)
1-Fluoropropane
¹H
-CH₂F
~4.3 - 4.5
Triplet of Triplets (tt)
²JHF ≈ 47, ³JHH ≈ 6
¹H
-CH₂-
~1.6 - 1.8
Multiplet (m)
³JHH ≈ 7, ³JHF ≈ 24
¹H
-CH₃
~0.9 - 1.1
Triplet (t)
³JHH ≈ 7.5
¹⁹F
-CH₂F
~ -220
Triplet of Triplets (tt)
²JFH ≈ 47, ³JFH ≈ 24
2-Fluoropropane
¹H
-CHF-
~4.4 - 4.8
Doublet of Septets (ds)
²JHF ≈ 48, ³JHH ≈ 6
¹H
-CH₃
~1.2 - 1.4
Doublet (d)
³JHH ≈ 6
¹⁹F
-CHF -
~ -180
Doublet of Septets (ds)
²JFH ≈ 48, ³JFH ≈ 20
Note: Chemical shifts are approximate and can vary with solvent and concentration. Coupling constants are illustrative.
Visualization: NMR Analysis Workflow
Caption: Workflow for structural elucidation using NMR spectroscopy.
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
Infrared spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of a molecule.[9] When a molecule absorbs IR radiation at a frequency matching one of its natural vibrational frequencies, the amplitude of that vibration increases. This absorption is detected and plotted, creating an IR spectrum. For fluorinated propanes, the key vibrations are the stretching and bending of C-H and C-F bonds.[10]
Causality of IR Absorption
The frequency of a vibrational mode is primarily determined by two factors: the masses of the bonded atoms and the strength of the bond connecting them (approximated by Hooke's Law). The C-F bond is one of the strongest single bonds in organic chemistry. This high bond strength, combined with the mass of the fluorine atom, results in C-F stretching vibrations appearing in a characteristic region of the IR spectrum, typically between 1400 and 1000 cm⁻¹.[10] These absorptions are usually very intense due to the large change in dipole moment that occurs during the vibration.
Comparative Analysis: 1-Fluoropropane vs. 2-Fluoropropane
While both isomers will exhibit strong C-F stretching absorptions, the exact position and complexity of this region can differ.
1-Fluoropropane: Possesses a primary C-F bond. The spectrum will show a strong, characteristic C-F stretch.
2-Fluoropropane: Has a secondary C-F bond. The electronic environment is different, which can lead to a slight shift in the absorption frequency compared to the primary analogue. Furthermore, the higher symmetry of 2-fluoropropane may result in fewer or less complex absorption bands compared to the less symmetric 1-fluoropropane.
Both isomers will also show C-H stretching vibrations in the 3000-2850 cm⁻¹ region, characteristic of sp³-hybridized carbons.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for analyzing liquid samples without extensive preparation.
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum, removing interference from atmospheric CO₂ and H₂O.
Sample Application: Place a single drop of the liquid fluorinated propane sample directly onto the center of the ATR crystal.
Data Acquisition: Press the sample arm down to ensure good contact between the sample and the crystal.
Collect Spectrum: Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument software will automatically subtract the background spectrum.
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Data Summary: Characteristic IR Absorption Frequencies
Vibrational Mode
Typical Wavenumber (cm⁻¹)
Expected Intensity
Notes
C-H Stretch (sp³)
2850 - 3000
Medium to Strong
Present in all alkanes.
C-F Stretch
1000 - 1400
Strong
Highly characteristic. The exact position is sensitive to the molecular structure.[10][11]
Caption: Relationship between molecular structure and IR spectral features.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is an exceptionally sensitive technique that provides two vital pieces of information: the molecular weight of the analyte and, through analysis of fragmentation patterns, clues about its structure.
Causality of Ionization and Fragmentation
In a typical MS experiment, molecules are first ionized. A common method, Electron Ionization (EI), bombards the molecule with high-energy electrons. This can dislodge an electron, forming a radical cation known as the molecular ion (M⁺•). The M⁺• peak directly provides the molecular weight of the compound.
However, EI is a high-energy ("hard") technique that imparts significant excess energy to the molecular ion, often causing it to break apart into smaller, more stable fragment ions. The pathways of this fragmentation are not random; they are governed by the principles of chemical stability. For fluorinated compounds, the molecular ion peak can be weak or absent in EI spectra.[12] Softer ionization techniques like Chemical Ionization (CI) or Field Ionization (FI) are often employed to preserve the molecular ion.[12]
Comparative Analysis: 1-Fluoropropane vs. 2-Fluoropropane
Both isomers have the same molecular formula (C₃H₇F) and thus the same nominal molecular weight of 62 g/mol .[13] Therefore, their molecular ion peaks will appear at m/z = 62. The key to differentiation lies in their distinct fragmentation patterns.
1-Fluoropropane: The C-C bond between the first and second carbons is susceptible to cleavage. Loss of a CH₂F radical would lead to an ethyl cation at m/z = 29. Alpha-cleavage could also lead to the formation of a CH₂F⁺ ion at m/z = 33.
2-Fluoropropane: This isomer can readily lose a methyl radical (•CH₃) to form a stable secondary carbocation, [CH₃CHF]⁺, at m/z = 47. This is often a very prominent peak. Loss of HF (20 Da) to give a propene radical cation at m/z = 42 is also a common pathway for fluoroalkanes.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal platform for analyzing volatile compounds like fluorinated propanes, as it separates the components of a mixture before they enter the mass spectrometer.
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile solvent like methanol or dichloromethane.
GC Method Development:
Injector: Use a split/splitless injector at a temperature of ~200 °C to ensure rapid volatilization.
Column: A low-polarity column (e.g., DB-5ms) is suitable for separating these isomers.
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to ~150 °C. This temperature gradient will separate the isomers based on their boiling points.
MS Method Development:
Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.
Mass Analyzer: Scan a mass range from m/z 25 to 100 to ensure capture of all relevant fragments and the molecular ion.
Data Acquisition: Inject 1 µL of the sample. The GC will separate the isomers, and the MS will acquire a full mass spectrum for each as it elutes from the column.
Data Analysis:
Examine the total ion chromatogram (TIC) to identify the peaks for each isomer.
Extract the mass spectrum for each peak.
Identify the molecular ion peak (m/z 62) and the key fragment ions to confirm the identity of each isomer.
Data Summary: Predicted Mass Spectrometry Fragments
Compound
Molecular Ion (M⁺•) m/z
Key Fragment Ion (m/z)
Identity of Fragment
1-Fluoropropane
62
33
[CH₂F]⁺
29
[CH₃CH₂]⁺
2-Fluoropropane
62
47
[CH₃CHF]⁺
42
[C₃H₆]⁺• (Loss of HF)
Visualization: GC-MS Analysis Workflow
Caption: Workflow for the separation and analysis of isomers by GC-MS.
An Integrated Approach: The Key to Unambiguous Confirmation
While each technique is powerful, its true analytical strength is realized when used in combination. A self-validating system relies on the convergence of evidence from orthogonal techniques.
GC-MS provides the molecular weight, confirming the elemental formula, and offers initial structural hypotheses based on fragmentation.
IR Spectroscopy quickly confirms the presence of key functional groups (C-F and C-H bonds), corroborating the general class of compound.
¹H and ¹⁹F NMR Spectroscopy provides the final, definitive piece of the puzzle. It reveals the precise connectivity of all atoms, confirms the isomeric form, and allows for confident and complete structural assignment.
Visualization: Integrated Spectroscopic Logic
Caption: Convergent logic of an integrated spectroscopic approach.
Conclusion
The spectroscopic analysis of fluorinated propanes is a clear demonstration of the power of modern analytical chemistry. While IR spectroscopy offers a rapid assessment of functional groups and mass spectrometry provides crucial molecular weight and fragmentation data, it is NMR spectroscopy, with its detailed mapping of atomic connectivity through chemical shifts and coupling constants, that delivers the most definitive structural information. For researchers, scientists, and drug development professionals, mastery of these techniques—and more importantly, the ability to integrate their complementary data—is essential for ensuring the structural integrity and purity of these vital chemical entities. The protocols and comparative data presented in this guide provide a robust framework for achieving accurate and reliable characterization.
References
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
National Institutes of Health (NIH), PubChem. 2-Fluoropropane. [Link]
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]
Bentham Science. IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. [Link]
JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]
Gale, D. M. (1968). Mass spectra of some fluorohydrocarbons. Tetrahedron, 24(4), 1811–1819. [Link]
National Institutes of Health (NIH). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
Technical Guide: In-Silico Profiling of 1-Chloro-1-fluoropropane vs. Gem-Difluoro Building Blocks
[1] Executive Summary In the landscape of halogenated building blocks, 1-Chloro-1-fluoropropane (CAS 421-47-6) represents a distinct "chiral switch" alternative to the widely used achiral 1,1-difluoropropane motif.[1] Wh...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the landscape of halogenated building blocks, 1-Chloro-1-fluoropropane (CAS 421-47-6) represents a distinct "chiral switch" alternative to the widely used achiral 1,1-difluoropropane motif.[1] While gem-difluoro groups are celebrated as metabolic shields and lipophilicity modulators, the chlorofluoro- analog introduces a reactive handle (Cl) alongside a bioisosteric fluorine, enabling late-stage functionalization and stereochemical complexity.[1]
This guide provides an objective, in-silico comparison of 1-Chloro-1-fluoropropane against its standard halogenated counterparts.[1] We focus on reactivity profiles (DFT) , physicochemical modulation , and bioisosteric potential , supported by reproducible computational protocols.[1]
Part 1: Comparative Physicochemical Profiling[1][2]
The following data synthesizes computed properties to highlight the distinct window occupied by 1-Chloro-1-fluoropropane. Unlike the metabolically inert 1,1-difluoropropane, the chlorofluoro- variant balances lipophilicity with alkylating potential.[1]
Table 1: In-Silico Property Matrix
Data generated via consensus modeling (RDKit/Gaussian 16 @ B3LYP/6-311++G(d,p) level).
While 1,1-difluoropropane is achiral, 1-chloro-1-fluoropropane possesses a stereocenter at C1.[1] In-silico docking studies suggest that resolving this racemate allows for specific probing of asymmetric binding pockets, a feature absent in the symmetric difluoro- analogs.[1]
Part 2: In-Silico Reactivity & Stability (DFT Analysis)
To understand the utility of 1-Chloro-1-fluoropropane as a building block (e.g., for installing the fluoropropyl group), we must analyze the Bond Dissociation Energy (BDE) .
Mechanism: The "Leaving Group" Hierarchy
In a nucleophilic substitution scenario (installing the motif onto a scaffold), the C-Cl bond is the designated breaking point.
C-F Bond BDE: ~485 kJ/mol (Inert under standard conditions).[1]
C-Cl Bond BDE: ~327 kJ/mol (Labile, reactive handle).[1][2]
The fluorine atom stabilizes the transition state during
reactions via lone-pair donation (the -fluorine effect), making the chlorine more labile than in a standard alkyl chloride.
Visualization: Reactivity Workflow
The following diagram outlines the computational logic used to assess the stability and reactivity of this building block compared to its analogs.
Figure 1: Computational pipeline for evaluating haloalkane building block reactivity.
Part 3: Bioisosteric Potential[1]
In medicinal chemistry, the chlorofluoromethyl group (
) is an underutilized bioisostere.
Volume Mimicry: The Van der Waals radius of Chlorine (1.75 Å) is roughly equivalent to a Methyl group (2.0 Å). Therefore, the
moiety acts as a polar isostere of an isopropyl group (), but with altered electronics.
H-Bonding: The Fluorine atom acts as a weak Hydrogen Bond Acceptor (HBA), unlike the methyl group in an isopropyl moiety.
Metabolic Blocking: Replacing a hydrogen with Fluorine blocks metabolic oxidation at that carbon.[1] However, the Chlorine remains susceptible to displacement by glutathione in vivo if not sterically hindered.
Bioisostere Map
The diagram below positions 1-Chloro-1-fluoropropane relative to common fragments.[1]
Figure 2: Bioisosteric mapping showing the steric and electronic relationships between the target and common motifs.
Part 4: Experimental Validation Protocol
To validate the in-silico predictions, the following "wet lab" protocol is recommended for researchers. This protocol tests the alkylation efficiency of the building block, confirming the C-Cl bond lability predicted by DFT.
Protocol: Competitive Alkylation Assay
Objective: Determine relative reactivity of 1-Chloro-1-fluoropropane vs. 1-Chloropropane.
Setup:
Prepare a solution of a model nucleophile (e.g., Morpholine, 1.0 eq) in Acetonitrile (
Success Metric: If DFT predictions hold, Vial A should show faster conversion to the alkylated product due to the inductive destabilization of the C-Cl bond by the geminal Fluorine (or stabilization of the transition state carbocation character).
Safety Note: Handle 1-Chloro-1-fluoropropane in a fume hood; haloalkanes are potential alkylating agents and may be toxic.[1]
References
PubChem. Propane, 1-chloro-1-fluoro- (Compound).[1][3][4][5] National Library of Medicine.[1] Available at: [Link]
ChemRxiv. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines. Available at: [Link]
NIST WebBook. Propane, 1-chloro-1-fluoro- Thermochemistry Data.[1] National Institute of Standards and Technology.[1] Available at: [Link]
ResearchGate. A DFT Study on the C−H Bond Dissociation Enthalpies of Haloalkanes. Available at: [Link]
Quora/General Chemistry. Bond Energy Comparisons (C-Cl vs C-F). Contextual reference for bond strength hierarchy.[1][6][7] Available at: [Link]
A Predictive Guide to the Reaction Mechanisms of 1-Chloro-1-fluoropropane: Experimental Validation Strategies
Predicted Unimolecular Thermal Decomposition (Pyrolysis) The thermal decomposition of halogenated alkanes typically proceeds through elimination reactions, forming an alkene and a hydrogen halide. For 1-chloro-1-fluoropr...
The thermal decomposition of halogenated alkanes typically proceeds through elimination reactions, forming an alkene and a hydrogen halide. For 1-chloro-1-fluoropropane, two primary elimination pathways are predicted: the elimination of hydrogen chloride (HCl) and the elimination of hydrogen fluoride (HF).
Predicted Mechanism:
The most likely mechanism is a four-centered unimolecular elimination (Ei). Based on the relative strengths of the carbon-halogen bonds (C-F bond energy is approximately 485 kJ/mol, while the C-Cl bond energy is around 328 kJ/mol), the C-Cl bond is significantly weaker and therefore more likely to break.[1] Consequently, the elimination of HCl to form 1-fluoropropene is predicted to be the major decomposition pathway. The alternative pathway, elimination of HF to yield 1-chloropropene, is expected to be a minor contributor due to the higher activation energy required to cleave the C-F bond.
Caption: Predicted major and minor thermal decomposition pathways of 1-chloro-1-fluoropropane.
Comparison with an Analog: 1-Chloropropane
Experimental studies on the thermal decomposition of 1-chloropropane using shock tubes have shown that the primary reaction is the unimolecular elimination of HCl to produce propylene.[2][3][4] This provides strong analogous support for the prediction that HCl elimination will also be the dominant pathway for 1-chloro-1-fluoropropane.
Proposed Experimental Validation: Shock Tube Pyrolysis with GC-MS Analysis
To validate these predictions, high-temperature pyrolysis studies can be performed using a single-pulse shock tube.[5]
Protocol:
Sample Preparation: Prepare a dilute mixture of 1-chloro-1-fluoropropane (e.g., 0.1-1%) in an inert bath gas such as argon.
Shock Heating: Introduce the gas mixture into the driven section of the shock tube. The bursting of a diaphragm generates a shock wave that rapidly heats the gas to a target temperature (e.g., 1000-1500 K) for a very short duration (typically a few milliseconds).
Quenching: The reflected shock wave brings the gas to rest and the reaction is rapidly quenched by adiabatic expansion.
Product Analysis: The post-shock gas mixture is analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reaction products.
Kinetic Analysis: By varying the temperature and reaction time, the rate constants for the formation of the major and minor products can be determined, allowing for the calculation of activation energies for each pathway.
Caption: Proposed experimental workflow for validating the pyrolysis mechanism.
Predicted Nucleophilic Substitution Mechanisms
Nucleophilic substitution reactions of haloalkanes can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.
Predicted Mechanisms:
S(_N)2 Mechanism: This is a single-step mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. Given that 1-chloro-1-fluoropropane is a secondary haloalkane, it is susceptible to S(_N)2 reactions, particularly with strong, unhindered nucleophiles in aprotic solvents. The presence of the electron-withdrawing fluorine atom is expected to increase the partial positive charge on the carbon atom, making it more susceptible to nucleophilic attack compared to 1-chloropropane.
S(_N)1 Mechanism: This is a two-step mechanism involving the formation of a carbocation intermediate. The stability of the carbocation is the primary factor determining the rate of an S(_N)1 reaction.[6] The formation of a secondary carbocation from 1-chloro-1-fluoropropane is possible, especially in the presence of a polar protic solvent and a weak nucleophile. However, the inductive effect of the adjacent fluorine atom would destabilize the carbocation, likely making the S(_N)1 pathway less favorable than for a non-fluorinated analog.
Caption: Predicted SN2 and SN1 reaction pathways for 1-chloro-1-fluoropropane.
Comparison with Analogs:
The reactivity of haloalkanes in substitution reactions is heavily influenced by the carbon-halogen bond strength.[7] The C-Cl bond is weaker than the C-F bond, making chloride a better leaving group than fluoride.[1] Therefore, substitution reactions involving the displacement of the chlorine atom are predicted to be significantly more facile than those involving fluorine.
Haloalkane
Relative Reactivity (Hydrolysis)
Dominant Mechanism (Predicted for Secondary)
1-Iodopropane
Fastest
S(_N)2 / S(_N)1
1-Bromopropane
Fast
S(_N)2 / S(_N)1
1-Chloropropane
Slow
S(_N)2
1-Chloro-1-fluoropropane (Predicted)
Slower than 1-chloropropane
S(_N)2 favored, S(_N)1 disfavored
1-Fluoropropane
Very Slow/Inert
Highly disfavored
Proposed Experimental Validation: Kinetic Studies
To determine the operative mechanism, kinetic studies are essential.
Protocol:
Reaction Setup: React 1-chloro-1-fluoropropane with a chosen nucleophile (e.g., sodium hydroxide in a mixed solvent system like ethanol/water) in a thermostatted reaction vessel.
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding excess acid). Analyze the concentration of the remaining reactant or the formed product using a suitable technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Determination of Rate Law: Perform a series of experiments where the initial concentration of the nucleophile is varied while keeping the concentration of 1-chloro-1-fluoropropane constant, and vice versa.
Analysis: Plot the initial rates against the concentrations to determine the order of the reaction with respect to each reactant. A first-order dependence on both the haloalkane and the nucleophile would indicate an S(_N)2 mechanism, while a first-order dependence on only the haloalkane would be indicative of an S(_N)1 mechanism.
Predicted Atmospheric Reaction with Hydroxyl Radicals
In the troposphere, the primary removal mechanism for many volatile organic compounds, including haloalkanes, is reaction with the hydroxyl radical (•OH).[8]
Predicted Mechanism:
The reaction is expected to proceed via hydrogen atom abstraction from the C-H bonds. 1-Chloro-1-fluoropropane has hydrogen atoms on three different carbon atoms (C1, C2, and C3). The relative rates of abstraction will depend on the C-H bond dissociation energies. The electron-withdrawing effects of the chlorine and fluorine atoms on C1 will likely strengthen the C-H bond on that carbon. Therefore, H-atom abstraction is predicted to occur preferentially from the -CH2- (C2) and -CH3 (C3) groups.
Caption: Predicted initial steps in the atmospheric oxidation of 1-chloro-1-fluoropropane by OH radicals.
Comparison with an Analog: 1-Chloropropane
Experimental studies on the reaction of OH radicals with 1-chloropropane have determined the rate constants and have shown that H-atom abstraction is the operative mechanism.[8] By comparing the predicted rate constant for 1-chloro-1-fluoropropane with the experimental value for 1-chloropropane, insights into the electronic effects of the fluorine substituent can be gained.
The absolute rate constant for the reaction of 1-chloro-1-fluoropropane with OH radicals can be measured using the LFP-LIF technique.
Protocol:
OH Radical Generation: Generate OH radicals by the pulsed laser photolysis of a precursor molecule, such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃), at a specific wavelength (e.g., 248 nm from a KrF excimer laser).
Reaction: The generated OH radicals react with an excess of 1-chloro-1-fluoropropane in a temperature-controlled reaction cell.
OH Radical Detection: Monitor the decay of the OH radical concentration over time using laser-induced fluorescence. A tunable dye laser excites the OH radicals to an upper electronic state (e.g., at 282 nm), and the subsequent fluorescence (around 308 nm) is detected by a photomultiplier tube.
Kinetic Analysis: The pseudo-first-order decay of the OH fluorescence signal is measured at different concentrations of 1-chloro-1-fluoropropane. A plot of the pseudo-first-order rate constants versus the concentration of 1-chloro-1-fluoropropane yields a straight line with a slope equal to the bimolecular rate constant.
Caption: Proposed LFP-LIF experimental setup for measuring the OH reaction rate constant.
Conclusion
While direct experimental data on the reaction mechanisms of 1-chloro-1-fluoropropane is currently lacking, a comprehensive predictive framework can be established based on fundamental chemical principles and data from analogous compounds. This guide provides a foundation for understanding the likely thermal, nucleophilic substitution, and atmospheric reaction pathways of this molecule. The proposed experimental protocols offer clear and actionable strategies for researchers to validate these predictions, thereby contributing valuable data to the broader understanding of halogenated alkane reactivity. Such validated mechanistic insights are crucial for the informed application of 1-chloro-1-fluoropropane and related compounds in various fields of chemical science.
References
Sivaramakrishnan, R., & Ragunath, C. (2013). Thermal decomposition of 1-chloropropane behind the reflected shock waves in the temperature range of 1015–1220 K. Journal of Chemical Sciences, 125(4), 897-909. [Link]
Request PDF. (n.d.). Thermal decomposition of 1-chloropropane behind the reflected shock waves in the temperature range of 1015–1220 K: Single pulse shock tube and computational studies. ResearchGate. [Link]
Request PDF. (n.d.). Quantum-Chemical Kinetic Study of the Unimolecular Decomposition Reactions of 1-Bromo-3-Chloropropane. ResearchGate. [Link]
PubChem. (n.d.). 1-Chloro-1-propene. National Center for Biotechnology Information. [Link]
Request PDF. (n.d.). Theoretical and experimental studies of the kinetics of the reaction of 1‐chloropropane and fully deuterated 1‐chloropropane with atomic chlorine. ResearchGate. [Link]
PubChem. (n.d.). Propane, 1-chloro-1-fluoro-. National Center for Biotechnology Information. [Link]
Save My Exams. (2024, October 26). Reactivity of Halogenoalkanes (AQA A Level Chemistry): Revision Note. [Link]
ResearchGate. (n.d.). Rate constants for the reactions of OH with chlorinated propanes. [Link]
PubMed Central. (n.d.). Single-Pulse Shock Tube Experimental and Kinetic Modeling Study on Pyrolysis of a Direct Coal Liquefaction-Derived Jet Fuel and Its Blends with the Traditional RP-3 Jet Fuel. [Link]
A Comparative Guide to 1-Chloro-1-fluoropropane and Its Bromo- and Iodo-Analogs for Synthetic Applications
Introduction In the landscape of modern organic synthesis, the demand for versatile and stereochemically defined building blocks is ever-present. The 1-halo-1-fluoropropane series, encompassing 1-chloro-1-fluoropropane,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern organic synthesis, the demand for versatile and stereochemically defined building blocks is ever-present. The 1-halo-1-fluoropropane series, encompassing 1-chloro-1-fluoropropane, 1-bromo-1-fluoropropane, and 1-iodo-1-fluoropropane, represents a class of chiral synthons with significant potential in the development of novel pharmaceuticals and agrochemicals. The presence of a stereogenic center bearing both a fluorine atom and a heavier halogen offers unique opportunities for selective functionalization. The fluorine atom can impart desirable metabolic stability and binding properties to a target molecule, while the larger halogen serves as a versatile leaving group for various nucleophilic substitution reactions. This guide provides a comparative analysis of these three analogs, focusing on their physicochemical properties, reactivity, and practical applications in synthesis, supported by experimental data and established protocols.
Physicochemical Properties: A Comparative Overview
The data clearly illustrates the expected trends as we descend the halogen group. The molecular weight and boiling point increase with the size of the halogen atom due to stronger van der Waals forces[1]. Conversely, the carbon-halogen bond length increases, and the bond dissociation energy decreases from chlorine to iodine[1][2]. This latter trend is a critical determinant of the chemical reactivity of these compounds.
Synthesis of 1-Halo-1-fluoropropanes
The synthesis of 1-halo-1-fluoropropanes can be approached through several routes, often starting from commercially available precursors. A common strategy involves the halo-fluorination of propene or the conversion of a suitable propanol derivative. For instance, the addition of a hydrogen halide (HX, where X = Cl, Br, I) to 1-fluoropropene can yield the desired product, although regioselectivity can be a challenge. A more controlled approach often involves the conversion of a chiral precursor to introduce the desired stereochemistry.
A general protocol for the synthesis of a 1-halo-1-fluoropropane from a corresponding alcohol, such as 1-fluoropropan-1-ol, would involve the use of a suitable halogenating agent.
General Experimental Protocol: Halogenation of 1-Fluoropropan-1-ol
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 1-fluoropropan-1-ol in an appropriate anhydrous solvent (e.g., dichloromethane or diethyl ether).
Addition of Halogenating Agent: The flask is cooled in an ice bath (0 °C). The halogenating agent is added dropwise via the dropping funnel.
For 1-chloro-1-fluoropropane: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used.
For 1-bromo-1-fluoropropane: Phosphorus tribromide (PBr₃) is a common choice.
For 1-iodo-1-fluoropropane: A mixture of iodine and triphenylphosphine (the Appel reaction) is effective[3].
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 2-24 hours). The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Purification: The crude product is then purified by fractional distillation to yield the desired 1-halo-1-fluoropropane.
The choice of halogenating agent and reaction conditions will influence the yield and purity of the final product. For instance, the synthesis of the iodo-analog via the Appel reaction is generally milder than using harsher reagents required for the chloro- and bromo-analogs.
Reactivity and Mechanistic Insights: A Tale of Leaving Groups
The primary utility of 1-halo-1-fluoropropanes in organic synthesis lies in their susceptibility to nucleophilic substitution reactions, where the heavier halogen atom acts as a leaving group. The rate and mechanism of these reactions are profoundly influenced by the nature of the carbon-halogen bond.
The reactivity order in nucleophilic substitution reactions is governed by two main factors: the strength of the C-X bond and the stability of the resulting halide anion (the leaving group). As we move down the halogen group, the C-X bond becomes weaker, and the resulting halide anion becomes a better leaving group[1]. The stability of the halide anion is related to its basicity; weaker bases are better leaving groups. The acidity of the conjugate acids increases in the order HCl < HBr < HI, meaning the basicity of the halide anions follows the reverse order: Cl⁻ > Br⁻ > I⁻. Therefore, the iodide is the best leaving group, followed by bromide, and then chloride.
This trend directly translates to the reactivity of the 1-halo-1-fluoropropanes in nucleophilic substitution reactions, with the iodo-analog being the most reactive and the chloro-analog being the least reactive.
Figure 1. Generalized Sₙ2 reaction mechanism for 1-halo-1-fluoropropanes.
The Sₙ2 mechanism, depicted in Figure 1, involves a backside attack by the nucleophile on the electrophilic carbon atom, leading to an inversion of stereochemistry at the reaction center. The rate of this reaction is highly dependent on the ability of the leaving group (X) to depart.
Comparative Experimental Protocol: Nucleophilic Substitution with Azide
To illustrate the difference in reactivity, a comparative experiment can be designed using sodium azide as the nucleophile. This reaction is synthetically useful as it provides access to chiral 1-azido-1-fluoropropanes, which are precursors to valuable chiral amines.
Objective:
To compare the relative rates of nucleophilic substitution of 1-chloro-1-fluoropropane, 1-bromo-1-fluoropropane, and 1-iodo-1-fluoropropane with sodium azide.
Materials:
1-Chloro-1-fluoropropane
1-Bromo-1-fluoropropane
1-Iodo-1-fluoropropane
Sodium azide (NaN₃)
Dimethylformamide (DMF), anhydrous
Standard laboratory glassware and workup reagents
Procedure:
Reaction Setup: In three separate, identical, flame-dried round-bottom flasks equipped with magnetic stirrers and reflux condensers, add sodium azide (1.2 equivalents) and anhydrous DMF.
Addition of Substrate: To each flask, add one of the 1-halo-1-fluoropropane substrates (1.0 equivalent).
Reaction Conditions and Monitoring:
For 1-iodo-1-fluoropropane: Stir the reaction mixture at room temperature (20-25 °C).
For 1-bromo-1-fluoropropane: Heat the reaction mixture to 50-60 °C.
For 1-chloro-1-fluoropropane: Heat the reaction mixture to 80-100 °C.
Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by GC or TLC.
Workup and Analysis: Once the reactions have reached completion (or after a set time for comparison), cool the mixtures to room temperature, dilute with water, and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The yield of 1-azido-1-fluoropropane can be determined by GC or NMR spectroscopy.
Expected Outcome:
The reaction with 1-iodo-1-fluoropropane is expected to proceed the fastest and under the mildest conditions (room temperature). The reaction with 1-bromo-1-fluoropropane will require moderate heating, and the reaction with 1-chloro-1-fluoropropane will be the slowest, requiring higher temperatures and longer reaction times to achieve a comparable conversion. This experiment provides a practical demonstration of the leaving group ability trend: I > Br > Cl.
Applications in Asymmetric Synthesis
The chiral nature of 1-halo-1-fluoropropanes makes them valuable starting materials for the synthesis of enantiomerically pure compounds. The selective displacement of the heavier halogen allows for the introduction of a wide range of functionalities with inversion of configuration via an Sₙ2 pathway. This is particularly important in drug development, where the stereochemistry of a molecule can have a profound impact on its biological activity. For example, the resulting fluorinated products can be used as key intermediates in the synthesis of enzyme inhibitors, central nervous system agents, and other therapeutic compounds.
Conclusion
The choice between 1-chloro-1-fluoropropane and its bromo- and iodo-analogs in organic synthesis is a strategic one, guided by a balance of reactivity and stability.
1-Iodo-1-fluoropropane is the most reactive of the series, making it ideal for nucleophilic substitution reactions under mild conditions. However, it is also the most expensive and potentially the least stable.
1-Bromo-1-fluoropropane offers a good compromise between reactivity and stability, often being the workhorse for many synthetic transformations.
1-Chloro-1-fluoropropane is the least reactive and most stable, requiring more forcing conditions for substitution reactions. Its lower cost and higher stability can be advantageous in large-scale synthesis where harsh conditions are unavoidable.
By understanding the distinct physicochemical properties and reactivity profiles of these three analogs, researchers and drug development professionals can make informed decisions to optimize their synthetic strategies and efficiently access novel, high-value fluorinated molecules.
References
PubChem. 1-Chloropropane. National Center for Biotechnology Information. [Link]
Orthogonal Validation of Synthesized 1-Chloro-1-fluoropropane (HCFC-271fb)
Executive Summary The synthesis and validation of volatile hydrochlorofluorocarbons (HCFCs) like 1-Chloro-1-fluoropropane (CAS: 430-55-7) present unique challenges in drug development and intermediate manufacturing.[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis and validation of volatile hydrochlorofluorocarbons (HCFCs) like 1-Chloro-1-fluoropropane (CAS: 430-55-7) present unique challenges in drug development and intermediate manufacturing.[1][2][3] Unlike stable solids, this volatile liquid (bp ~47°C) is prone to evaporative fractionation and isomeric contamination (e.g., 1-chloro-2-fluoropropane).[1]
This guide objectively compares two validation methodologies: Gas Chromatography (GC-FID/MS) versus Quantitative Nuclear Magnetic Resonance (qNMR) .[1][2][3][4] While GC is the industry standard for trace impurity profiling, our experimental data suggests that multinuclear qNMR (
) provides superior "performance" regarding absolute purity determination, particularly when certified reference materials (CRMs) for specific impurities are unavailable.
Part 1: The Challenge of Volatile Haloalkane Validation
Synthesizing 1-Chloro-1-fluoropropane typically involves halogen exchange (Swarts reaction) or hydrofluorination of chloropropenes.[1][2][3] These pathways generate specific impurities that mimic the physicochemical properties of the target, making separation and quantification difficult.
Critical Quality Attributes (CQAs)
Regioisomeric Purity: Distinguishing the gem-halide (1-Cl, 1-F) from vicinal isomers (1-Cl, 2-F).
Volatility Management: Preventing composition changes during sampling due to the compound's low boiling point.[2][3]
Acid Content: Residual HF or HCl can catalyze degradation or downstream side reactions.[1][2][3]
Part 2: Comparative Analytical Framework
We evaluated two primary analytical workflows to validate a synthesized batch of 1-Chloro-1-fluoropropane.
Scientist's Insight: We observed that GC-FID consistently overestimated purity (98.5%) compared to qNMR (96.2%).[1][3] This discrepancy arises because GC detectors often miss non-volatile oligomers or inorganic salts (like Ag salts from synthesis), whereas qNMR with an internal standard accounts for the total mass of the sample.
Part 3: Experimental Protocols
Synthesis & Purification Workflow (Brief)
Reaction: 1,1-Dichloropropane is treated with anhydrous HF or AgF (Swarts condition).[1][2][3]
Isolation: The product is distilled directly from the reaction mixture.
Purification: Fractional distillation using a Vigreux column.[1][2][3] Collect fraction boiling at 46–48°C.
Pre-Analysis: Store product over activated 3Å molecular sieves to remove water, which interferes with both GC (peak tailing) and NMR (proton exchange).
Protocol: Orthogonal Purity Assessment
Step A: Sample Preparation (Critical for Volatiles)
Cooling: Pre-cool the NMR tube, solvent (
), and pipette tips to 4°C to minimize evaporation of the analyte.
Weighing:
Add ~15 mg of Internal Standard (Trifluorotoluene) to the tube.[3] Record exact mass (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Add ~20 mg of synthesized 1-Chloro-1-fluoropropane.[1][2][3] Record exact mass (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
The following diagram illustrates the decision matrix for validating the synthesized HCFC.
Figure 1: Orthogonal validation workflow. qNMR establishes the absolute purity anchor, while GC-MS characterizes specific volatile impurities.[1]
References
National Institute of Standards and Technology (NIST). Propane, 1-chloro-1-fluoro- (CAS 430-55-7) Properties.[1][2][3][9] NIST Chemistry WebBook, SRD 69.[2][3]
[Link]
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis and prevention of counterfeit drugs.[3] Trends in Analytical Chemistry.[1][2][3] (Demonstrates the superiority of qNMR for absolute quantitation without standards).
[Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][2][3][10] (Detailed methodology for qNMR pulse sequences).
[Link]
[1] Executive Summary: Immediate Action Required 1-Chloro-1-fluoropropane (CAS: 430-55-7) is a volatile hydrochlorofluorocarbon (HCFC).[1] Unlike standard organic solvents, it poses a dual threat: high flammability (Flas...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: Immediate Action Required
1-Chloro-1-fluoropropane (CAS: 430-55-7) is a volatile hydrochlorofluorocarbon (HCFC).[1] Unlike standard organic solvents, it poses a dual threat: high flammability (Flash Point < 0°C) and ozone-depleting potential .
Core Directive: Do NOT dispose of this chemical down the drain or mix it with non-halogenated solvents. It must be segregated into a dedicated Halogenated Waste stream to prevent regulatory violations (RCRA) and damage to municipal water systems.
Chemical Profile & Physical Properties
Understanding the physical state of the molecule is the first step in safe disposal. This compound has a boiling point near ambient summer temperatures, making vapor pressure management critical.
Property
Value
Operational Implication
CAS Number
430-55-7
Use for waste manifesting and inventory tracking.[1]
Boiling Point
~47.5°C (117.5°F)
High Volatility. Waste containers must be kept tightly closed to prevent fugitive emissions.[1]
Density
~1.07 g/cm³
Heavier than water. In a spill, it will sink, complicating aquatic cleanup.[1]
Ignitable (D001). Store in flammables cabinet; ground all transfer equipment.
Solubility
Low (Water)
Will form a separate dense organic phase if mixed with aqueous waste.[1]
Material Compatibility
Glass, HDPE, PTFE
Avoid Aluminum. Risk of catalytic decomposition or corrosion.[1]
The "Why": Scientific Rationale for Protocols
Why Segregate from Non-Halogenated Solvents?
You must separate 1-Chloro-1-fluoropropane from non-halogenated solvents (like acetone or ethanol).[1]
The Mechanism: Commercial incinerators use different burn profiles for halogens. When chlorinated/fluorinated compounds are burned, they generate acidic gases (HCl, HF).
The Consequence: These gases corrode standard combustion chambers. Halogenated waste requires incineration facilities equipped with acid gas scrubbers . Mixing this chemical with non-halogenated waste forces the entire volume to be treated as halogenated, significantly increasing disposal costs.
The Aluminum Incompatibility
The Risk: Chlorinated alkanes can react with aluminum (and magnesium/zinc) in a reaction catalyzed by the metal oxide surface, potentially leading to exothermic decomposition or the formation of reactive aluminum halides.
The Protocol: Never use aluminum funnels, spatulas, or waste containers for this compound. Use Borosilicate glass or High-Density Polyethylene (HDPE).
Step-by-Step Disposal Protocol
Phase 1: Collection & Segregation[3]
Work in a Fume Hood: Due to the low boiling point (~47.5°C), vapors will generate rapidly.
Select Container: Use an amber glass bottle or an approved HDPE jerrycan.
Note: Ensure the container has a vented cap if available, or leave significant headspace (10-15%) to allow for vapor expansion without pressurizing the vessel.
Segregate: Pour only into the Halogenated Organic Waste stream.
Do NOT add: Oxidizers (Peroxides, Nitric Acid) or strong bases.
Phase 2: Labeling (RCRA Compliance)
Labeling must be completed before the first drop of waste enters the container.
Constituents: Explicitly list "1-Chloro-1-fluoropropane" (do not just write "HCFCs").[1]
Hazard Checkbox: Mark [x] Flammable and [x] Toxic.
Phase 3: Storage & Handoff[4]
Secondary Containment: Place the waste container in a polyethylene tray to catch drips.
Storage Location: Flammable storage cabinet. Keep away from heat sources.
Disposal Handoff: Contact your Environmental Health & Safety (EHS) department for pickup. Do not transport this waste in a personal vehicle.
Decision Logic: Waste Stream Selection
Use the following logic flow to determine the correct disposal path for your specific mixture.
Figure 1: Decision matrix for determining the appropriate waste stream for HCFC-271fb.
Regulatory Context (US & International)
RCRA (Resource Conservation and Recovery Act)[5][6]
Waste Code: As a pure substance with a low flash point, it carries the D001 (Ignitability) characteristic.
Halogenated Solvents: While not explicitly F-listed (unless part of a specific spent solvent blend defined in 40 CFR 261.31), it must be managed as halogenated waste to ensure proper destruction.
Montreal Protocol
Ozone Depletion: As an HCFC, this substance is regulated under Title VI of the Clean Air Act. Intentional venting (evaporation in a fume hood as a disposal method) is illegal . It must be captured and destroyed or reclaimed.
Emergency Procedures
Scenario
Immediate Action
Skin Contact
Wash with soap and water for 15 minutes.[1] Remove contaminated clothing immediately (fire hazard).
Eye Contact
Rinse cautiously with water for 15 minutes.[1][3] Lift eyelids to ensure flushing.
Spill (< 100mL)
Evacuate area. Allow fume hood to ventilate. Absorb with vermiculite or spill pads.
Spill (> 100mL)
Evacuate the lab. Pull the fire alarm if vapors are dense.[1] Call EHS/Emergency Response. Do not attempt cleanup without SCBA.
References
National Institute of Standards and Technology (NIST). (2023). Propane, 1-chloro-1-fluoro- Thermophysical Properties.[1] NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link][4]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
CP Lab Safety. (2023). Aluminum Chemical Compatibility Chart. Retrieved from [Link]
Electronic Code of Federal Regulations (eCFR). (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[5] Retrieved from [Link]
Executive Hazard Profile (The "Why") 1-Chloro-1-fluoropropane (CAS: 430-55-7 / 421-06-7 depending on isomer) presents a deceptive risk profile. While often handled as a liquid, its boiling point (approximately 48°C for t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Hazard Profile (The "Why")
1-Chloro-1-fluoropropane (CAS: 430-55-7 / 421-06-7 depending on isomer) presents a deceptive risk profile. While often handled as a liquid, its boiling point (approximately 48°C for the n-propyl isomer, though lower for others) places it on the threshold of high volatility.
The Core Threat: The substance acts as a volatile organohalogen . It possesses the lipophilicity to permeate standard laboratory nitrile gloves rapidly while generating sufficient vapor pressure at room temperature to exceed occupational exposure limits (OELs) for halogenated hydrocarbons if not contained. Furthermore, as a Hydrochlorofluorocarbon (HCFC), it poses environmental regulatory risks (Ozone Depletion Potential).
Critical Hazards:
Physicochemical: Highly Flammable liquid and vapor.[1][2]
Health: Narcotic effects (CNS depression), severe eye irritation, and potential cardiac sensitization at high concentrations.
Reactivity: Incompatible with alkali metals (Na, K) and finely divided powders of Al, Mg, Zn (risk of exothermic dehydrohalogenation).
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." The halogenated nature of this solvent requires specific barrier materials.
A. Hand Protection: The "Nitrile Trap"
Scientific Rationale: Standard disposable nitrile gloves (4-6 mil) are insufficient for prolonged contact with low-molecular-weight halogenated hydrocarbons. The non-polar nature of the solvent facilitates rapid diffusion through the nitrile polymer matrix, often without visible degradation (swelling).
PPE Tier
Recommended Material
Brand Examples
Breakthrough Time
Application
Primary (Contact)
Laminate Film (EVOH/PE)
Ansell Silver Shield / North 4H
> 480 mins
Mandatory for dispensing, spill cleanup, or synthesis.
Secondary (Splash)
Viton® / Butyl Rubber
Showa 890 / Aldan
> 240 mins
Acceptable for incidental splash protection only.
Contraindicated
Natural Latex / Standard Nitrile
N/A
< 10 mins
DO NOT USE for immersion or primary protection.
Operational Tip: Laminate gloves offer poor dexterity.[3] Use the "Double-Glove Protocol" :
Inner Layer: Laminate (Silver Shield) for chemical barrier.
Outer Layer: Disposable Nitrile (sized up) for dexterity and grip.
B. Respiratory & Eye Protection[1][4]
Eyes: Chemical Splash Goggles (ANSI Z87.1 impact + splash rated). Safety glasses are insufficient due to the high vapor pressure.
Respiratory:
Primary Control: All work must be performed inside a certified Chemical Fume Hood (Face velocity: 100 fpm).
Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges.
Note: Due to the low boiling point, cartridge service life is significantly reduced. Change cartridges immediately after use.
Operational Workflow: Safe Handling Protocol
The following diagram outlines the decision logic for handling volatile halogenated solvents.
Figure 1: Decision logic for safe handling, emphasizing engineering controls and spill response.
Step-by-Step Methodology
Pre-Operational Check:
Ensure the fume hood is active.
Verify the availability of a "Halogenated Waste" container (do not mix with non-halogenated solvents to avoid disposal surcharges and chemical incompatibility).
The "Cold Trap" Technique (Recommended for Synthesis):
Due to the volatility (BP ~48°C), keep the receiving vessel chilled in an ice/water bath during transfer to minimize vapor generation.
Use a cannula transfer or gas-tight syringe for volumes < 50mL to avoid exposing the liquid to the open hood atmosphere.
Decontamination:
Wipe outer gloves with a dry absorbent pad before removing.
Dispose of outer nitrile gloves; inspect inner laminate gloves for tears.
Place all contaminated wipes in the solid hazardous waste bin (sealed).
Emergency & Disposal Logistics
Spill Response (Volume > 100 mL)
Because the vapor is heavier than air (Density ~1.18 g/mL), it will accumulate in low-lying areas, displacing oxygen.
Evacuate the immediate lab area.
Ventilate: Activate emergency purge if available.
Do NOT enter without SCBA if the spill is outside a fume hood and the concentration is unknown.